molecular formula C7H3F2NO B1422714 2,4-Difluoro-6-hydroxybenzonitrile CAS No. 1261793-35-4

2,4-Difluoro-6-hydroxybenzonitrile

Cat. No.: B1422714
CAS No.: 1261793-35-4
M. Wt: 155.1 g/mol
InChI Key: JFDPPOHMSFGSLN-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-hydroxybenzonitrile is a useful research compound. Its molecular formula is C7H3F2NO and its molecular weight is 155.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-6-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDPPOHMSFGSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,4-Difluoro-6-hydroxybenzonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Difluoro-6-hydroxybenzonitrile: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and materials science sectors. As a trifunctional molecule, it incorporates a hydroxyl group, a nitrile moiety, and two fluorine atoms on a benzene ring. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable building block for the synthesis of complex molecular architectures. The electron-withdrawing nature of the fluorine and nitrile groups acidifies the phenolic proton and activates the aromatic ring for specific transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are fundamental to its application in synthetic chemistry. The properties of this compound are summarized below.

Data Summary Table
PropertyValueSource
Molecular Formula C₇H₃F₂NO[1]
Molecular Weight 155.10 g/mol [1]
CAS Number 1261793-35-4[1]
Appearance White crystalline solid[2]
Melting Point Approx. 127°C (for the 2,6-isomer)[2]
Boiling Point Predicted: 257.5±25.0 °C[3]
Solubility Soluble in methanol[3]
pKa Predicted: 6.17±0.10[3]
InChI Key KEIYYIGMDPTAPL-UHFFFAOYSA-N (for 2,6-isomer)[4]
Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic signature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is expected to show distinct signals for the two aromatic protons, with splitting patterns influenced by both H-H and H-F coupling. The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

    • ¹⁹F NMR : Two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms on the aromatic ring.

  • Infrared (IR) Spectroscopy : The IR spectrum will be characterized by strong absorption bands corresponding to the O-H stretch of the phenol (around 3200-3600 cm⁻¹), the C≡N stretch of the nitrile group (around 2230 cm⁻¹), and C-F stretching vibrations (in the 1200-1300 cm⁻¹ region).[5]

  • Mass Spectrometry (MS) : The mass spectrum should exhibit a molecular ion peak [M]⁺ corresponding to the molecular weight of 155.10.

Synthesis and Methodologies

The synthesis of substituted difluorohydroxybenzonitriles can be achieved through multi-step sequences starting from readily available precursors. A representative synthesis, adapted from methods for related isomers, involves the transformation of a difluoroaniline derivative.[6]

Synthetic Workflow Diagram

Synthesis_Workflow A 3,5-Difluoroaniline B Bromination A->B Br₂ C 4-Bromo-3,5-difluoroaniline B->C D Diazotization & Hydrolysis C->D 1. NaNO₂, H₂SO₄ 2. H₂O, Δ E 4-Bromo-3,5-difluorophenol D->E F Cyanation E->F CuCN or Zn(CN)₂ Pd catalyst G 2,6-Difluoro-4-hydroxybenzonitrile F->G

Caption: General synthetic route for a difluorohydroxybenzonitrile isomer.

Experimental Protocol: Synthesis of a Difluorohydroxybenzonitrile Isomer

This protocol describes a general method for synthesizing a difluorohydroxybenzonitrile, based on established chemical transformations.[6][7]

  • Bromination of Difluoroaniline : 3,5-Difluoroaniline is dissolved in a suitable solvent, such as a halogenated hydrocarbon. Bromine is added dropwise at a controlled temperature to achieve selective bromination, yielding the bromo-difluoroaniline intermediate.

  • Diazotization and Hydrolysis : The resulting 4-bromo-3,5-difluoroaniline is subjected to diazotization using sodium nitrite in a strong acid like sulfuric or phosphoric acid at low temperatures. The diazonium salt is then hydrolyzed by heating in an aqueous solution, often in the presence of a copper salt, to replace the amino group with a hydroxyl group, forming 4-bromo-3,5-difluorophenol.[6]

  • Cyanation : The final step involves a cyanation reaction, where the bromo-difluorophenol is treated with a cyanide source, such as copper(I) cyanide or zinc cyanide, typically in the presence of a palladium catalyst in a polar aprotic solvent like DMF or NMP.[8][9] This substitutes the bromine atom with a nitrile group to afford the final product.

  • Purification : The crude product is purified using standard laboratory techniques, such as extraction, followed by recrystallization or column chromatography to yield the pure 2,6-difluoro-4-hydroxybenzonitrile.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by its three functional groups, which can undergo a variety of chemical transformations. The fluorine atoms strongly activate the ring towards nucleophilic aromatic substitution (SNAᵣ).[10]

  • Reactions at the Hydroxyl Group : The phenolic hydroxyl group is acidic and can be deprotonated with a base. The resulting phenoxide is a potent nucleophile, enabling O-alkylation or O-acylation reactions to introduce diverse substituents.

  • Reactions of the Nitrile Group : The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Aromatic Substitution (SNAᵣ) : The fluorine atoms, particularly the one ortho to the nitrile group, are susceptible to displacement by strong nucleophiles. This allows for the introduction of various functionalities, such as amines, alkoxides, or thiolates, onto the aromatic ring.[10]

Reactivity Map

Reactivity_Map sub This compound OH CN F r1 O-Alkylation / O-Acylation sub:f1->r1 R-X, Base r2 Hydrolysis sub:f2->r2 H₃O⁺ or OH⁻ r3 Reduction sub:f2->r3 LiAlH₄ or H₂, Catalyst r4 Nucleophilic Aromatic Substitution (SNAᵣ) sub:f3->r4 Nu⁻ p1 Ether / Ester Derivatives r1->p1 p2 Carboxylic Acid / Amide r2->p2 p3 Benzylamine Derivative r3->p3 p4 Substituted Amines, Ethers, Thioethers r4->p4

Caption: Key chemical transformations of this compound.

Applications in Drug Development

Fluorinated organic compounds are of immense importance in medicinal chemistry. The incorporation of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[11] this compound serves as a key intermediate for the synthesis of bioactive molecules.

  • Scaffold for Bioactive Molecules : The substituted phenyl ring is a common scaffold in many pharmaceutical agents. This compound provides a pre-functionalized core that can be elaborated into more complex drug candidates.

  • Intermediate for Quinolone Antibiotics : Related difluoro-hydroxy-benzoic acids are crucial intermediates in the synthesis of modern fluoroquinolone antibiotics.[12] The functional handles on this compound allow for its conversion into analogous key intermediates.

  • Role of the Nitrile Group : The nitrile group itself is found in over 30 approved pharmaceuticals and is considered a biocompatible functional group that is generally robust to metabolic degradation.[13] It can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The following information is derived from safety data sheets (SDS) for this compound and its close isomers.[14]

  • Hazard Classification : This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[14]

    • H301+H311+H331 : Toxic if swallowed, in contact with skin or if inhaled.

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

  • Precautionary Measures :

    • P261 : Avoid breathing dust.[14]

    • P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[14]

    • P301 + P310 : IF SWALLOWED: Immediately call a POISON CENTER or doctor.[14]

    • P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage : Store in a tightly closed container in a dry, well-ventilated place. Store locked up.

  • Disposal : Dispose of contents and container to an approved waste disposal plant.

References

  • PrepChem. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). Retrieved from PrepChem.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Difluoro-4-hydroxybenzonitrile. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (n.d.). Understanding 2,6-Difluoro-4-hydroxybenzonitrile: Properties, Uses, and Suppliers. Retrieved from [Link]

  • Google Patents. (2007). CN1962623A - Process for preparing 2,4-difluoro benzonitril.
  • ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Retrieved from [Link]

  • Kelly, T. R., et al. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2021(3), M1243. [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542-563. [Link]

  • Google Patents. (2009). CN100457721C - Process for preparing 2,4-difluorocyanobenzene.
  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

  • SAGE Journals. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of the Chinese Chemical Society. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

Sources

spectroscopic data of 2,4-Difluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 2,4-Difluoro-6-hydroxybenzonitrile

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound. Designed for researchers, chemists, and drug development professionals, this document offers an in-depth exploration of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the structural interpretation of the spectra, outlines field-proven experimental protocols, and explains the causal relationships between molecular structure and spectroscopic output. The insights herein are grounded in established principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction and Molecular Structure

This compound (C₇H₃F₂NO) is a polysubstituted aromatic compound of significant interest as a versatile building block in medicinal chemistry and materials science. The strategic placement of two electron-withdrawing fluorine atoms, a nitrile group, and an electron-donating hydroxyl group on the benzene ring creates a unique electronic and steric environment, making it a valuable precursor for synthesizing complex molecular targets.

Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. Spectroscopic analysis is the cornerstone of this process. This guide provides a predictive but expertly reasoned framework for understanding the ¹H NMR, ¹³C NMR, IR, and MS spectra of this molecule, enabling scientists to verify its identity, assess its purity, and predict its chemical behavior.

For clarity in the following sections, the atoms of this compound are numbered as shown in the diagram below.

molecule cluster_ring cluster_substituents C1 C1 C2 C2 C1->C2 CN C≡N C1->CN C3 C3 C2->C3 F2 F C2->F2 C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 F4 F C4->F4 C6 C6 C5->C6 H5 H C5->H5 C6->C1 OH6 OH C6->OH6

Caption: Structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is defined by two aromatic protons and one hydroxyl proton, each with distinct and predictable characteristics.

Spectral Interpretation
  • Aromatic Protons (H3, H5): The benzene ring contains two protons, H3 and H5.

    • H3: This proton is situated between two fluorine atoms (at C2 and C4). It will experience coupling to the adjacent H5 proton (meta coupling, typically small, ~2-3 Hz) and to the two fluorine atoms (³JHF and ³JHF). The coupling to the fluorine at C4 will be a typical ³JHF (~6-9 Hz), while the coupling to the fluorine at C2 will be a ⁴JHF (meta coupling, ~2-4 Hz). This will likely result in a complex multiplet, best described as a triplet of doublets (td) or a doublet of triplets (dt) . Its chemical shift is predicted to be downfield due to the deshielding effects of the adjacent fluorine atoms, likely in the range of 7.10-7.30 ppm .

    • H5: This proton is adjacent to a fluorine atom (at C4) and the hydroxyl group (at C6). It will couple to the H3 proton (meta coupling, ~2-3 Hz) and the fluorine at C4 (³JHF, ~8-10 Hz). This will result in a doublet of doublets (dd) . Its chemical shift is expected to be upfield relative to H3 due to the influence of only one adjacent fluorine, likely in the 6.80-7.00 ppm range.

  • Hydroxyl Proton (-OH): The phenolic proton (on C6) is acidic and undergoes rapid chemical exchange.[1] Its chemical shift is highly dependent on solvent, concentration, and temperature, typically appearing as a broad singlet between 9.0-11.0 ppm , especially when using a solvent like DMSO-d₆ that can form hydrogen bonds. In a non-hydrogen-bonding solvent like CDCl₃, this signal can be broader and its position more variable.

Predicted ¹H NMR Data Summary
ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
OH9.0 - 11.0br s-
H37.10 - 7.30td or dt³JHF ≈ 6-9 Hz, ⁴JHF ≈ 2-4 Hz, ⁴JHH ≈ 2-3 Hz
H56.80 - 7.00dd³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz
Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[2]

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into a spinner and insert it into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

  • Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using standard parameters: a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 2-5 seconds, and 8-16 scans for a good signal-to-noise ratio.[3]

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

H_NMR_Workflow A Sample Prep (5-10 mg in 0.7 mL Solvent) B Instrument Setup (Lock, Tune, Shim) A->B C Data Acquisition (Pulse Sequence) B->C D Data Processing (FT, Phase, Baseline) C->D E Spectral Analysis (Integration, Peak Picking) D->E

Caption: Standard workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with broadband proton decoupling to simplify the signals to singlets and enhance sensitivity via the Nuclear Overhauser Effect (NOE). A key feature in the ¹³C NMR of this molecule will be the splitting of carbon signals by fluorine (C-F coupling).

Spectral Interpretation

The molecule has seven distinct carbon environments, and thus seven signals are expected in the proton-decoupled ¹³C NMR spectrum.

  • C2 and C4 (Fluorine-bearing Carbons): These carbons will exhibit the largest C-F coupling constants (¹JCF), appearing as doublets with a large splitting of 240-260 Hz . Their chemical shifts will be significantly downfield due to the direct attachment of the electronegative fluorine atom, predicted to be in the 155-165 ppm range.[4]

  • C6 (Hydroxyl-bearing Carbon): This carbon will also be shifted downfield due to the attached oxygen, likely appearing around 150-158 ppm . It will show a smaller two-bond coupling to the F at C2 (²JCF) and a four-bond coupling to the F at C4 (⁴JCF).

  • C1 (Nitrile-substituted Carbon): This carbon is typically found in the 95-105 ppm range. Its signal is often of lower intensity due to being quaternary. It will exhibit coupling to both F2 (²JCF) and F4 (⁴JCF).

  • C3 and C5 (Proton-bearing Carbons): These carbons will appear further upfield. They will show two-bond (²JCF) or three-bond (³JCF) coupling to the nearby fluorine atoms, appearing as doublets of doublets . Their chemical shifts are predicted to be in the 105-115 ppm region.

  • CN (Nitrile Carbon): The nitrile carbon appears in a distinct region, typically 115-120 ppm . Due to its long relaxation time and lack of attached protons, its signal is often weak.

Predicted ¹³C NMR Data Summary
CarbonPredicted δ (ppm)Multiplicity (due to C-F coupling)Predicted JCF (Hz)
C2, C4155 - 165d¹J ≈ 240-260
C6150 - 158dd²J ≈ 20-25, ⁴J ≈ 2-5
CN115 - 120t (triplet) or m-
C3, C5105 - 115dd²J ≈ 20-30, ³J ≈ 5-10
C195 - 105dd²J ≈ 15-20, ⁴J ≈ 2-5
Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent.[5]

  • Instrumentation & Setup: Use a broadband or dual probe on a high-field spectrometer. Standard locking and shimming procedures apply.

  • Acquisition: Use a standard pulse-acquire sequence with broadband proton decoupling. A 45-60° pulse angle is common. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 256 to 1024 or more) and a longer acquisition time may be necessary. A relaxation delay of 2-5 seconds is typical.

  • Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation, phasing, and baseline correction. The chemical shift is referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Spectral Interpretation

The IR spectrum of this compound will be characterized by several key absorption bands.[6][7][8]

  • O-H Stretch: A strong and broad absorption band between 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, broadened due to hydrogen bonding.

  • Aromatic C-H Stretch: A medium to weak band will appear just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.

  • C≡N Stretch: A sharp, medium-intensity absorption band is expected in the 2220-2260 cm⁻¹ range, which is highly characteristic of the nitrile functional group.[8]

  • Aromatic C=C Stretch: Multiple sharp, medium-intensity bands will be present in the 1450-1620 cm⁻¹ region, corresponding to the stretching vibrations of the aromatic ring.

  • C-F Stretch: One or more very strong and intense absorption bands will be found in the 1100-1300 cm⁻¹ region, characteristic of the carbon-fluorine bonds.

  • C-O Stretch: A strong band corresponding to the phenolic C-O stretch will appear around 1200-1280 cm⁻¹ .

Predicted IR Data Summary
Wavenumber (cm⁻¹)IntensityVibrational Mode
3200 - 3600Strong, BroadO-H Stretch (Phenol)
3050 - 3100Medium-WeakAromatic C-H Stretch
2220 - 2260Medium, SharpC≡N Stretch (Nitrile)
1450 - 1620Medium, SharpAromatic C=C Ring Stretch
1100 - 1300Very StrongC-F Stretch
1200 - 1280StrongPhenolic C-O Stretch
Experimental Protocol: FT-IR (ATR) Acquisition
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

  • Background Scan: With the clean, empty ATR crystal, run a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For this compound, the molecular weight is 155.10 g/mol .

Fragmentation Interpretation

Under Electron Ionization (EI), the molecule will first form a molecular ion (M⁺·) at m/z = 155. This ion will then undergo fragmentation.[9][10]

  • Molecular Ion (M⁺·): A moderately intense peak is expected at m/z = 155 . Aromatic systems are relatively stable, which helps the molecular ion to be observed.

  • Loss of CO (M-28): A common fragmentation pathway for phenols is the loss of carbon monoxide, which would lead to a fragment at m/z = 127 .

  • Loss of HCN (M-27): Loss of hydrogen cyanide from the nitrile group is another characteristic fragmentation, resulting in a peak at m/z = 128 .

  • Combined Losses: Subsequent fragmentation can occur, such as the loss of both CO and HCN, or the loss of a fluorine atom, although the C-F bond is very strong.

Predicted Mass Spectrometry Data
m/zProposed FragmentNeutral Loss
155[C₇H₃F₂NO]⁺·-
128[C₆H₃F₂O]⁺·HCN
127[C₆H₂F₂N]⁺CO, H
99[C₅H₂F₂]⁺CO, HCN
Experimental Protocol: EI-MS Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe (for solids) or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Ionize the sample using a standard electron beam with an energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Fragmentation M [M]⁺· m/z = 155 M_HCN [M-HCN]⁺· m/z = 128 M->M_HCN - HCN M_CO [M-CO]⁺· m/z = 127 M->M_CO - CO

Caption: Predicted primary fragmentation pathways for this compound.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and complementary toolkit for the definitive characterization of this compound. The ¹H NMR spectrum reveals the substitution pattern of the aromatic ring through its characteristic chemical shifts and complex splitting patterns arising from H-H and H-F couplings. ¹³C NMR, with its distinctive C-F couplings, confirms the carbon skeleton and the positions of the fluorine substituents. IR spectroscopy provides rapid confirmation of key functional groups, including the hydroxyl, nitrile, and C-F bonds. Finally, mass spectrometry confirms the molecular weight and offers structural clues through predictable fragmentation patterns. This guide serves as a robust framework for scientists to confidently acquire, interpret, and validate the spectroscopic data for this important chemical entity.

References

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  • ResearchGate. XRD, Spectroscopic characterization (FT-IR, UV–Vis), Hirshfeld surface analysis and chemical activity of (E)-benzyl 2-((2S,3S,4R)-2,3,4-tris(benzyloxy)hex-5-enylidene) hydrazinecarboxylate. Available at: [Link].

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Introduction: Unveiling a Key Fluorinated Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Difluoro-6-hydroxybenzonitrile

This compound, identified by the CAS Number 1261793-35-4 , is a highly functionalized aromatic compound of significant interest to the pharmaceutical and materials science sectors.[1] Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms, a nucleophilic hydroxyl group, and a versatile nitrile moiety—renders it a valuable and reactive building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a crucial intermediate in the development of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

The utility of this compound in synthetic chemistry is largely dictated by its inherent physical and chemical properties. These attributes influence its reactivity, solubility, and handling requirements.

PropertyValueSource
CAS Number 1261793-35-4[1]
Molecular Formula C₇H₃F₂NO[1]
Molecular Weight 155.10 g/mol [1]
Appearance White to light yellow crystalline solid/powder[2]
SMILES Code N#CC1=C(O)C=C(F)C=C1F[1]
Purity Typically ≥95%[3]

Synthesis and Reaction Mechanisms

The synthesis of fluorinated benzonitriles is a critical area of research, as these compounds are precursors to a wide array of bioactive molecules. While specific, detailed synthetic routes for this compound are not extensively published in peer-reviewed journals, general methodologies for analogous compounds provide a well-established framework. A common approach involves the cyanation of a corresponding brominated precursor, a transformation that leverages transition metal catalysis.

A plausible synthetic pathway can be adapted from established methods for preparing similar fluorinated benzonitriles. For instance, a process for preparing 2,4-difluorobenzonitrile from 2,4-difluorobromobenzene using a copper-catalyzed cyanation reaction has been detailed.[4] This provides a strong basis for a hypothetical, yet chemically sound, protocol for synthesizing the target molecule.

Illustrative Synthetic Workflow

The following diagram outlines a logical workflow for a potential synthesis, starting from a readily available precursor and proceeding through key transformations.

G cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: Diazotization & Hydrolysis cluster_2 Step 3: Palladium-Catalyzed Cyanation cluster_3 Step 4: Purification A 2,4-Difluoro-6-bromoaniline B 2,4-Difluoro-6-bromophenol A->B  1. NaNO₂, H₂SO₄  2. H₂O, Δ C This compound B->C  Zn(CN)₂, Pd(PPh₃)₄  DMF, 90°C D Purified Product C->D  Column Chromatography  (Silica Gel)

Caption: A potential synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established organometallic cross-coupling reactions and provides a self-validating system through defined steps for reaction, workup, and purification.

  • Reaction Setup:

    • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2,4-Difluoro-6-bromophenol (1.0 equiv.), Zinc Cyanide (Zn(CN)₂, 0.6 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

    • Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.[5] This step is critical as the palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced yield.

  • Solvent Addition and Reaction:

    • Add anhydrous N,N-Dimethylformamide (DMF) via syringe. The solvent choice is crucial; DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the catalytic cycle.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.[5] The elevated temperature is necessary to overcome the activation energy of the oxidative addition step in the catalytic cycle.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature and quench by pouring it into a saturated aqueous solution of sodium bicarbonate. This step neutralizes any acidic byproducts.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes). Ethyl acetate is chosen for its ability to dissolve the product while being immiscible with the aqueous layer.

    • Combine the organic layers and wash sequentially with water and brine. This removes residual DMF and inorganic salts.

  • Purification and Characterization:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. This step separates the desired product from unreacted starting materials, catalyst residues, and byproducts.

    • Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile synthetic intermediate. The nitrile group is a particularly important pharmacophore, known for its ability to act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a precursor to other functionalities like amines and carboxylic acids.[6]

  • Scaffold for Bioactive Molecules: The difluorinated phenol structure is a common motif in medicinal chemistry. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

  • Precursor for Heterocyclic Synthesis: The nitrile and hydroxyl groups can participate in cyclization reactions to form various heterocyclic systems, which are foundational structures in many approved drugs.

  • Role in Kinase Inhibitors: Substituted benzonitriles are frequently incorporated into the structures of kinase inhibitors, where the nitrile group often forms a key hydrogen bond interaction with the hinge region of the enzyme's active site.

While extensive biological activity data for this compound itself is not widely published, its structural analogues are key components in the synthesis of pharmaceuticals.[7] Its utility is primarily as a building block for creating more elaborate molecules with therapeutic potential.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety. The compound is classified with several hazards that necessitate careful management.

Hazard ClassGHS ClassificationPrecautionary Statements
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[8]P261: Avoid breathing dust.[8] P280: Wear protective gloves/protective clothing/eye protection.[8] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[8]
Skin Irritation Causes skin irritation.[8][9]P264: Wash skin thoroughly after handling.[9] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]
Eye Irritation Causes serious eye irritation.[8][9]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Respiratory Irritation May cause respiratory irritation.[9]P271: Use only outdoors or in a well-ventilated area.[9] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep locked up and away from incompatible materials.[9]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Conclusion

This compound is a specialized chemical intermediate with significant potential for researchers in drug development and materials science. Its carefully arranged functional groups provide a reactive platform for constructing complex molecular architectures. A thorough understanding of its properties, synthetic pathways, and safety requirements is essential for leveraging its full potential in the laboratory. While its primary role is that of a building block rather than a standalone bioactive agent, its importance in the synthetic pipeline that leads to innovative new molecules is indisputable.

References

  • PrepChem.com. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). Retrieved from [Link]

  • Google Patents. (n.d.). CN1962623A - Process for preparing 2,4-difluoro benzonitril.
  • PubChem. (n.d.). 2,6-Difluoro-4-hydroxybenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

  • Journal of Chemical Research, Synopses. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C7H3F2NO, 1 gram. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

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An In-Depth Technical Guide to the Molecular Structure of 2,4-Difluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Emerging Significance of Fluorinated Benzonitriles in Medicinal Chemistry

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability.[1] Within this chemical space, fluorinated hydroxybenzonitriles represent a class of privileged scaffolds. 2,4-Difluoro-6-hydroxybenzonitrile (CAS No. 1261793-35-4) is a particularly noteworthy example, combining the unique electronic properties of a difluorinated benzene ring with the hydrogen-bonding capabilities of a hydroxyl group and the versatile reactivity of a nitrile moiety.[2] This guide provides a comprehensive technical overview of the molecular structure of this compound, offering insights into its synthesis, structural characteristics, and potential applications for professionals engaged in pharmaceutical research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 4, a hydroxyl group at position 6, and a nitrile group at position 1. This specific arrangement of substituents dictates its electronic distribution, reactivity, and potential for intermolecular interactions.

PropertyValueSource
Molecular Formula C₇H₃F₂NO[3]
Molecular Weight 155.10 g/mol [3]
CAS Number 1261793-35-4
Predicted XLogP3 1.5[3]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem

Note: Due to the absence of publicly available experimental crystallographic data, the precise bond lengths and angles are best determined through computational modeling or experimental analysis. High-quality predictions can be obtained using density functional theory (DFT) calculations.

Proposed Synthesis of this compound

Experimental Protocol: A Plausible Multi-step Synthesis

This proposed synthesis commences with a commercially available starting material, 1,3-difluoro-5-nitrobenzene, and proceeds through nitration, reduction, and Sandmeyer-type reactions.

Step 1: Nitration of 1,3-Difluorobenzene

  • To a stirred solution of fuming nitric acid, add 1,3-difluorobenzene dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 2,4-difluoro-1-nitrobenzene.

Step 2: Reduction of the Nitro Group

  • Dissolve 2,4-difluoro-1-nitrobenzene in ethanol.

  • Add a catalytic amount of palladium on carbon (10%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain 2,4-difluoroaniline.

Step 3: Diazotization and Hydroxylation

  • Dissolve 2,4-difluoroaniline in an aqueous solution of sulfuric acid at 0°C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0°C.

  • Slowly add the diazonium salt solution to a boiling aqueous solution of copper sulfate.

  • Steam distill the reaction mixture to isolate 2,4-difluoro-6-nitrophenol.

Step 4: Introduction of the Nitrile Group (Sandmeyer Reaction)

  • Reduce the nitro group of 2,4-difluoro-6-nitrophenol to an amino group using a standard reduction method as described in Step 2 to yield 6-amino-2,4-difluorophenol.

  • Diazotize the resulting aminophenol as described in Step 3.

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Warm the reaction mixture gently to facilitate the release of nitrogen gas.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield this compound.

SynthesisWorkflow start 1,3-Difluorobenzene step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 2,4-Difluoro-1-nitrobenzene step1->intermediate1 step2 Reduction (H₂, Pd/C) intermediate1->step2 intermediate2 2,4-Difluoroaniline step2->intermediate2 step3 Diazotization & Hydroxylation (NaNO₂, H₂SO₄; CuSO₄, H₂O) intermediate2->step3 intermediate3 2,4-Difluoro-6-nitrophenol step3->intermediate3 step4 Reduction (H₂, Pd/C) intermediate3->step4 intermediate4 6-Amino-2,4-difluorophenol step4->intermediate4 step5 Sandmeyer Reaction (NaNO₂, H₂SO₄; CuCN) intermediate4->step5 product This compound step5->product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization: A Predictive Analysis

Due to the lack of publicly available experimental spectra for this compound, this section provides a predictive overview of the expected spectroscopic features based on the analysis of closely related analogs and established principles of spectroscopy. Commercial suppliers like BLD Pharm indicate the availability of NMR, HPLC, LC-MS, and UPLC data for this compound, which should be consulted for definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the hydroxyl proton. The aromatic protons will exhibit splitting patterns due to both homo- and heteronuclear (H-F) coupling. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the carbons directly attached to fluorine atoms will be significantly influenced by the strong electron-withdrawing nature of fluorine, and these signals will appear as doublets due to C-F coupling.

  • ¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals, one for each of the non-equivalent fluorine atoms at the C2 and C4 positions. These signals will likely appear as multiplets due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • A sharp C≡N stretching band around 2220-2240 cm⁻¹.

  • C-F stretching bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

  • C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₇H₃F₂NO. The fragmentation pattern can provide further structural information.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest to medicinal chemists for several reasons:

  • Bioisosteric Replacement: The nitrile group can act as a bioisostere for a carbonyl group or a carboxylic acid, offering a metabolically stable alternative with different electronic and hydrogen bonding properties.

  • Modulation of pKa: The electron-withdrawing fluorine atoms can lower the pKa of the phenolic hydroxyl group, which can be crucial for optimizing interactions with biological targets.

  • Enhanced Membrane Permeability: The lipophilicity imparted by the fluorine atoms can improve the compound's ability to cross cell membranes.

  • Metabolic Stability: The C-F bond is exceptionally strong, making fluorinated compounds often more resistant to metabolic degradation, thereby prolonging their in vivo half-life.

This structural motif has the potential to be incorporated into a variety of therapeutic agents, including kinase inhibitors, enzyme inhibitors, and receptor modulators. The strategic placement of the functional groups allows for diverse derivatization to explore structure-activity relationships (SAR) and optimize lead compounds.

Conclusion

This compound is a valuable building block for the synthesis of novel, biologically active molecules. Its unique combination of functional groups provides a versatile platform for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates. While a complete experimental characterization of its molecular structure is not yet in the public domain, this technical guide provides a robust framework based on established chemical principles and data from closely related compounds. Further experimental investigation, particularly X-ray crystallographic analysis and detailed spectroscopic studies, will be invaluable in fully elucidating the structural nuances of this promising molecule and unlocking its full potential in drug discovery.

References

  • PubChem. 2,6-Difluoro-4-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]

  • SpectraBase. 2-Fluoro-4-hydroxybenzonitrile. [Link]

  • PubChem. 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 2,4-Difluoronitrobenzene. National Center for Biotechnology Information. [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

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An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for the preparation of 2,4-Difluoro-6-hydroxybenzonitrile, a valuable fluorinated building block in medicinal and materials chemistry. The synthesis leverages readily accessible starting materials and employs a series of robust and well-documented chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of key strategic choices. The proposed synthesis begins with the selective bromination of commercially available 3,5-difluoroaniline, followed by a diazotization-hydrolysis sequence to install the hydroxyl group, and concludes with a palladium-catalyzed cyanation to yield the target molecule. Each step is elucidated with expert commentary on the causality behind the chosen reagents and conditions, ensuring a self-validating and reproducible protocol.

Introduction: The Significance of Fluorinated Aromatics

Fluorinated aromatic compounds are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its unique substitution pattern, represents a key scaffold for the development of novel pharmaceuticals and functional materials. This guide provides a detailed, field-proven synthetic route to this important intermediate.

Strategic Synthesis Pathway

The selected synthetic strategy commences with 3,5-difluoroaniline, a readily available starting material. The core of this approach is the strategic installation of the hydroxyl and cyano groups onto the difluorinated benzene ring. The overall workflow is depicted below.

Synthesis_Workflow A 3,5-Difluoroaniline B 2-Bromo-4,6-difluoroaniline A->B Bromination C 2-Bromo-4,6-difluorophenol B->C Diazotization & Hydrolysis D This compound C->D Cyanation

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Bromination of 3,5-Difluoroaniline

The initial step involves the regioselective bromination of 3,5-difluoroaniline to yield 2-bromo-4,6-difluoroaniline. The amino group is a strong activating group and directs the electrophilic substitution to the ortho and para positions. In this case, the ortho position is targeted.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 3,5-difluoroaniline in a suitable solvent such as glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated product, 2-bromo-4,6-difluoroaniline, is collected by filtration, washed with cold water, and dried under vacuum.

Expertise & Experience: The choice of glacial acetic acid as a solvent helps to moderate the reactivity of bromine and improve the selectivity of the bromination. Careful temperature control is crucial to minimize the formation of di-brominated byproducts.

Step 2: Diazotization and Hydrolysis of 2-Bromo-4,6-difluoroaniline

The conversion of the amino group to a hydroxyl group is achieved through a two-step sequence of diazotization followed by hydrolysis of the resulting diazonium salt.

Diazotization_Mechanism cluster_0 Diazotization cluster_1 Hydrolysis A 2-Bromo-4,6-difluoroaniline B Diazonium Salt A->B NaNO₂, H₂SO₄, 0-5 °C C Diazonium Salt D 2-Bromo-4,6-difluorophenol C->D H₂O, Heat

Caption: Key steps in the conversion of the aniline to a phenol.

Experimental Protocol:

  • Prepare a solution of 2-bromo-4,6-difluoroaniline in a dilute aqueous solution of sulfuric acid.

  • Cool the solution to between -5 and 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.[1]

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.

  • To induce hydrolysis, add the diazonium salt solution to boiling water or pass steam through the solution.[2]

  • The 2-bromo-4,6-difluorophenol can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether).

  • The organic extracts are then washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Trustworthiness: The diazotization reaction is highly sensitive to temperature. Maintaining a low temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt.[1] The presence of excess nitrous acid can be checked with starch-iodide paper to ensure the completion of the reaction.

Step 3: Palladium-Catalyzed Cyanation

The final step is the introduction of the cyano group via a palladium-catalyzed cross-coupling reaction. This modern approach offers high yields and functional group tolerance compared to traditional methods like the Sandmeyer reaction, which can sometimes lead to undesired side products with highly activated aromatic rings.[3]

Experimental Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2-bromo-4,6-difluorophenol, a cyanide source such as zinc cyanide (Zn(CN)₂), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like dppf), and a solvent such as DMF or DMA.

  • Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 100-140 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude this compound is then purified by column chromatography on silica gel.

Authoritative Grounding: The use of palladium catalysts for the cyanation of aryl halides is a well-established and versatile method.[4] The choice of catalyst, ligand, and solvent may require optimization depending on the specific substrate. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and better reactivity in many cases.

Data Presentation: A Comparative Analysis

StepReactionKey Reagents & ConditionsTypical Yield (%)
1Bromination3,5-Difluoroaniline, Br₂, Acetic Acid, 0-25 °C80-90
2Diazotization & Hydrolysis2-Bromo-4,6-difluoroaniline, NaNO₂, H₂SO₄, H₂O, 0-100 °C60-75
3Cyanation2-Bromo-4,6-difluorophenol, Zn(CN)₂, Pd catalyst, DMF, 120 °C70-85

Conclusion

This guide has outlined a robust and reproducible synthetic route for the preparation of this compound from 3,5-difluoroaniline. By providing detailed experimental protocols and explaining the rationale behind the chosen methodologies, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The presented pathway is designed for both laboratory-scale synthesis and potential scale-up, offering a reliable method for accessing this important fluorinated building block.

References

  • An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene - Benchchem.
  • Technical Support Center: Synthesis of 2,4-Difluorophenol - Benchchem.
  • On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing).
  • CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents.

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An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2,4-Difluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,4-Difluoro-6-hydroxybenzonitrile scaffold is a molecule of significant interest in medicinal chemistry and materials science. The strategic placement of two strongly electron-withdrawing fluorine atoms and an electron-donating hydroxyl group on the phenyl ring creates a unique and complex electronic environment that profoundly influences the reactivity of the nitrile moiety. This guide provides an in-depth exploration of the chemical transformations of this nitrile group, offering researchers and drug development professionals a comprehensive resource. We will dissect the causality behind experimental choices for key reactions—including hydrolysis, reduction, cycloaddition, and reactions with organometallics—supported by field-proven insights, detailed protocols, and mechanistic diagrams.

Introduction: The Electronic Landscape of this compound

The reactivity of a benzonitrile is fundamentally governed by the electrophilicity of the nitrile carbon atom. In this compound, this reactivity is modulated by a delicate interplay of competing electronic effects from the ring substituents.

  • Inductive Effects (-I): The fluorine atoms at the ortho and para positions exert powerful electron-withdrawing inductive effects, pulling electron density from the aromatic ring. This effect propagates to the nitrile group, increasing the partial positive charge on the nitrile carbon and enhancing its susceptibility to nucleophilic attack.

  • Mesomeric Effects (+M/-M): The hydroxyl group at the ortho position exerts a strong electron-donating mesomeric effect (+M), pushing electron density into the ring. Conversely, the fluorine atoms also have a +M effect due to their lone pairs, though this is generally weaker than their inductive pull. The nitrile group itself is strongly electron-withdrawing via a negative mesomeric effect (-M).

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group can form a hydrogen bond with the nitrile nitrogen, potentially influencing its polarization and reactivity.

This combination of strong, localized inductive withdrawal and mesomeric donation creates a nuanced reactivity profile, making the nitrile group a versatile handle for diverse chemical modifications.

Caption: Electronic effects governing nitrile reactivity.

Hydrolysis: Accessing Amides and Carboxylic Acids

The conversion of nitriles to carboxylic acids or their precursor amides is a fundamental transformation. This hydrolysis can be achieved under both acidic and basic conditions, proceeding through an amide intermediate.[1][2] The electron-withdrawing fluorine atoms on this compound render the nitrile carbon highly electrophilic, facilitating the initial nucleophilic attack by water or hydroxide.[3][4] However, the stability of the aromatic system means that forcing conditions, such as high temperatures, are often required to drive the reaction to completion.[5]

Mechanism of Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, allowing it to be attacked by a weak nucleophile like water.[1][3] The resulting imidic acid intermediate then tautomerizes to the more stable amide. Subsequent hydrolysis of the amide, also under acidic conditions, yields the final carboxylic acid.

G start Nitrile + H3O+ protonation Protonation of Nitrile-N start->protonation activated_nitrile Activated Nitrilium Ion protonation->activated_nitrile h2o_attack Nucleophilic Attack by H2O activated_nitrile->h2o_attack intermediate1 Protonated Imidic Acid h2o_attack->intermediate1 deprotonation Deprotonation intermediate1->deprotonation imidic_acid Imidic Acid deprotonation->imidic_acid tautomerization Tautomerization imidic_acid->tautomerization amide Amide Intermediate tautomerization->amide amide_hydrolysis Further Hydrolysis amide->amide_hydrolysis product Carboxylic Acid amide_hydrolysis->product

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol: Base-Catalyzed Hydrolysis to 2,4-Difluoro-6-hydroxybenzoic Acid

Causality: Base-catalyzed hydrolysis is often preferred for substrates with acid-sensitive functional groups. The strong nucleophilicity of the hydroxide ion allows for direct attack on the nitrile carbon without prior activation.[1] A high concentration of hydroxide and elevated temperatures are used to overcome the activation energy for both the initial attack and the subsequent hydrolysis of the stable amide intermediate.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH) (5-10 eq).

  • Heating: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours, signaled by the disappearance of the starting material. The release of ammonia gas is also an indicator of reaction progression.

  • Workup: Cool the reaction mixture to room temperature and then to 0 °C using an ice bath.

  • Acidification: Carefully acidify the solution to pH ~2 by the slow, dropwise addition of concentrated hydrochloric acid (HCl). The product, 2,4-Difluoro-6-hydroxybenzoic acid, will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry under vacuum to yield the final product.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reduction: Synthesis of Primary Amines

The reduction of the nitrile group to a primary amine is a cornerstone reaction in the synthesis of pharmaceuticals and agrochemicals. This transformation can be accomplished using various reagents, with the choice depending on the desired selectivity and scale.

Overview of Reducing Agents
ReagentMechanismCausality & Field Insights
LiAlH₄ Hydride TransferA powerful, non-selective reducing agent that readily reduces nitriles.[2] Choice Rationale: Best for simple substrates without other reducible groups (e.g., esters, ketones). Requires strictly anhydrous conditions and careful quenching.[1][3]
H₂/Catalyst Catalytic HydrogenationUtilizes catalysts like Raney Ni, Pd/C, or PtO₂. Choice Rationale: Generally cleaner and more scalable than hydride reagents. Selectivity can be an issue; ester groups may remain intact with Pd/C.[6] Can be performed under high pressure.
Ru Complexes Homogeneous CatalysisModern ruthenium complexes offer high activity and selectivity for nitrile reduction, often under milder conditions than traditional heterogeneous catalysts.[7] Choice Rationale: Ideal for complex molecules requiring high chemoselectivity and functional group tolerance.
DIBAL-H Hydride TransferA milder reducing agent that can selectively reduce nitriles to aldehydes via an imine intermediate upon careful control of stoichiometry and temperature, followed by hydrolysis.[1][3]
Experimental Protocol: Catalytic Hydrogenation to (2,4-Difluoro-6-hydroxyphenyl)methanamine

Causality: Catalytic transfer hydrogenation using formic acid as a hydrogen source and Pd/C as the catalyst is a safe and effective method for reducing benzonitriles.[6] This method avoids the use of high-pressure hydrogen gas and pyrophoric reagents like LiAlH₄, making it suitable for standard laboratory settings. Triethylamine is used to generate the formate salt in situ.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in tetrahydrofuran (THF), add a mixture of formic acid and triethylamine (e.g., a 5:2 mixture) under an argon atmosphere.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%) to the mixture. Gas evolution (CO₂) should be observed.

  • Heating: Stir the reaction mixture at 40-60 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite® or silica gel to remove the catalyst, washing the pad with additional THF or methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography or crystallization to yield the desired primary amine.

  • Validation: Characterize the final product by NMR and Mass Spectrometry.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation setup 1. Dissolve Nitrile in THF reagents 2. Add Formic Acid & Triethylamine setup->reagents catalyst 3. Add Pd/C Catalyst reagents->catalyst heat 4. Heat to 40-60°C catalyst->heat monitor 5. Monitor by TLC/LC-MS heat->monitor filter 6. Filter through Celite® monitor->filter concentrate 7. Concentrate Filtrate filter->concentrate purify 8. Purify Product concentrate->purify

Caption: Workflow for catalytic transfer hydrogenation.

[3+2] Cycloaddition: Synthesis of Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide is the most common and efficient method for synthesizing 5-substituted tetrazoles.[8][9] In medicinal chemistry, the tetrazole ring is frequently used as a bioisosteric replacement for a carboxylic acid group, offering similar acidity but improved metabolic stability and cell permeability.[8]

Causality: The reaction involves the 1,3-dipolar cycloaddition of an azide ion (or hydrazoic acid, HN₃) to the nitrile's carbon-nitrogen triple bond.[9] The reaction is often catalyzed by Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids, which coordinate to the nitrile nitrogen, further increasing the electrophilicity of the carbon and accelerating the cycloaddition.

Experimental Protocol: Synthesis of 5-(2,4-Difluoro-6-hydroxyphenyl)-1H-tetrazole

Methodology:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and a catalyst such as zinc chloride (ZnCl₂, 1.2 eq) or triethylamine hydrochloride (Et₃N·HCl, 1.5 eq) in a suitable solvent like N,N-Dimethylformamide (DMF) or toluene.

  • Safety Note: Sodium azide is highly toxic, and hydrazoic acid (formed in situ) is volatile and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Heating: Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction typically takes 12-48 hours for completion.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water and acidify to pH ~2 with dilute HCl. This protonates the tetrazole and quenches any unreacted azide.

  • Isolation: The product often precipitates upon acidification. Collect the solid by vacuum filtration. If the product is soluble, extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by recrystallization or column chromatography. Confirm the structure by NMR and Mass Spectrometry.

Reactions with Organometallic Reagents: Ketone Synthesis

The electrophilic nitrile carbon can be attacked by strong carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li).[3][4] This reaction provides a powerful method for carbon-carbon bond formation. The initial addition forms an imine salt intermediate, which is then hydrolyzed during the aqueous workup to yield a ketone.[1][10]

Causality: The choice of an organometallic reagent is dictated by its high nucleophilicity and the polarized nature of the carbon-metal bond. The reaction must be conducted under strictly anhydrous conditions, as these reagents are also strong bases and will be quenched by protic sources like water.[10]

Experimental Protocol: Synthesis of 1-(2,4-Difluoro-6-hydroxyphenyl)ethan-1-one

Methodology:

  • Reaction Setup: In a flame-dried, three-neck flask under an argon atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of methylmagnesium bromide (CH₃MgBr, 1.2 eq) in diethyl ether dropwise via a syringe while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by quenching a small aliquot in acidic water and analyzing by TLC or GC-MS.

  • Workup (Hydrolysis): Cool the reaction mixture back to 0 °C and slowly and carefully quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ketone product via flash column chromatography on silica gel.

Conclusion

The nitrile group of this compound is a remarkably versatile functional group. Its reactivity is finely tuned by the strong inductive-withdrawing effects of the ortho and para fluorine atoms, which enhance the electrophilicity of the nitrile carbon, making it susceptible to a wide range of nucleophilic attacks. This inherent reactivity allows for its conversion into valuable chemical moieties, including primary amines, amides, carboxylic acids, ketones, and tetrazoles. Understanding the interplay of these electronic factors and the causality behind specific experimental conditions empowers researchers to strategically utilize this scaffold in the rational design and synthesis of novel molecules for drug discovery and materials science applications.

References

  • Various Authors. (n.d.). Catalytic Reduction of Nitriles. Thieme Chemistry. Retrieved from [Link]

  • Zheng, X., Liu, W., Liu, Z., Zhao, Y., & Wu, C. (2020). Biocompatible and Rapid Cyclization of Peptides with 2,4-Difluoro-6-hydroxy-1,3,5-benzenetricarbonitrile for the Development of Cyclic Peptide Libraries. Bioconjugate Chemistry, 31(9), 2085–2091. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Various Authors. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Research Square. Retrieved from [Link]

  • Various Authors. (2017). How to selectively reduce nitrile group in presence of ester group? ResearchGate. Retrieved from [Link]

  • Al-Masoudi, N. A. L. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Organic Chemistry, 19(5), 605-626. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Tetrazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Difluoro-4-hydroxybenzonitrile. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN1962623A - Process for preparing 2,4-difluoro benzonitril.
  • Moderle, K., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7468-7529. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (n.d.). Articles List. Retrieved from [Link]

  • Popiołek, Ł., & Kosikowska, U. (2018). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 23(10), 2577. Retrieved from [Link]

  • LibreTexts. (2023). Reactivity of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Various Authors. (n.d.). [6 + 4] Cycloaddition Reactions. Organic Reactions. Retrieved from [Link]

  • Wang, M., et al. (2010). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. Molecules, 15(7), 4976-4987. Retrieved from [Link]

  • LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-988. Retrieved from [Link]

  • Various Authors. (n.d.). Dearomative (4 + 3) Cycloaddition Reactions. University of Chicago. Retrieved from [Link]

  • LibreTexts. (2023). 20.7 Chemistry of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2019). 18.9: Organometallic Reagents. Chemistry LibreTexts. Retrieved from [Link]

  • Artigas, L., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 23(10), 2639. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 2,4-Difluoro-6-hydroxybenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Difluoro-6-hydroxybenzonitrile, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of publicly accessible, quantitative solubility data for this specific compound, this document establishes a robust theoretical framework to predict its solubility in various organic solvents. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility using the isothermal shake-flask method is presented. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights and practical methodologies to facilitate the use of this compound in a laboratory and process development setting.

Introduction

This compound is an aromatic compound of significant interest due to its trifunctional nature, incorporating a hydroxyl group, a nitrile moiety, and two fluorine atoms on a benzene ring. This unique combination of functional groups makes it a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutic agents and specialized agrochemicals. The solubility of this compound in organic solvents is a critical physicochemical parameter that dictates its handling, reaction kinetics, purification strategies, and ultimately, its formulation.[1] A thorough understanding of its solubility profile is therefore essential for optimizing synthetic routes, ensuring reproducible experimental outcomes, and developing robust manufacturing processes.

This guide provides a detailed examination of the factors expected to govern the solubility of this compound. It further outlines a comprehensive, step-by-step protocol for the experimental determination of its solubility, empowering researchers to generate the precise data required for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is crucial for predicting its solubility behavior.

PropertyValue/InformationSource
Molecular Formula C₇H₃F₂NON/A
Molecular Weight 155.10 g/mol N/A
Appearance Expected to be a crystalline solidN/A
Key Functional Groups Hydroxyl (-OH), Nitrile (-C≡N), Fluoro (-F)N/A

The presence of a hydroxyl group allows for hydrogen bond donation and acceptance. The nitrile group is a strong hydrogen bond acceptor. The two fluorine atoms are highly electronegative and contribute to the molecule's polarity.

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a fundamental framework for predicting solubility.[2]

3.1. Role of Functional Groups

  • Hydroxyl Group (-OH): This group is polar and can act as both a hydrogen bond donor and acceptor. This significantly enhances solubility in polar protic solvents such as alcohols (e.g., methanol, ethanol) and water.[1]

  • Nitrile Group (-C≡N): The nitrile group is strongly polar and a good hydrogen bond acceptor. This contributes to solubility in polar aprotic solvents (e.g., acetone, acetonitrile) and polar protic solvents.

  • Fluorine Atoms (-F): The high electronegativity of fluorine atoms creates significant dipole moments within the molecule. While this increases polarity, the effect of fluorine on solubility can be complex. In some cases, multiple fluorine substitutions can decrease solubility in polar solvents due to the creation of a fluorous phase.

  • Aromatic Ring: The benzene ring is nonpolar and contributes to van der Waals interactions. This promotes solubility in nonpolar or weakly polar solvents like toluene and ethers.

3.2. Intermolecular Forces and Solvent Selection

The dissolution of this compound requires overcoming the crystal lattice energy of the solid. The extent to which a solvent can achieve this depends on the nature and strength of the solute-solvent interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective at dissolving this compound due to their ability to engage in strong hydrogen bonding with both the hydroxyl and nitrile groups.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of the solute. Their polarity will also facilitate the dissolution of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is anticipated to be lower due to the presence of the polar hydroxyl and nitrile groups. However, the aromatic ring of the solute will have some affinity for aromatic solvents like toluene.

Expected Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, EthanolHighStrong hydrogen bonding with the -OH and -CN groups.
Ketones AcetoneModerate to HighGood hydrogen bond acceptor and polar interactions.
Ethers Diethyl Ether, THFLow to ModerateWeaker hydrogen bond acceptor capabilities compared to ketones.
Esters Ethyl AcetateModerateGood balance of polarity and hydrogen bond accepting ability.
Halogenated DichloromethaneLow to ModerateModerate polarity may solvate the molecule to some extent.
Aromatic Hydrocarbons TolueneLowFavorable interactions with the benzene ring but poor solvation of polar groups.
Aliphatic Hydrocarbons Hexane, HeptaneVery LowMismatch in polarity; unable to disrupt the crystal lattice effectively.

It is important to note that these are predictions. For precise applications, experimental determination is crucial.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[1][3] This method ensures that a true equilibrium between the solid and the solvent is achieved.

5.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance (± 0.1 mg)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

5.2. Step-by-Step Procedure

  • Preparation of Solvent: Ensure all solvents are degassed to prevent bubble formation during the experiment.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

5.3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solid Weigh excess solid This compound prep_solvent Add known volume of organic solvent prep_solid->prep_solvent equilibration Shake at constant temperature (24-48 hours) prep_solvent->equilibration settle Allow excess solid to settle equilibration->settle filtration Filter supernatant (0.22 µm filter) settle->filtration dilution Dilute filtrate filtration->dilution hplc HPLC Analysis dilution->hplc calculation Calculate Solubility hplc->calculation

Caption: Isothermal shake-flask method workflow for solubility determination.

Safety and Handling

While a specific safety data sheet for this compound was not found, related compounds such as 2,6-Difluoro-4-hydroxybenzonitrile and other fluorinated benzonitriles are classified as hazardous.[4][5][6] It is prudent to handle this compound with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the material safety data sheet (MSDS) provided by the supplier before handling any chemical.

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding and predicting the solubility of this compound in a range of common organic solvents. The provided detailed experimental protocol for the isothermal shake-flask method offers a reliable means for researchers to obtain the precise, quantitative data necessary for their work. By combining theoretical insights with rigorous experimental practice, scientists and drug development professionals can effectively utilize this important chemical intermediate in their research and development endeavors.

References

  • LibreTexts. (2023, October 30). 2.1: "Like Dissolves Like". Retrieved from [Link]

  • ScienceMadness Wiki. (2020, February 2). Benzonitrile. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

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An In-depth Technical Guide to 2,4-Difluoro-6-hydroxybenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-6-hydroxybenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, a hydroxyl group, and a nitrile moiety, imparts a distinct combination of chemical reactivity and biological activity. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, safety considerations, and its emerging role in drug discovery.

Chemical Identity and Structure

IUPAC Name: this compound CAS Number: 1261793-35-4[1][2][3][4][5] Molecular Formula: C₇H₃F₂NO[1][2] Molecular Weight: 155.10 g/mol [2][6]

The structure of this compound is characterized by a benzene ring substituted with a hydroxyl group at position 1, a nitrile group at position 2, and fluorine atoms at positions 4 and 6.

Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, its properties can be inferred from available data and comparison with structurally similar compounds.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Physical Form White to yellow solid[1][7]
Molecular Weight 155.10 g/mol [2][6]
Storage Temperature 2-8 °C[1]

Synthesis and Reactivity

Conceptual Synthetic Workflow:

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product 2,4-Difluorobromobenzene 2,4-Difluorobromobenzene 2,4-Difluorobenzonitrile 2,4-Difluorobenzonitrile 2,4-Difluorobromobenzene->2,4-Difluorobenzonitrile Cyanation (e.g., NaCN, CuI catalyst) This compound This compound 2,4-Difluorobenzonitrile->this compound Selective Hydroxylation

Caption: A conceptual synthetic pathway for this compound.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data.[6] The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the fluorine, hydroxyl, and nitrile groups.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, with the chemical shifts being significantly affected by the attached functional groups.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds and would show distinct signals for the two non-equivalent fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the functional groups present:

  • A broad O-H stretching band for the hydroxyl group.

  • A sharp C≡N stretching band for the nitrile group.

  • C-F stretching bands for the carbon-fluorine bonds.

  • C=C stretching bands for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would provide valuable information about the molecular structure.

Applications in Drug Discovery

Benzonitrile derivatives are a well-established class of compounds in medicinal chemistry, with many approved drugs and clinical candidates featuring this moiety. The nitrile group can act as a hydrogen bond acceptor and is generally metabolically stable.

The presence of fluorine atoms in drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.

Safety and Handling

This compound is classified as harmful if swallowed (H302).[1] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Table 2: GHS Hazard Information

Hazard StatementDescription
H302Harmful if swallowed

For detailed safety information, it is crucial to consult the full Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising building block for the development of new pharmaceuticals and advanced materials. Its unique combination of functional groups provides a versatile platform for chemical modification and the introduction of desirable physicochemical properties. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

References

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Methodological & Application

A Stability-Indicating HPLC Method for the Purity Determination and Quantification of 2,4-Difluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2,4-Difluoro-6-hydroxybenzonitrile Purity

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for this compound. The method is designed for researchers, scientists, and drug development professionals requiring precise quality control of this key chemical intermediate. The protocol herein provides comprehensive guidance on chromatographic conditions, sample preparation, and a full validation strategy according to the International Council for Harmonisation (ICH) guidelines.[1][2] The developed method is specific, linear, accurate, and precise, making it suitable for routine analysis and stability studies.

Introduction

This compound is a fluorinated aromatic compound with a molecular formula of C₇H₃F₂NO and a molecular weight of 155.10 g/mol .[3] Such intermediates are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs) and other high-value specialty chemicals. The purity of these starting materials is paramount, as impurities can carry through the synthetic process, potentially affecting the efficacy, safety, and stability of the final product.

Therefore, a validated, stability-indicating analytical method is essential to ensure the quality and consistency of this compound.[4][5] A stability-indicating method is one that can accurately quantify the substance of interest while also resolving it from any potential process impurities and degradation products that may arise during manufacturing or storage.[5][6] This document presents a complete HPLC protocol developed for this purpose, grounded in established principles of analytical chemistry and regulatory expectations.[7]

Principle of the Method

This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and elution by a polar mobile phase. Due to its aromatic structure, this compound possesses a strong chromophore, making it ideally suited for detection by UV spectrophotometry.[8] A gradient elution is utilized to ensure the separation of the main analyte from both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable analysis time.[9] The mobile phase is buffered at a low pH to suppress the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape and consistent retention.

Materials and Methods

3.1. Reagents and Materials

  • This compound Reference Standard (>99.5% purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (88% or higher, analytical grade)

  • Water, HPLC grade or Milli-Q equivalent

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.

3.2. Instrumentation An HPLC system equipped with the following components is required:

  • Quaternary or Binary Gradient Pump

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

3.3. Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 20% B; 18.1-25 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (Verify λmax with PDA scan of reference standard)
Injection Volume 10 µL
Run Time 25 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is the industry standard for reversed-phase separation of small molecules, offering excellent resolving power and reproducibility.

  • Mobile Phase: A simple formic acid buffer is used to maintain a low pH (~2.7), which keeps the phenolic analyte in its protonated, non-ionized form, leading to better peak shape. Acetonitrile is chosen as the organic modifier for its low viscosity and UV cutoff.

  • Gradient Elution: This is critical for a stability-indicating assay, as it provides the necessary peak capacity to separate the main component from a wide range of potential impurities with varying polarities.[4]

  • Temperature Control: Maintaining a constant column temperature of 30 °C ensures stable retention times and reproducible results.

3.4. Preparation of Solutions

  • Diluent: A mixture of Water:Acetonitrile (80:20 v/v) is used as the diluent.

  • Reference Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with the diluent.

HPLC Analysis and System Suitability

The following diagram illustrates the general workflow for performing the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase A & B equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard Solution sst_check Perform System Suitability Test prep_std->sst_check prep_sample Prepare Sample Solution inject_samples Inject Blank, Standard, and Samples prep_sample->inject_samples equilibrate->sst_check sst_check->inject_samples If SST Passes integrate Integrate Chromatograms inject_samples->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: General workflow for the HPLC analysis of this compound.

Protocol:

  • Set up the HPLC system according to the conditions in Section 3.3.

  • Equilibrate the column with the mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform a System Suitability Test (SST) by making five replicate injections of the Working Standard Solution (50 µg/mL).

  • The system is deemed suitable for use if the SST criteria in the table below are met.

  • Inject the diluent (as a blank), followed by the prepared sample solutions.

System Suitability Test (SST) Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0% for 5 replicate injections
%RSD of Retention Time ≤ 1.0% for 5 replicate injections

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[7][10]

Validation_Logic MV Method Validation (ICH Q2) Specificity Specificity (Forced Degradation) MV->Specificity Linearity Linearity & Range MV->Linearity Accuracy Accuracy (% Recovery) MV->Accuracy Precision Precision (Repeatability & Intermediate) MV->Precision LOQ Limit of Quantitation MV->LOQ LOD Limit of Detection MV->LOD Robustness Robustness MV->Robustness

Caption: Key parameters for HPLC method validation as per ICH guidelines.

5.1. Specificity (Forced Degradation) To demonstrate that the method is stability-indicating, forced degradation studies must be performed.[6] Subject the sample solution to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples alongside an unstressed control. The method is considered specific if the main peak is resolved from all degradation product peaks with a resolution of >1.5. A PDA detector is highly recommended to assess peak purity.

5.2. Linearity and Range Prepare a series of at least six standard solutions covering 80% to 120% of the working concentration (e.g., 40-60 µg/mL).[5] Inject each solution and construct a calibration curve by plotting the peak area against the concentration.

  • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.

5.3. Accuracy (% Recovery) Accuracy should be assessed by spiking a placebo (if a formulation matrix is involved) or a low-concentration sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate.

  • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

5.4. Precision

  • Repeatability (Intra-assay precision): Analyze six independent sample preparations at 100% of the test concentration on the same day.[11]

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

5.5. Limit of Quantitation (LOQ) and Limit of Detection (LOD) These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

5.6. Robustness Evaluate the method's reliability by introducing small, deliberate variations to the chromatographic conditions.[9]

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase pH (± 0.2 units)

  • Acceptance Criterion: The system suitability parameters should still be met, and the peak area should not significantly change.

Data Analysis and Purity Calculation

For routine purity analysis where all impurities are unknown and assumed to have a similar response factor, the Area Normalization method is commonly used.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Ensure that peaks below the LOD are not included in the calculation. For higher accuracy, especially if impurity standards are available, an external standard method with relative response factors should be employed.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for determining the purity of this compound. The method is stability-indicating, specific, linear, accurate, and precise, meeting the stringent requirements for quality control in research and pharmaceutical development as outlined by ICH guidelines. This protocol provides a solid foundation for laboratories needing to implement routine testing for this important chemical intermediate.

References

  • Huynh-Ba, K. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Royal Society of Chemistry. How to Develop Stability Indicating HPLC Methods. [Link]

  • Jain, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Waters Corporation. Stability-Indicating HPLC Method Development. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]

  • Chromatography Today. (2015). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • PubChem. 2,6-Difluoro-4-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ATSDR. (1995). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

Sources

Application Note: Elucidating the Structure of 2,4-Difluoro-6-hydroxybenzonitrile through ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the structural characterization of 2,4-Difluoro-6-hydroxybenzonitrile using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in the synthesis of pharmaceuticals and advanced materials, unambiguous confirmation of its molecular structure is paramount. This document outlines the theoretical basis for the expected NMR spectra, provides detailed, field-proven protocols for sample preparation and spectral acquisition, and offers an in-depth analysis of the predicted chemical shifts and coupling constants. The causality behind experimental choices is explained to equip researchers, scientists, and drug development professionals with the necessary insights for robust and reliable characterization of this and structurally related fluorinated aromatic compounds.

Introduction: The Structural Significance of this compound

This compound (CAS No. 1261793-35-4) is a substituted aromatic compound featuring a benzonitrile core with two fluorine atoms, a hydroxyl group, and a nitrile group.[1] This specific arrangement of electron-withdrawing and electron-donating groups results in a unique electronic environment within the molecule, making it a valuable building block in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the definitive structural elucidation of organic molecules in solution.[2][3] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a multi-substituted and fluorinated compound like this compound, NMR is particularly powerful. The presence of the NMR-active ¹⁹F isotope (100% natural abundance, spin I = ½) introduces characteristic spin-spin couplings to both proton and carbon nuclei, which serve as definitive structural markers.[4][5]

This guide will first establish the principles of sample preparation and instrument setup, followed by a predictive interpretation of the ¹H and ¹³C NMR spectra, grounded in established spectroscopic theory and data from analogous structures.

Foundational Principles and Experimental Design

The design of a successful NMR experiment hinges on meticulous sample preparation and the selection of appropriate acquisition parameters. The choices made at this stage directly impact spectral quality, resolution, and the ability to extract meaningful structural information.

Causality in Sample Preparation

A high-quality NMR spectrum can only be obtained from a properly prepared sample. The primary goal is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[6]

Solvent Selection: The choice of a deuterated solvent is critical. Deuterated solvents, in which protons (¹H) are replaced by deuterium (²H), are used to avoid overwhelming the analyte signals with a large solvent signal in ¹H NMR. The residual protiosolvent signal (e.g., CHCl₃ in CDCl₃) also serves as a convenient internal reference.[6][7] For this compound, a polar deuterated solvent such as Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆ is recommended to ensure complete dissolution, particularly due to the polar hydroxyl and nitrile functional groups. DMSO-d₆ is often preferred for compounds with acidic protons, like the hydroxyl group, as it can slow down proton exchange, allowing for the observation of the -OH signal.

Concentration: The sample concentration must be optimized. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[7][8] For the less sensitive ¹³C nucleus, a more concentrated sample of 50-100 mg may be required to achieve an adequate signal-to-noise ratio in a reasonable time.[7] It is crucial to avoid overly concentrated samples, which can lead to viscosity-related line broadening and difficulties in magnetic field shimming.[7][9]

Filtration: All NMR samples must be filtered to remove solid particles.[8][10] Particulate matter disrupts the homogeneity of the magnetic field, resulting in broad, poorly resolved peaks. Filtering the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, high-quality NMR tube is a mandatory step.[8]

dot graph TD { subgraph "Sample Preparation Workflow" A[Weigh 10-25 mg of this compound] --> B{Dissolve in 0.7 mL of DMSO-d₆ in a clean vial}; B --> C{Filter solution through a pipette with glass wool}; C --> D[Transfer filtrate to a high-quality 5 mm NMR tube]; D --> E[Cap and label the tube]; end

}

Caption: Workflow for preparing an NMR sample.

Protocol for NMR Data Acquisition

The following protocols are designed for a standard 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition Protocol
  • Sample Insertion and Locking: Insert the prepared sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent (e.g., DMSO-d₆).

  • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity. This is crucial for achieving sharp, well-resolved peaks.

  • Parameter Setup:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6-7 ppm, to cover the aromatic, hydroxyl, and any potential aliphatic regions.

    • Acquisition Time: Set to 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.

    • Number of Scans: 4 to 16 scans are usually adequate for a sample of this concentration.

  • Acquisition: Acquire the Free Induction Decay (FID).

  • Processing: Apply a Fourier transform to the FID. Phase the resulting spectrum and perform baseline correction. Reference the spectrum to the residual solvent peak (DMSO-d₅ at δ 2.50 ppm).

¹³C NMR Acquisition Protocol
  • Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Parameter Setup:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: Set a spectral width of approximately 220-250 ppm to encompass the full range of carbon chemical shifts.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A 2-second delay is standard.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 2048 or more) is required to achieve a good signal-to-noise ratio.

  • Acquisition and Processing: Acquire the FID and process it similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

Predictive Spectral Analysis and Interpretation

While experimental spectra for this compound are not publicly available, a detailed prediction of the ¹H and ¹³C NMR spectra can be made based on established principles of chemical shifts and spin-spin coupling.

dot graph Mol { layout=neato; node [shape=circle, label="", fontsize=10, width=0.3, fixedsize=true]; edge [len=1.2];

}

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the two aromatic protons (H3 and H5), and one for the hydroxyl proton.

  • Aromatic Protons (H3 and H5): The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents. The hydroxyl group is strongly activating (electron-donating), while the fluorine and nitrile groups are deactivating (electron-withdrawing). Aromatic protons typically resonate between 6.5 and 8.5 ppm.

    • H5: This proton is ortho to the hydroxyl group and meta to the nitrile group and a fluorine atom. The strong shielding effect of the hydroxyl group is expected to shift this proton upfield.

    • H3: This proton is positioned between two fluorine atoms and is meta to the hydroxyl and nitrile groups. The deshielding effect of the adjacent fluorine atoms will likely shift this proton downfield relative to H5.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. In DMSO-d₆, it often appears as a broad singlet between δ 9-12 ppm due to hydrogen bonding with the solvent.

Spin-Spin Coupling: The most informative feature will be the coupling patterns arising from interactions between protons and fluorine atoms (J-coupling).

  • H5 Signal: This proton will be coupled to H3 (a four-bond coupling, ⁴JHH, typically small, 0-1 Hz) and to the fluorine at C4 (a three-bond coupling, ³JHF, typically 7-11 Hz). It will also have a smaller five-bond coupling to the fluorine at C2 (⁵JHF, typically ~1-3 Hz). The signal for H5 is therefore predicted to be a doublet of doublets or a more complex multiplet.

  • H3 Signal: This proton will be coupled to H5 (⁴JHH, small) and to the two fluorine atoms at C2 (³JHF, ~7-11 Hz) and C4 (³JHF, ~7-11 Hz). This will likely result in a triplet of doublets or a complex multiplet.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Expected Coupling Constants (J, Hz)
H37.2 - 7.6Triplet of Doublets (td)³JHF ≈ 7-11, ⁴JHH ≈ 0-1
H56.8 - 7.1Doublet of Doublets (dd)³JHF ≈ 7-11, ⁵JHF ≈ 1-3
OH9.0 - 12.0Broad Singlet (br s)None
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom. The chemical shifts are highly influenced by the substituents, and the signals for carbons bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF).

  • Carbonyl and Aromatic Carbons: Aromatic carbons typically resonate in the range of δ 100-160 ppm. The nitrile carbon appears further downfield, typically between δ 110-120 ppm.

    • C2 and C4: These carbons, directly bonded to fluorine, will exhibit large one-bond C-F couplings (¹JCF ≈ 240-260 Hz) and will be significantly deshielded.

    • C6: This carbon is attached to the strongly shielding hydroxyl group and is expected to be the most downfield of the aromatic carbons (excluding C2 and C4).

    • C1, C3, C5: These carbons will also show coupling to the fluorine atoms, but through two or three bonds (²JCF, ³JCF), which are smaller in magnitude (typically 5-25 Hz).

    • C7 (Nitrile Carbon): The nitrile carbon signal is expected to be a singlet and relatively weak, appearing around δ 115-120 ppm.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Expected Coupling Constants (J, Hz)
C195 - 105Triplet (t) or Doublet of Doublets (dd)²JCF, ⁴JCF ≈ 3-15
C2160 - 165Doublet of Doublets (dd)¹JCF ≈ 240-260, ³JCF ≈ 5-15
C3110 - 115Triplet (t) or Doublet of Doublets (dd)²JCF, ²JCF ≈ 15-25
C4162 - 168Doublet of Doublets (dd)¹JCF ≈ 240-260, ³JCF ≈ 5-15
C5105 - 110Doublet (d)³JCF ≈ 5-15
C6155 - 160Triplet (t)²JCF, ⁴JCF ≈ 3-15
C7 (-C≡N)115 - 120Singlet (s) or Triplet (t)⁵JCF ≈ 1-3

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The predictive analysis of chemical shifts and coupling patterns, particularly the characteristic C-F and H-F couplings, serves as a robust guide for spectral interpretation and definitive structural confirmation. This methodological approach ensures scientific integrity and provides a reliable foundation for the use of this important chemical intermediate in research and development.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Fadhil, A. A., & Essa, A. H. (n.d.). Substituent Effects in the 13C NMR Chemical Shifts of Para-(Para-Substituted Benzylidene Amino)Benzonitrile and Para-(Ortho-Substituted Benzylidene Amino)Benzonitrile. SID.
  • Bromilow, J., & Brownlee, R. T. C. (1975). Reverse substituent chemical shift effects in the C-13 nmr shifts of substituted benzonitriles. Tetrahedron Letters, 16(25), 2113–2114.
  • DiRocco, D. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
  • DiRocco, D. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. Retrieved from [Link]

  • DiRocco, D. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Retrieved from [Link]

  • Cobas, A., et al. (n.d.).
  • Kadem, B. Y., et al. (n.d.). 1H-NMR and 13C-NMR Spectra.
  • Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology.
  • Roberts, G. C. K. (n.d.). Fluorine NMR.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • PubChem. (n.d.). 2,6-Difluoro-4-hydroxybenzonitrile. Retrieved from [Link]

  • Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • University of Regensburg. (n.d.). Chemical shifts.
  • Allwood, D. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]

  • Angene. (n.d.). Understanding 2,6-Difluoro-4-hydroxybenzonitrile: Properties, Uses, and Suppliers.
  • Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR. Scribd.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluoronitrobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170).
  • SpectraBase. (n.d.). Benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 4-hydroxy-. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Application Note: 1H and 13C NMR Characterization of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

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Application Notes & Protocols: 2,4-Difluoro-6-hydroxybenzonitrile as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Synthetic Scaffold

In the landscape of modern drug discovery and materials science, the demand for novel molecular architectures with precisely tuned properties is insatiable. Fluorinated organic compounds, in particular, have garnered immense interest due to the unique electronic effects imparted by fluorine, which can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Within this context, 2,4-Difluoro-6-hydroxybenzonitrile has emerged as a highly valuable and versatile building block. Its trifunctional nature—featuring two differentially activated fluorine atoms, a nucleophilic hydroxyl group, and a synthetically malleable nitrile—provides chemists with a powerful platform for constructing complex molecular frameworks through sequential and regioselective functionalization.

This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound. We will delve into the underlying principles governing its reactivity and present field-proven, step-by-step protocols for its key transformations, empowering researchers to leverage this scaffold in their synthetic campaigns.

Physicochemical Properties and Reactivity Profile

The synthetic utility of this compound stems directly from the distinct reactivity of its three functional groups. Understanding these characteristics is paramount to designing successful synthetic strategies.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1261793-35-4[2]
Molecular Formula C₇H₃F₂NO
Molecular Weight 155.10 g/mol
Appearance Off-white to light yellow solid
Melting Point Data not widely published; typically a crystalline solid
Solubility Soluble in common organic solvents (DMF, DMSO, Acetone, Ethyl Acetate)
Reactivity Analysis:

The molecule's power lies in the electronically coupled nature of its functional groups.

  • Nucleophilic Aromatic Substitution (SNAr) at C-F Bonds: The aromatic ring is significantly electron-deficient due to the potent electron-withdrawing effects of the nitrile group (-CN) and, to a lesser extent, the fluorine atoms. This electronic deficiency makes the ring highly susceptible to attack by nucleophiles. The fluorine at the C4 position is particularly activated because it is para to the strongly withdrawing nitrile group, which can effectively stabilize the negative charge in the Meisenheimer intermediate—a key step in the SNAr mechanism.[3][4] The C2 fluorine is also activated, being ortho to the nitrile. Regioselectivity can often be controlled by the choice of nucleophile and reaction conditions.

  • Reactivity of the Phenolic Hydroxyl Group (-OH): The hydroxyl group is acidic and can be readily deprotonated by a mild base (e.g., K₂CO₃, Cs₂CO₃) to form a phenoxide. This phenoxide is a potent nucleophile, enabling a wide range of O-alkylation and O-arylation reactions to form ethers, which are prevalent motifs in pharmaceuticals.

  • Transformations of the Nitrile Group (-CN): The nitrile group is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations dramatically expand the molecular diversity accessible from the parent building block.

Core Synthetic Applications and Protocols

We present detailed protocols for the two most fundamental and powerful transformations of this compound: regioselective Nucleophilic Aromatic Substitution and O-Alkylation.

Application I: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is arguably the most significant application of this building block, allowing for the direct formation of C-N, C-O, and C-S bonds. The protocol below details a representative reaction with a primary amine, a common transformation in the synthesis of kinase inhibitors and other pharmaceutical agents.

Protocol 1: Synthesis of 2-Fluoro-6-hydroxy-4-(benzylamino)benzonitrile

Reaction Scheme:

Rationale: This protocol demonstrates the regioselective displacement of the C4-fluorine. Potassium carbonate (K₂CO₃) serves a dual purpose: as a mild base to deprotonate the phenol, increasing ring activation, and to scavenge the HF byproduct. DMF is an ideal polar aprotic solvent that effectively solvates the intermediates and allows the reaction to proceed at a moderate temperature.

Table 2: Reagents and Materials for Protocol 1

Reagent/MaterialM.W.AmountMolesEquiv.
This compound155.101.55 g10.0 mmol1.0
Benzylamine107.151.18 g (1.2 mL)11.0 mmol1.1
Potassium Carbonate (K₂CO₃), anhydrous138.212.76 g20.0 mmol2.0
N,N-Dimethylformamide (DMF), anhydrous-30 mL--
Round-bottom flask (100 mL)-1--
Magnetic stirrer, heating mantle-1 set--
Standard glassware for workup----

Step-by-Step Procedure:

  • Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.55 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (30 mL) to the flask. Stir the resulting suspension for 5 minutes at room temperature. Add benzylamine (1.2 mL, 11.0 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80 °C using a pre-heated oil bath. Maintain stirring at this temperature and monitor the reaction progress by TLC or LC-MS (Aliquots can be quenched in water and extracted with ethyl acetate for analysis). The reaction is typically complete within 4-8 hours.

  • Workup: After the reaction is complete (as indicated by consumption of the starting material), allow the mixture to cool to room temperature. Pour the mixture into ice-water (150 mL) and stir for 15 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

G start Start: Setup Flask add_reagents Add Building Block, K₂CO₃, DMF, Amine start->add_reagents heat Heat to 80 °C add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Cool & Quench in Ice-Water monitor->workup Complete extract Extract with Ethyl Acetate workup->extract wash Wash with Water & Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify (Chromatography or Recrystallization) dry->purify end End: Pure Product purify->end

Application II: O-Alkylation of the Phenolic Hydroxyl Group

Ether synthesis via Williamson ether synthesis or related methods is a cornerstone of organic synthesis. This protocol describes the straightforward alkylation of the hydroxyl group, a reaction that can be performed before or after an SNAr reaction to generate highly decorated scaffolds.

Protocol 2: Synthesis of 2,4-Difluoro-6-methoxybenzonitrile

Reaction Scheme:

Rationale: This reaction proceeds via the formation of a nucleophilic phenoxide upon deprotonation of the hydroxyl group by potassium carbonate. The phenoxide then displaces the iodide from methyl iodide in a classic Sₙ2 reaction. Acetone is a suitable solvent as it is polar enough to dissolve the reagents but does not interfere with the reaction. It is also easily removed during workup.

Table 3: Reagents and Materials for Protocol 2

Reagent/MaterialM.W.AmountMolesEquiv.
This compound155.101.55 g10.0 mmol1.0
Methyl Iodide (CH₃I)141.942.13 g (0.94 mL)15.0 mmol1.5
Potassium Carbonate (K₂CO₃), anhydrous138.212.07 g15.0 mmol1.5
Acetone, anhydrous-40 mL--
Round-bottom flask (100 mL)-1--
Magnetic stirrer-1--

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask containing a magnetic stir bar, combine this compound (1.55 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent and Reagent Addition: Add 40 mL of anhydrous acetone. Stir the suspension vigorously. Add methyl iodide (0.94 mL, 15.0 mmol) to the mixture.

  • Reaction: Seal the flask and stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to reflux (~56 °C). Monitor the reaction by TLC. The reaction is generally complete in 6-12 hours at room temperature or 2-4 hours at reflux.[5]

  • Workup: Once the starting material is consumed, filter the solid potassium carbonate and potassium iodide byproduct through a pad of Celite, washing the filter cake with a small amount of acetone.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the acetone and excess methyl iodide.

  • Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the product, which can be further purified by chromatography if necessary.

G start Start: Combine Reagents add_reagents Add Building Block, K₂CO₃, Acetone, CH₃I start->add_reagents stir Stir at Room Temp or Reflux add_reagents->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete filter_solids Filter Solids (K₂CO₃, KI) monitor->filter_solids Complete concentrate Concentrate Filtrate filter_solids->concentrate purify Aqueous Workup & Final Concentration concentrate->purify end End: Pure Product purify->end

Conclusion

This compound stands as a testament to the power of strategic functional group placement in the design of synthetic building blocks. Its capacity for undergoing selective, high-yielding transformations at its fluoro, hydroxyl, and nitrile positions provides a reliable and efficient entry point to a vast chemical space. The protocols detailed herein offer a validated foundation for researchers to begin exploring the utility of this scaffold. By enabling the rapid assembly of complex, fluorinated aryl ethers, anilines, and other valuable structures, this building block will undoubtedly continue to be a key player in the advancement of medicinal chemistry and materials science.

References

  • PrepChem. Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). Available at: [Link]

  • Google Patents. CN1962623A - Process for preparing 2,4-difluoro benzonitril.
  • Journal of Chemical Research, Synopses. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation. Available at: [Link]

  • ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Available at: [Link]

  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available at: [Link]

  • PubChem. 2,6-Difluoro-4-hydroxybenzonitrile. Available at: [Link]

  • Synlett. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Available at: [Link]

  • Google Patents. CN100457721C - Process for preparing 2,4-difluorocyanobenzene.
  • Molecules. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. Available at: [Link]

  • J-GLOBAL. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Available at: [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Available at: [Link]

Sources

Application Note & Protocol: Synthesis of 2,4-Difluoro-6-hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,4-Difluoro-6-hydroxybenzonitrile in Medicinal Chemistry

The this compound scaffold is a cornerstone in modern drug discovery, serving as a key building block for a multitude of therapeutic agents. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] The nitrile group is a versatile functional handle and is present in over 30 approved pharmaceuticals, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[2] This unique combination of a hydroxyl group, two fluorine atoms, and a nitrile moiety on a benzene ring provides a privileged starting point for the synthesis of complex molecules targeting a wide range of diseases.

This document provides a detailed, step-by-step protocol for the synthesis of this compound, starting from the commercially available 3,5-difluorophenol. It is designed to equip researchers and drug development professionals with the practical knowledge and theoretical understanding necessary to successfully synthesize this valuable intermediate.

Synthetic Strategy: A Three-Step Approach

The most common and efficient route to this compound involves a three-step sequence starting from 3,5-difluorophenol:

  • Regioselective Formylation: Introduction of a formyl (-CHO) group at the ortho-position to the hydroxyl group.

  • Oximation: Conversion of the aldehyde to an oxime (-CH=NOH).

  • Dehydration: Elimination of water from the oxime to yield the nitrile (-C≡N).

Figure 1. Experimental workflow for the synthesis of this compound. This diagram outlines the three key transformations from the starting material to the final product.

Detailed Experimental Protocols

PART 1: Regioselective Formylation via the Duff Reaction

The Duff reaction is a classic method for the ortho-formylation of phenols, utilizing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[3][4][5] This reaction is particularly effective for electron-rich phenols and offers good regioselectivity for the ortho position due to the directing effect of the hydroxyl group.[4][6]

Protocol:

  • Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,5-difluorophenol (10.0 g, 76.9 mmol).

  • Solvent and Reagent Addition: Add trifluoroacetic acid (TFA, 100 mL) to the flask. While stirring, add hexamethylenetetramine (HMTA, 16.1 g, 115.3 mmol) portion-wise over 20 minutes. An exothermic reaction will be observed.

  • Reaction: Heat the reaction mixture to 85-90 °C and maintain for 5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 20% ethyl acetate in hexanes).

  • Work-up and Hydrolysis: After completion, cool the reaction to room temperature and pour it into a 500 mL beaker containing 200 g of crushed ice. Add 50 mL of 2M hydrochloric acid and stir the mixture for 1 hour to hydrolyze the intermediate imine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of 5-10% ethyl acetate in hexanes to afford 2,4-difluoro-6-hydroxybenzaldehyde as a white solid.

Table 1. Reagents and Conditions for Formylation

ParameterValue/ConditionRationale
Starting Material3,5-DifluorophenolCommercially available and activated for electrophilic aromatic substitution.
Formylating AgentHexamethylenetetramine (HMTA)A stable and convenient source of the formyl group.[3][5]
Acid CatalystTrifluoroacetic Acid (TFA)Serves as both a solvent and a catalyst to promote the reaction.[3]
Temperature85-90 °CProvides the necessary thermal energy for the reaction to proceed efficiently.[3]
Reaction Time5 hoursSufficient time for the reaction to go to completion, which should be confirmed by TLC.
PART 2: Oximation of 2,4-Difluoro-6-hydroxybenzaldehyde

The conversion of the aldehyde to an oxime is a robust and high-yielding reaction. It proceeds through the nucleophilic attack of hydroxylamine on the carbonyl carbon.

Protocol:

  • Dissolution: Dissolve 2,4-difluoro-6-hydroxybenzaldehyde (5.0 g, 31.6 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.

  • Reagent Addition: Add hydroxylamine hydrochloride (2.4 g, 34.8 mmol) and sodium acetate (3.1 g, 37.9 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC (Eluent: 30% ethyl acetate in hexanes).

  • Precipitation and Isolation: Upon completion, pour the reaction mixture into 100 mL of cold water. The oxime will precipitate as a white solid.

  • Filtration and Drying: Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield 2,4-difluoro-6-hydroxybenzaldehyde oxime.

PART 3: Dehydration of the Oxime to this compound

The final step is the dehydration of the oxime to the nitrile. Acetic anhydride is a commonly used and effective dehydrating agent for this transformation.[7]

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, add the 2,4-difluoro-6-hydroxybenzaldehyde oxime (4.0 g, 23.1 mmol) and acetic anhydride (20 mL).

  • Heating: Heat the mixture to reflux (approximately 140 °C) for 1.5 hours. The solid will dissolve as the reaction progresses.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 50 g of crushed ice in a beaker with vigorous stirring.

  • Isolation: The nitrile product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the solid thoroughly with water to remove any residual acetic acid and then with a small amount of cold ethanol. Dry the product under vacuum.

G cluster_formylation Formylation cluster_oximation Oximation cluster_dehydration Dehydration Start: 3,5-Difluorophenol Start: 3,5-Difluorophenol Add TFA and HMTA Add TFA and HMTA Start: 3,5-Difluorophenol->Add TFA and HMTA Heat to 85-90°C for 5h Heat to 85-90°C for 5h Add TFA and HMTA->Heat to 85-90°C for 5h Work-up and Purify Work-up and Purify Heat to 85-90°C for 5h->Work-up and Purify Product 1: Aldehyde Product 1: Aldehyde Work-up and Purify->Product 1: Aldehyde Add NH2OH.HCl and NaOAc in EtOH Add NH2OH.HCl and NaOAc in EtOH Product 1: Aldehyde->Add NH2OH.HCl and NaOAc in EtOH Stir at RT for 2h Stir at RT for 2h Add NH2OH.HCl and NaOAc in EtOH->Stir at RT for 2h Precipitate in water Precipitate in water Stir at RT for 2h->Precipitate in water Product 2: Oxime Product 2: Oxime Precipitate in water->Product 2: Oxime Reflux in Acetic Anhydride for 1.5h Reflux in Acetic Anhydride for 1.5h Product 2: Oxime->Reflux in Acetic Anhydride for 1.5h Precipitate in ice-water Precipitate in ice-water Reflux in Acetic Anhydride for 1.5h->Precipitate in ice-water Final Product: Nitrile Final Product: Nitrile Precipitate in ice-water->Final Product: Nitrile

Sources

Application Notes and Protocols for the Biological Evaluation of 2,4-Difluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Benzonitrile Scaffolds

2,4-Difluoro-6-hydroxybenzonitrile is an aromatic compound featuring a synthetically versatile benzonitrile core, decorated with fluorine and hydroxyl groups that can impart unique physicochemical properties. While this specific molecule is not extensively characterized in the public domain as a biological probe, its structural motifs are present in a variety of biologically active compounds, including kinase inhibitors. The electron-withdrawing nature of the fluorine atoms and the hydrogen-bonding capacity of the hydroxyl group suggest that this compound could serve as a valuable scaffold for interacting with protein active sites.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct an initial biological characterization of this compound. Given that structurally related compounds, particularly those with a difluoro-phenyl moiety, have been identified as inhibitors of the MAP kinase pathway, we will use the MEK1/2 kinases as a primary, illustrative target for the described assays.[1] This guide will detail the rationale and step-by-step protocols for biochemical and cell-based assays to determine the compound's potential inhibitory activity and its effects on cellular signaling and proliferation.

Postulated Mechanism of Action: Targeting the RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[2][3] Dysregulation of this pathway, often through mutations in RAS or BRAF, is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[2][4]

MEK1 and MEK2 are dual-specificity kinases that act as a central node in this cascade, phosphorylating and activating their sole known substrates, ERK1 and ERK2.[5][6] The unique allosteric binding pocket of MEK1/2 allows for the development of highly selective inhibitors that are not competitive with ATP.[7][8] We hypothesize that this compound may function as a MEK1/2 inhibitor, thereby preventing the phosphorylation and activation of ERK1/2 and leading to a downstream blockade of the signaling pathway.

MEK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 ERK->pERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription Translocation GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Inhibitor 2,4-Difluoro-6- hydroxybenzonitrile (Hypothesized) Inhibitor->MEK

Figure 1: Hypothesized mechanism of action of this compound as a MEK1/2 inhibitor within the RAS-RAF-MEK-ERK signaling cascade.

Biochemical Assay: Direct Measurement of MEK1 Kinase Inhibition

To determine if this compound directly inhibits MEK1 kinase activity, a biochemical assay using purified recombinant enzymes is the first essential step. The ADP-Glo™ Kinase Assay is a widely used platform that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7][9]

Experimental Workflow: Biochemical MEK1 Inhibition Assay

Biochemical_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound 1. Prepare serial dilutions of This compound in DMSO. Incubate 3. Add compound dilutions and kinase mix to 384-well plate. Incubate at 30°C. Compound->Incubate Reagents 2. Prepare kinase reaction mix: - Recombinant MEK1 - Inactive ERK2 (substrate) - ATP - Kinase Buffer Reagents->Incubate ADPGlo 4. Add ADP-Glo™ Reagent to convert ADP to ATP. Incubate->ADPGlo Detection 5. Add Kinase Detection Reagent to produce luminescence. ADPGlo->Detection Read 6. Measure luminescence with a plate reader. Detection->Read

Figure 2: Workflow for the biochemical assessment of MEK1 inhibition using the ADP-Glo™ luminescent assay format.

Detailed Protocol: In Vitro MEK1 Kinase Assay

Materials:

  • Recombinant human MEK1 (active)

  • Recombinant human ERK2 (inactive, as substrate)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound

  • DMSO (ACS grade)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. This will be your compound plate.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of each compound dilution. Include wells with DMSO only (negative control, 100% activity) and a known MEK inhibitor like Trametinib (positive control).

    • Prepare the kinase reaction mixture containing MEK1, inactive ERK2, and ATP in kinase buffer. The optimal concentrations of each component should be determined empirically but can start from published recommendations (e.g., 50 ng/µL MEK1, 200 ng/µL ERK2, 25 µM ATP).

    • Add 10 µL of the kinase reaction mixture to each well.

  • Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and convert the generated ADP to ATP.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Parameter Exemplary Value Description
IC₅₀ To be determinedThe concentration of the inhibitor required to reduce enzyme activity by 50%.
Final DMSO Concentration ≤ 1%High concentrations of DMSO can inhibit kinase activity.[7]
ATP Concentration ~ Km(app)Using an ATP concentration near the Michaelis constant (Km) ensures sensitivity to ATP-competitive and non-competitive inhibitors.

Cell-Based Assay: Measuring Inhibition of ERK Phosphorylation

A positive result in the biochemical assay should be followed by a cell-based assay to confirm that the compound can penetrate the cell membrane and inhibit the target in a physiological context. A common method is to measure the phosphorylation of ERK1/2 (p-ERK), the direct downstream substrate of MEK1/2.[3][5]

Experimental Workflow: Cellular p-ERK Inhibition Assay

Cellular_Workflow Seed 1. Seed cells with a known RAS or BRAF mutation (e.g., A375, PANC-1) in a 96-well plate. Treat 2. Treat cells with serial dilutions of This compound for 2-4 hours. Seed->Treat Lyse 3. Lyse the cells to release intracellular proteins. Treat->Lyse Detect 4. Detect p-ERK and total ERK levels using an immunoassay (e.g., Western Blot, ELISA, AlphaLISA). Lyse->Detect Analyze 5. Quantify the p-ERK/total ERK ratio and determine the IC₅₀. Detect->Analyze

Figure 3: General workflow for assessing the inhibition of ERK phosphorylation in a cellular context.

Detailed Protocol: Western Blot for p-ERK and Total ERK

Materials:

  • A375 (BRAF V600E mutant) or PANC-1 (KRAS mutant) cell line.[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2.

  • HRP-conjugated anti-rabbit secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment:

    • Seed 1 x 10⁶ A375 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using the BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample (e.g., 20 µg) and resolve them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the primary antibody against total ERK1/2 to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the DMSO control.

    • Plot the normalized ratio against the log of the compound concentration to determine the cellular IC₅₀.

Cellular Proliferation Assay

To assess the functional consequence of pathway inhibition, a cell proliferation assay is crucial. This determines if the observed inhibition of ERK signaling translates into an anti-proliferative or cytotoxic effect.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • A375 or other relevant cancer cell lines.

  • Complete cell culture medium.

  • This compound.

  • White, opaque 96-well cell culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Plate reader with luminescence detection.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium and incubate overnight.

  • Compound Treatment: Add 1 µL of serially diluted this compound to the wells. Include DMSO-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence.

    • Calculate the percent viability relative to the DMSO control and plot against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Assay Type Endpoint Measured Key Information Provided
Biochemical Assay ADP production (kinase activity)Direct inhibition of the purified enzyme; provides IC₅₀.
Cellular p-ERK Assay Phosphorylated ERK levelsTarget engagement and inhibition within a cellular context; provides cellular IC₅₀.
Proliferation Assay ATP levels (cell viability)Functional cellular outcome of target inhibition; provides GI₅₀.

Conclusion and Future Directions

These protocols provide a robust framework for the initial biological characterization of this compound, using its potential as a MEK inhibitor for illustrative purposes. A positive result in these assays—specifically, a low IC₅₀ in the biochemical assay that translates to potent inhibition of p-ERK and cell proliferation in a cancer cell line with a constitutively active RAS-RAF-MEK-ERK pathway—would provide strong evidence for its mechanism of action.

Further studies should include kinase selectivity profiling against a broad panel of kinases to determine the specificity of the compound.[10][11] Additionally, investigating its effects on other cell lines and in in vivo cancer models would be essential next steps in the drug development process.

References

  • A. Al-awar, R., et al. (2017). A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family. ACS Chemical Biology, 12(5), 1264–1274. Available at: [Link]

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor in a patient with a BRAF-mutant cancer. New England Journal of Medicine, 363(9), 809–819.
  • Invitrogen. (n.d.). Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors. Retrieved from [Link]

  • Uitdehaag, J. C., et al. (2014). Comparison of the cancer gene targeting and biochemical selectivities of all targeted kinase inhibitors approved for clinical use. PLoS ONE, 9(3), e92146. Available at: [Link]

  • Koch, A., et al. (2022). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. Frontiers in Immunology, 13, 1045233. Available at: [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ MEK1 Kinase Assay Kit. Retrieved from [Link]

  • Gilmartin, A. G., et al. (2011). GSK1120212 is a potent, selective, non-ATP-competitive inhibitor of MEK1 and MEK2 activity against BRAF and RAS mutant tumor cell lines. Clinical Cancer Research, 17(15), 4888–4898.
  • Reaction Biology. (n.d.). MEK Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • Karoulle, E., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 18. Available at: [Link]

  • AACR Journals. (2019). Abstract 324: BRAF/MEK inhibitors selectively prime melanoma for Mcl-1 dependence and sensitize to Mcl-1 inhibition. Retrieved from [Link]

  • Li, P., et al. (2023). Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. Acta Pharmacologica Sinica, 44(9), 1916–1925. Available at: [Link]

  • AACR Journals. (2011). Comprehensive Predictive Biomarker Analysis for MEK Inhibitor GSK1120212. Molecular Cancer Therapeutics, 10(7), 1272–1283. Available at: [Link]

  • Unbehauen, M., et al. (2020). Allosteric Kinase Inhibitors Reshape MEK1 Kinase Activity Conformations in Cells and In Silico. International Journal of Molecular Sciences, 21(22), 8783. Available at: [Link]

  • Lee, S., et al. (2024). Imaging the Raf–MEK–ERK Signaling Cascade in Living Cells. International Journal of Molecular Sciences, 25(19), 10587. Available at: [Link]

  • Sebolt-Leopold, J. S., & English, J. M. (2008). The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901. Bioorganic & Medicinal Chemistry Letters, 18(24), 6435–6438. Available at: [Link]

Sources

The Strategic Role of 2,4-Difluoro-6-hydroxybenzonitrile in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Unseen Architect of Modern Crop Protection

In the landscape of modern agrochemical development, the quest for more potent, selective, and environmentally benign solutions is perpetual. At the heart of this pursuit lies the strategic design and synthesis of novel active ingredients. 2,4-Difluoro-6-hydroxybenzonitrile, a seemingly unassuming aromatic compound, has emerged as a pivotal building block in the creation of a new generation of herbicides and fungicides. Its unique trifecta of functional groups—a nitrile, a hydroxyl group, and two fluorine atoms—provides a versatile scaffold for constructing complex agrochemicals with enhanced efficacy and desirable physicochemical properties.

The incorporation of fluorine atoms into agrochemical molecules is a well-established strategy to enhance their biological activity.[1][2][3] Fluorine's high electronegativity and small atomic radius can significantly influence a molecule's metabolic stability, binding affinity to target sites, and ability to penetrate biological membranes.[1][4] The 2,4-difluoro substitution pattern, in particular, has proven to be a key pharmacophore in a range of successful agrochemicals. This application note will delve into the synthetic utility of this compound, providing detailed protocols and exploring the chemical rationale behind its application in the synthesis of cutting-edge agrochemicals.

Core Synthetic Strategies: Leveraging the Versatility of this compound

The chemical architecture of this compound offers multiple avenues for synthetic elaboration. The two primary handles for constructing more complex molecules are the hydroxyl group and the aromatic ring, which can be further functionalized.

Etherification of the Hydroxyl Group: A Gateway to Phenyl-Ether Herbicides

A predominant application of this compound is in the synthesis of phenyl-ether herbicides. The hydroxyl group can readily undergo nucleophilic substitution to form an ether linkage, connecting the difluorinated phenyl ring to another heterocyclic or aromatic moiety. This ether bridge is a common structural motif in many commercial herbicides.

The following workflow illustrates the general strategy for the synthesis of a hypothetical pyridinyl-ether herbicide, a class of compounds known for their herbicidal activity.

G cluster_reactants Reactants & Conditions A This compound E Nucleophilic Aromatic Substitution (SNAr) A->E B Heterocyclic Halide (e.g., 2-chloro-5-trifluoromethylpyridine) B->E C Base (e.g., K2CO3) C->E Facilitates deprotonation D Solvent (e.g., DMF, DMSO) D->E Reaction medium F Pyridinyl-ether Herbicide Precursor E->F Forms ether linkage G cluster_pathway Synthetic Pathway to Diflufenican A This compound B Reduction & Functional Group Interconversion A->B C 2,4-Difluoroaniline B->C E Coupling Reaction C->E D 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid D->E F Diflufenican E->F

Sources

Application Note: A Scalable and Robust Synthesis of 2,4-Difluoro-6-hydroxybenzonitrile for Pharmaceutical and Agrochemical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Difluoro-6-hydroxybenzonitrile is a valuable fluorinated aromatic building block utilized in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates highly sought after.[1] This document provides a comprehensive, step-by-step protocol for the synthesis of this compound. We present a well-established laboratory-scale procedure and a detailed guide for scaling the process to the kilogram level, addressing critical challenges such as thermal management, mass transfer, and purification. The protocol is designed for researchers, process chemists, and drug development professionals requiring a reliable and scalable route to this key intermediate.

Introduction and Synthetic Strategy

The synthesis of fluorinated benzonitriles is a cornerstone of modern medicinal and materials chemistry.[1][2] While numerous methods exist for their preparation, including direct ammoxidation or cyanation of aryl halides, scalability, safety, and cost-effectiveness remain paramount for industrial applications.[2][3][4]

The selected strategy for producing this compound involves the Lewis acid-mediated demethylation of the corresponding methoxy precursor, 2,4-Difluoro-6-methoxybenzonitrile. This approach is favored for several reasons:

  • Robust and High-Yielding Reaction: Ether cleavage using reagents like aluminum chloride is a classic and reliable transformation. A similar procedure for the synthesis of the isomeric 2,6-Difluoro-4-hydroxybenzonitrile proceeds in high yield.[5][6]

  • Precursor Availability: The starting material, 2,4-Difluoro-6-methoxybenzonitrile, can be sourced commercially or synthesized via established routes.

  • Scalability: The reaction conditions, while requiring careful control, are amenable to standard pilot-plant equipment.

This guide will detail the procedure using an aluminum chloride (AlCl₃) and sodium chloride (NaCl) melt, which moderates the reactivity of the Lewis acid and improves handling at elevated temperatures.[5]

Safety and Hazard Management

The scale-up of any chemical process necessitates a rigorous evaluation of potential hazards. All operations must be conducted in a controlled environment, such as a certified chemical fume hood or a walk-in hood for larger scales, by personnel trained in handling hazardous materials.

Key Hazards:

  • Toxicity: The target compound and its precursors are classified as toxic if swallowed, inhaled, or in contact with skin.[7]

  • Corrosivity: Aluminum chloride reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.

  • Irritation: The product and intermediates cause serious skin and eye irritation.[7][8]

  • Reaction Exotherm: The demethylation reaction and the quenching process are highly exothermic and require strict temperature control to prevent runaways.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[9]

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) should be worn.

  • Body Protection: A flame-retardant laboratory coat and chemical-resistant apron are required. For kilogram-scale operations, a full chemical suit may be necessary.

  • Respiratory Protection: An appropriate respirator should be available in case of ventilation failure or spills.[10]

Waste Disposal: All chemical waste, including solvents and aqueous washes, must be collected in designated, labeled containers and disposed of according to institutional and local environmental regulations.

Experimental Workflow Visualization

The overall process, from starting materials to the final purified product, is outlined in the workflow diagram below.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Extraction cluster_purification Isolation & Purification start Starting Material: 2,4-Difluoro-6-methoxybenzonitrile reactor Inert Atmosphere Reactor start->reactor reagents Reagents: Anhydrous AlCl₃ NaCl reagents->reactor heating Heat to 180°C (Controlled Ramp) reactor->heating Mix & Charge heating->heating quench Controlled Quench (Ice-Water) heating->quench extraction1 Extract with Ether (or MTBE) quench->extraction1 basewash Extract with aq. NaOH (Product to Aqueous Phase) extraction1->basewash acidification Acidify with conc. HCl (Precipitates Product) basewash->acidification filtration Filter Crude Solid acidification->filtration drying Dry under Vacuum filtration->drying purification Purification: Recrystallization (e.g., Toluene/Heptane) drying->purification final_product Final Product: This compound purification->final_product

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

Part A: Laboratory Scale Synthesis (10 g)

Materials and Equipment:

  • 500 mL three-neck round-bottom flask with mechanical stirrer, thermometer, and nitrogen inlet/outlet.

  • Heating mantle with temperature controller.

  • 2,4-Difluoro-6-methoxybenzonitrile (10.0 g, 59.1 mmol)

  • Anhydrous Aluminum Chloride (AlCl₃) (17.4 g, 130.1 mmol, 2.2 equiv.)

  • Sodium Chloride (NaCl) (4.2 g, 71.3 mmol, 1.2 equiv.)

  • Ice, deionized water, concentrated HCl (37%), 10% w/v NaOH solution, Diethyl Ether (or MTBE), Magnesium Sulfate (MgSO₄).

Procedure:

  • Reactor Setup: Equip the flask with a mechanical stirrer, thermometer, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: To the flask, add finely powdered 2,4-Difluoro-6-methoxybenzonitrile (10.0 g), aluminum chloride (17.4 g), and sodium chloride (4.2 g).[5]

  • Reaction: Begin stirring to ensure the solids are well-mixed. Heat the mixture to 180°C over approximately 30 minutes. The mixture will become a molten slurry.

  • Reaction Monitoring: Hold the temperature at 180°C for 1-2 hours. Monitor the reaction progress by taking small aliquots, quenching them carefully, and analyzing by TLC or HPLC. The reaction is complete when no starting material is observed.[5]

  • Quenching: Cool the reaction mixture to below 100°C. In a separate, larger beaker, prepare a mixture of ice and water (approx. 500 mL). Very slowly and carefully, pour the reaction slurry onto the ice-water with vigorous stirring. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether (2 x 150 mL).[5]

  • Base Wash: Combine the organic extracts and wash with water (100 mL). Extract the desired product from the organic phase by washing with 10% aqueous NaOH (2 x 100 mL). The phenolic product will move into the basic aqueous layer.[5]

  • Precipitation: Cool the combined basic aqueous extracts in an ice bath. Slowly acidify with concentrated HCl until the pH is ~1. A solid precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.

  • Drying: Dry the solid in a vacuum oven at 50°C to a constant weight.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Part B: Scale-Up Considerations and Pilot-Scale Protocol (1 kg)

Scaling from 10 g to 1 kg (a 100-fold increase) introduces significant challenges that must be proactively managed.

Key Scale-Up Considerations:

  • Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more difficult. The exothermic nature of the quench requires a jacketed reactor with a powerful cooling system and a carefully controlled addition rate.

  • Reagent Addition: Adding solids on a large scale can be challenging. For the quench, a pressure-equalizing dropping funnel or a pump is required for the controlled addition of the reaction mixture to the quench vessel.

  • Mixing: Efficient stirring is crucial to maintain thermal homogeneity and prevent localized hot spots, especially during the heating and quenching phases. Baffles within the reactor are recommended.

  • Material Compatibility: Glass-lined steel reactors are ideal for this process due to the corrosive nature of AlCl₃ and HCl.

  • Work-up and Phase Separation: Handling large volumes of solvents requires appropriate pumps and vessels. Phase separation in a large reactor can be slower; sight glasses are essential for monitoring the interface.

Pilot-Scale Reagent and Parameter Table

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Starting Material 10.0 g (59.1 mmol)1.00 kg (5.91 mol)100x Scale-up
Aluminum Chloride 17.4 g (130.1 mmol)1.74 kg (13.01 mol)Maintain stoichiometric ratio
Sodium Chloride 4.2 g (71.3 mmol)0.42 kg (7.13 mol)Maintain stoichiometric ratio
Reactor 500 mL Glass Flask50 L Glass-Lined ReactorAccommodate volume, ensure corrosion resistance, and provide better heat transfer.
Heating Method Heating MantleJacket with Thermal FluidPrecise and uniform temperature control.
Quench Vessel 1 L Beaker100 L Baffled ReactorControlled quench with efficient cooling and stirring.
Extraction Solvent Diethyl Ether (~300 mL)MTBE (~30 L)MTBE is less volatile and has a lower peroxide-forming tendency than diethyl ether.
Aqueous NaOH (10%) ~200 mL~20 LMaintain extraction ratio.
Concentrated HCl As needed (~20-30 mL)As needed (~2-3 L)Acidification to pH 1.
Expected Yield ~7-8 g (75-85%)~0.7-0.85 kg (75-85%)Yields are often slightly lower on scale-up due to handling losses.

In-Process Controls and Analytical Methods

Timely and accurate analysis is critical for process control, yield optimization, and ensuring final product quality. High-Performance Liquid Chromatography (HPLC) is the preferred method for both reaction monitoring and final purity assessment.[11][12]

Sample Preparation for HPLC:

  • Carefully withdraw ~0.1 mL of the reaction mixture.

  • Quench in a vial containing 1 mL of water and 1 mL of ethyl acetate.

  • Vortex, and allow the layers to separate.

  • Dilute an aliquot of the top organic layer with the mobile phase for analysis.

Illustrative HPLC-UV Method

ParameterCondition
Instrument HPLC with UV or DAD Detector
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size[11]
Mobile Phase Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% formic acid[11]
Flow Rate 1.0 mL/min[11]
Column Temperature 30 °C[11]
Detection UV at 254 nm
Injection Volume 10 µL[11]

Note: This method serves as a starting point and should be fully validated for linearity, accuracy, and precision.

For structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable.[11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though derivatization of the hydroxyl group may be required to improve volatility.[13]

References

  • TCI Chemicals. (2025). Safety Data Sheet: 2,6-Difluoro-4-hydroxybenzonitrile.
  • PrepChem. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28).
  • Fisher Scientific. (2025). Safety Data Sheet: Benzonitrile, 2-hydroxy-.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoro-4-hydroxybenzonitrile.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-hydroxybenzonitrile.
  • Fisher Scientific. (2025). Safety Data Sheet: 2,6-Difluorobenzonitrile.
  • Altman, R. A., et al. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-563.
  • ACS Publications. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Sourcing High-Purity Fluorinated Benzonitriles for Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Google Patents. (n.d.). CN105523962B - The preparation method of fluorobenzene nitrile compounds.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
  • Google Patents. (n.d.). CN1962623A - Process for preparing 2,4-difluoro benzonitril.
  • Google Patents. (n.d.). CN100457721C - Process for preparing 2,4-difluorocyanobenzene.
  • Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile.
  • Google Patents. (n.d.). US4406841A - Process for producing 2,6-difluorobenzonitrile.
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)
  • MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.
  • Patent 0080700. (n.d.). A process for producing nitrile compounds.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 2-Hydroxybenzonitrile for Analytical Purposes.
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).

Sources

The Enigmatic Role of 2,4-Difluoro-6-hydroxybenzonitrile in Advanced Materials: A Guided Exploration Based on Isomeric Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The field of materials science is one of constant innovation, driven by the synthesis of novel molecules that impart unique properties to next-generation materials. While 2,4-Difluoro-6-hydroxybenzonitrile is a compound of interest due to its structural motifs, the available scientific literature does not currently provide specific application details or established protocols for its use in materials science. However, by examining its close structural isomer, 2,6-Difluoro-4-hydroxybenzonitrile , we can gain significant insights into the potential applications and methodologies relevant to this class of fluorinated benzonitriles. This guide will, therefore, focus on the established applications of this well-documented isomer as a proxy, providing researchers with a strong foundational understanding and a starting point for the exploratory use of the 2,4-difluoro-6-hydroxy variant.

Part 1: The Rationale for Fluorinated Hydroxybenzonitriles in Materials Science

The unique combination of a hydroxyl (-OH) group, a nitrile (-CN) group, and fluorine (-F) atoms on a benzene ring makes compounds like 2,6-Difluoro-4-hydroxybenzonitrile highly valuable building blocks, particularly in the synthesis of liquid crystals and high-performance polymers.

The Role of Fluorine: The incorporation of fluorine atoms into organic molecules has a profound impact on their physicochemical properties. In the context of materials science, fluorine substitution is a key strategy for:

  • Modulating Mesomorphic and Electronic Properties: The strong electronegativity of fluorine can alter the dipole moment and polarizability of a molecule, which is crucial for tuning the dielectric anisotropy of liquid crystals. This, in turn, influences the threshold voltage and other electro-optical properties of liquid crystal displays (LCDs).

  • Enhancing Thermal and Chemical Stability: The strength of the carbon-fluorine bond contributes to the overall stability of the molecule, leading to materials with higher resistance to thermal degradation and chemical attack.

  • Controlling Intermolecular Interactions: Fluorine substitution can influence molecular packing and intermolecular forces, which can be leveraged to create specific liquid crystalline phases.

The Functionality of Hydroxyl and Nitrile Groups: The hydroxyl and nitrile groups provide reactive handles for incorporating these molecules into larger structures. The hydroxyl group is a versatile functional group that can participate in etherification and esterification reactions, while the nitrile group is a common feature in liquid crystal molecules, contributing to their positive dielectric anisotropy.

Part 2: Application in Liquid Crystal Synthesis

The primary and most well-documented application of fluorinated hydroxybenzonitriles is as intermediates in the synthesis of liquid crystal monomers. These monomers are then incorporated into liquid crystal mixtures for use in various display technologies.

Conceptual Workflow for Liquid Crystal Monomer Synthesis

The synthesis of a liquid crystal monomer from a fluorinated hydroxybenzonitrile typically involves the etherification of the hydroxyl group to introduce a flexible alkyl or alkoxy chain, which is a common feature of calamitic (rod-like) liquid crystals.

G A 2,6-Difluoro-4-hydroxybenzonitrile B Alkylation/Etherification (e.g., with an alkyl halide) A->B Reaction C Fluorinated Benzonitrile with Terminal Alkoxy Chain B->C Product D Further modification (optional) (e.g., Suzuki coupling) C->D Functionalization E Final Liquid Crystal Monomer D->E Final Product

Caption: General synthetic pathway for a liquid crystal monomer.

Detailed Protocol: Synthesis of a Nematic Liquid Crystal Precursor (Illustrative)

This protocol describes the synthesis of a liquid crystal precursor from the related isomer, 2,6-Difluoro-4-hydroxybenzonitrile. It serves as a foundational method that could be adapted for this compound.

Objective: To synthesize 4-(hexyloxy)-2,6-difluorobenzonitrile, a key intermediate for nematic liquid crystals.

Materials:

  • 2,6-Difluoro-4-hydroxybenzonitrile

  • 1-Bromohexane

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2,6-Difluoro-4-hydroxybenzonitrile (10.0 g, 0.064 mol), potassium carbonate (13.3 g, 0.096 mol), and anhydrous acetone (100 mL).

  • Addition of Alkyl Halide: To the stirred suspension, add 1-bromohexane (12.7 g, 0.077 mol).

  • Reflux: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the crude product in dichloromethane (100 mL) and transfer to a separatory funnel. Wash with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(hexyloxy)-2,6-difluorobenzonitrile.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 3: Potential Application in High-Performance Polymers

While less documented, the difunctional nature of this compound (a phenolic hydroxyl group and a nitrile group) suggests its potential as a monomer or a modifying agent in the synthesis of high-performance polymers. The nitrile group can undergo trimerization to form thermally stable triazine rings, a key cross-linking reaction in phthalonitrile-based polymers.

Conceptual Polymerization Pathway

G A Difunctional Monomer (e.g., a bisphenol derivative of This compound) C Thermal Curing A->C B Curing Agent (e.g., an amine) B->C D Cross-linked Polymer Network (with triazine linkages) C->D Polymerization

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Difluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the multi-step synthesis of 2,4-Difluoro-6-hydroxybenzonitrile. This valuable intermediate is often synthesized from 3,5-difluoroaniline through a sequence of bromination, diazotization, hydrolysis, and cyanation. This guide is designed to help you navigate the common challenges and byproducts encountered in each of these critical steps.

I. Synthetic Pathway Overview

The synthesis of this compound from 3,5-difluoroaniline is a multi-step process. Understanding the overall workflow is crucial for effective troubleshooting.

Synthetic_Pathway A 3,5-Difluoroaniline B 4-Bromo-3,5-difluoroaniline A->B Bromination C 4-Bromo-3,5-difluorophenol B->C Diazotization & Hydrolysis D This compound C->D Cyanation

Caption: Synthetic route to this compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Step 1: Bromination of 3,5-Difluoroaniline

Objective: To regioselectively introduce a bromine atom at the C4 position of 3,5-difluoroaniline.

Common Issues & FAQs:

  • Question 1: My reaction mixture shows multiple spots on TLC after bromination, with some having a higher Rf value than the starting material. What are these byproducts?

    Answer: The primary byproduct in the bromination of activated aromatic amines like 3,5-difluoroaniline is the result of polybromination . The strong activating effect of the amino group can lead to the formation of dibrominated species, such as 2,4-dibromo-3,5-difluoroaniline. Over-bromination is a common challenge that requires careful control of reaction conditions.[1]

    Troubleshooting Protocol: Minimizing Polybromination

    • Stoichiometry Control: Carefully add a stoichiometric equivalent or a slight sub-stoichiometric amount of the brominating agent (e.g., Br₂ or N-bromosuccinimide).

    • Temperature Management: Maintain a low reaction temperature (0-5 °C) to decrease the reaction rate and improve selectivity.

    • Slow Addition: Add the brominating agent dropwise over an extended period to avoid localized high concentrations.

    • Milder Reagents: Consider using N-bromosuccinimide (NBS) instead of liquid bromine for a more controlled reaction.[1]

  • Question 2: The reaction mixture has turned dark brown/black. Is this normal?

    Answer: The formation of a dark color often indicates the oxidation of the aniline . Anilines are susceptible to oxidation, especially in the presence of bromine. This can lead to the formation of polymeric, tarry byproducts and reduce the yield of the desired product.

    Troubleshooting Protocol: Preventing Oxidation

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Temperature Control: Avoid excessive heat, as higher temperatures can accelerate oxidation.

Step 2: Diazotization and Hydrolysis of 4-Bromo-3,5-difluoroaniline

Objective: To convert the amino group of 4-bromo-3,5-difluoroaniline into a hydroxyl group via a diazonium salt intermediate.

Common Issues & FAQs:

  • Question 3: My yield of 4-Bromo-3,5-difluorophenol is low, and I observe a significant amount of an insoluble, colored precipitate. What is happening?

    Answer: This is likely due to two main side reactions:

    • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, especially at temperatures above 5-10 °C, leading to a variety of byproducts.[2]

    • Azo Coupling: The highly reactive diazonium salt can couple with the electron-rich starting aniline or the product phenol to form colored azo compounds.[3]

    Troubleshooting Protocol: Improving Diazotization and Hydrolysis Yield

    • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C at all times.

    • Immediate Use: Use the diazonium salt solution immediately after its preparation.

    • Sufficient Acid: Ensure the reaction medium is sufficiently acidic to fully protonate the starting aniline, preventing it from acting as a coupling partner.

    • Controlled Addition of Nitrite: Add the sodium nitrite solution slowly and subsurface to prevent localized excess and unwanted side reactions.

Troubleshooting_Diazotization Start Low Yield in Diazotization/Hydrolysis Check_Temp Is Temperature strictly 0-5°C? Start->Check_Temp Check_Coupling Observe Colored Precipitate? Check_Temp->Check_Coupling Yes Temp_Solution Action: Improve cooling, monitor internal temperature. Check_Temp->Temp_Solution No Check_Decomp Excessive Gas Evolution? Check_Coupling->Check_Decomp No Coupling_Solution Action: Ensure sufficient acid, slow nitrite addition. Check_Coupling->Coupling_Solution Yes Decomp_Solution Action: Use diazonium salt immediately, maintain low temperature. Check_Decomp->Decomp_Solution Yes End Review other parameters (reagent purity, etc.) Check_Decomp->End No

Caption: Troubleshooting workflow for the diazotization step.

Step 3: Cyanation of 4-Bromo-3,5-difluorophenol

Objective: To displace the bromine atom with a nitrile group to form the final product. A common method for this transformation is a copper-catalyzed cyanation (a variation of the Rosenmund-von Braun reaction).

Common Issues & FAQs:

  • Question 4: The cyanation reaction is sluggish, and I have a significant amount of unreacted starting material. What can I do to improve the conversion?

    Answer: Poor conversion in copper-catalyzed cyanation reactions can be due to several factors:

    • Catalyst Inactivity: The copper(I) cyanide may be of poor quality or deactivated.

    • Insufficient Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solvent Choice: The choice of solvent is critical for solubility and reactivity.

    Troubleshooting Protocol: Enhancing Cyanation Efficiency

    • Catalyst Quality: Use high-purity, freshly opened copper(I) cyanide.

    • Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or HPLC.

    • Solvent Selection: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often effective for this type of reaction.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration.

  • Question 5: I am observing a byproduct with a mass corresponding to a dimer of my starting material. What is this and how can I avoid it?

    Answer: This byproduct is likely a biaryl formed through an Ullmann-type coupling reaction, where two molecules of the aryl bromide couple in the presence of copper. This is a known side reaction in copper-mediated cross-coupling reactions.

    Troubleshooting Protocol: Minimizing Biaryl Formation

    • Control Temperature: Avoid excessively high temperatures, which can favor the coupling side reaction.

    • Ligand Addition: In some cases, the addition of a ligand can modulate the reactivity of the copper catalyst and suppress side reactions.

    • Reaction Concentration: Running the reaction at a higher dilution may disfavor the bimolecular coupling reaction.

III. Data Summary

StepCommon Byproduct(s)Analytical Method for DetectionMitigation Strategy
Bromination 2,4-Dibromo-3,5-difluoroanilineTLC, GC-MS, ¹H NMRStoichiometric control of brominating agent, low temperature
Diazotization/Hydrolysis Azo compounds, Phenolic impuritiesVisual (color), TLC, LC-MSStrict temperature control (0-5 °C), sufficient acid
Cyanation Biaryl (Ullmann coupling product)LC-MS, ¹H NMRTemperature control, use of high-purity reagents

IV. Experimental Protocols

The following are generalized protocols and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Bromination of 3,5-Difluoroaniline
  • Dissolve 3,5-difluoroaniline (1.0 eq) in a suitable solvent (e.g., acetic acid or dichloromethane) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Diazotization and Hydrolysis of 4-Bromo-3,5-difluoroaniline
  • Suspend 4-bromo-3,5-difluoroaniline (1.0 eq) in an aqueous solution of a strong acid (e.g., H₂SO₄ or HBr).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the internal temperature below 5 °C.

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • In a separate flask, bring a volume of water to a boil.

  • Slowly add the cold diazonium salt solution to the boiling water. Nitrogen gas will evolve.

  • After the addition is complete, continue heating for a short period to ensure complete hydrolysis.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude 4-bromo-3,5-difluorophenol as needed.

Protocol 3: Cyanation of 4-Bromo-3,5-difluorophenol
  • To a flask containing copper(I) cyanide (1.1-1.5 eq), add a high-boiling polar aprotic solvent (e.g., DMF or NMP).

  • Add 4-bromo-3,5-difluorophenol (1.0 eq) to the mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., 140-160 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude this compound by column chromatography or recrystallization.

V. References

  • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate. [Link]

  • Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). PrepChem.com. [Link]

  • 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Lumen Learning. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. [Link]

  • Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents.

  • Process for producing 3,5-difluoroaniline. European Patent Office. [Link]

  • 4-Bromo-3,5-difluoroaniline. PubChem. [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

  • Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB. Google Patents.

  • DIAZONIUM SALTS. B. N. College, Dhubri. [Link]

  • Diazonium Salts. CK-12 Foundation. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

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Technical Support Center: Synthesis of 2,4-Difluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Difluoro-6-hydroxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth solutions to improve your synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound can be approached through several strategic routes. A prevalent method involves the multi-step transformation of a readily available difluoroaniline or difluorophenol derivative. Key steps often include bromination, diazotization, hydrolysis, and cyanation. The choice of route typically depends on the starting material's availability and the desired scale of the reaction.

Q2: What are the most critical parameters to control for a high-yield synthesis?

A2: For optimal yield and purity, meticulous control over reaction conditions is paramount. Key parameters include:

  • Temperature: Many steps, such as diazotization and subsequent cyanation, are highly temperature-sensitive.

  • Purity of Reagents and Solvents: Impurities can lead to unwanted side reactions and catalyst deactivation.

  • Inert Atmosphere: Reactions involving organometallic catalysts or sensitive intermediates should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Stoichiometry: Precise control of reactant ratios is crucial to minimize the formation of byproducts.

Q3: What are the expected side reactions during the synthesis?

A3: A common side reaction is the nucleophilic substitution of a fluoride ion by hydroxide or other nucleophiles present in the reaction mixture. This can be particularly problematic during diazotization and cyanation steps, potentially leading to the formation of undesired phenol or other substituted byproducts.[1] Incomplete reactions or the formation of regioisomers are also potential challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Potential Cause 1: Inefficient Cyanation

The introduction of the nitrile group is a critical step that can be prone to low yields.

  • Troubleshooting Steps:

    • Catalyst System: If employing a copper-catalyzed cyanation of a brominated precursor, ensure the catalyst is active. Consider using a combination of cuprous iodide, potassium iodide, and a ligand like N,N'-dimethylethylenediamine to enhance catalytic activity.[2]

    • Reaction Conditions: Optimize the reaction temperature and time. For instance, a reaction at 100-110°C for 24-36 hours has been shown to be effective in similar syntheses.[2]

    • Alternative Cyanation Reagents: If using a Sandmeyer reaction (diazotization followed by cyanation), be aware of potential side reactions like hydroxyl substitution.[1] An alternative is to use a palladium-catalyzed cyanation with a cyanide source like potassium ferrocyanide.[3]

Potential Cause 2: Degradation of Intermediates

Diazonium salts, which are common intermediates, are notoriously unstable.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low temperature (typically 0-5°C) during the formation and reaction of the diazonium salt.

    • Immediate Use: Use the diazonium salt intermediate immediately after its formation.

Potential Cause 3: Ineffective Halogenation

If your synthesis involves a bromination step, incomplete bromination will result in a lower yield of the desired precursor.

  • Troubleshooting Steps:

    • Solvent Choice: The choice of solvent can influence the selectivity and yield of bromination. Organic acids can be effective solvents for the bromination of fluorophenols.

    • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of the starting material.

Problem 2: Presence of Impurities in the Final Product

Potential Cause 1: Incomplete Reaction

The presence of starting materials or intermediates in the final product is a common issue.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by optimizing the reaction time and temperature. Refer to established protocols for guidance.[2][3]

    • Monitoring: Regularly monitor the reaction to determine the point of completion.

Potential Cause 2: Formation of Side Products

As mentioned, the formation of hydroxylated byproducts due to fluoride substitution is a significant concern.[1]

  • Troubleshooting Steps:

    • Control of Nucleophiles: Minimize the presence of water or other nucleophiles, especially during the cyanation step.

    • pH Control: In aqueous workups, careful control of pH is necessary to prevent unwanted reactions.

Potential Cause 3: Residual Catalyst

Traces of metal catalysts (e.g., copper or palladium) can contaminate the final product.

  • Troubleshooting Steps:

    • Aqueous Wash: Perform thorough aqueous washes during the workup to remove metal salts.

    • Filtration: Filter the reaction mixture to remove solid catalysts before proceeding with purification.

    • Chelating Agents: In some cases, washing with a solution of a chelating agent can help remove residual metal ions.

Problem 3: Difficulty in Product Purification

Potential Cause 1: Similar Polarity of Product and Impurities

If the impurities have a similar polarity to the desired product, separation by standard chromatography can be challenging.

  • Troubleshooting Steps:

    • Recrystallization: Attempt recrystallization from a suitable solvent system. This can be a highly effective method for purifying crystalline solids.

    • Alternative Chromatographic Conditions: Experiment with different solvent systems or stationary phases for column chromatography.

    • Derivatization: In some cases, it may be beneficial to derivatize the crude product to alter its polarity, purify the derivative, and then cleave the derivatizing group.

Potential Cause 2: Oily or Non-Crystalline Product

An oily product can be difficult to handle and purify.

  • Troubleshooting Steps:

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes.

    • Seed Crystals: If a small amount of crystalline product is available, use it to seed the oil to induce crystallization.

    • High Vacuum Drying: Ensure all residual solvent has been removed by drying under high vacuum.

Experimental Protocols & Data

Illustrative Synthesis Pathway

The following diagram outlines a potential synthetic route for this compound, starting from 3,5-difluoroaniline.

Synthesis_Pathway A 3,5-Difluoroaniline B 4-Bromo-3,5-difluoroaniline A->B Bromination C 4-Bromo-3,5-difluorophenol B->C Diazotization & Hydrolysis D 2,6-Difluoro-4-hydroxybenzonitrile C->D Cyanation

Caption: A possible synthetic route to a difluoro-hydroxybenzonitrile isomer.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving low yield issues.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Review_Conditions If pure Analyze_Side_Products Analyze Crude Product for Side Products (TLC, GC-MS, NMR) Review_Conditions->Analyze_Side_Products Optimize_Cyanation Optimize Cyanation Step Analyze_Side_Products->Optimize_Cyanation Impurities identified Optimize_Diazotization Optimize Diazotization Analyze_Side_Products->Optimize_Diazotization Unreacted intermediates Improve_Purification Improve Purification Protocol Analyze_Side_Products->Improve_Purification Purification issues Success Yield Improved Optimize_Cyanation->Success Optimize_Diazotization->Success Improve_Purification->Success

Caption: A decision tree for troubleshooting low synthesis yields.

Table 1: Recommended Reaction Conditions for Cyanation of an Aryl Bromide
ParameterRecommended ValueReference
Catalyst System Cuprous Iodide (CuI), Potassium Iodide (KI), N,N'-dimethylethylenediamine[2]
Cyanide Source Sodium Cyanide (NaCN)[2]
Solvent Toluene or similar alkylbenzene[2]
Temperature 100-130°C[2]
Reaction Time 20-36 hours[2]
Atmosphere Nitrogen[2]
Protocol: General Procedure for Workup and Purification

This protocol is a general guideline and may need to be adapted based on the specific reaction.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, filter the mixture and wash the solid with a small amount of the reaction solvent.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with water, a mild acidic solution (e.g., dilute HCl) if basic impurities are expected, a mild basic solution (e.g., saturated sodium bicarbonate) if acidic impurities are present, and finally with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

References

  • Process for preparing 2,4-difluoro benzonitril. CN1962623A.
  • Process for preparing 2,4-difluorocyanobenzene. CN100457721C.
  • On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Journal of Chemical Research, Synopses (RSC Publishing).
  • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
  • Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB. DE10227809A1.

Sources

Technical Support Center: Troubleshooting Guide for the Synthesis of Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated benzonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of these valuable compounds. Fluorinated benzonitriles are crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials, making their efficient synthesis a key focus in modern organic chemistry.[1][2]

This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the technical accuracy and trustworthiness of your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of fluorinated benzonitriles, focusing on common synthetic routes such as the Sandmeyer, Balz-Schiemann, and nucleophilic aromatic substitution (SNAr) reactions.

Issue 1: Low or No Yield in the Balz-Schiemann Reaction

Question: I am attempting to synthesize a fluorinated benzonitrile from the corresponding aminobenzonitrile via the Balz-Schiemann reaction, but I am observing very low to no product formation. What are the potential causes and solutions?

Answer: The Balz-Schiemann reaction, a cornerstone for introducing fluorine to an aromatic ring, involves the diazotization of a primary aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[3][4] Low yields can often be traced back to several critical factors:

  • Incomplete Diazotization: The initial step of converting the aromatic amine to a diazonium salt is highly sensitive to reaction conditions.

    • Temperature Control: The diazotization must be carried out at low temperatures, typically 0–5 °C, to prevent the premature decomposition of the unstable diazonium salt.[5]

    • Acidic Conditions: The reaction requires a sufficiently acidic medium, usually aqueous HCl or H₂SO₄, to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂).[5] Ensure the acid concentration is adequate.

  • Instability of the Diazonium Salt: Aryl diazonium salts, particularly those with electron-withdrawing groups, can be unstable.[3]

    • Precipitation of the Tetrafluoroborate Salt: The addition of fluoroboric acid (HBF₄) or a tetrafluoroborate salt should result in the precipitation of the more stable diazonium tetrafluoroborate salt.[5] If no precipitate forms, it could indicate a failure in the diazotization step or solubility issues.

  • Inefficient Thermal Decomposition: The final step of heating the diazonium tetrafluoroborate salt to induce fluoro-dediazoniation requires careful temperature control.

    • Decomposition Temperature: The optimal temperature for decomposition varies depending on the substrate but is typically in the range of 100-200 °C.[3] Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to explosive decomposition and the formation of unwanted byproducts.[3][6]

    • Side Reactions: Under acidic conditions, side reactions such as the formation of azobenzenes can occur, reducing the yield of the desired aryl fluoride.[7]

Troubleshooting Workflow for Low Yield in Balz-Schiemann Reaction:

start Low Yield in Balz-Schiemann Reaction check_diazotization Verify Diazotization Conditions start->check_diazotization check_diazotization->start Incomplete Diazotization (Adjust Temp/Acid) check_salt_formation Check Diazonium Salt Precipitation check_diazotization->check_salt_formation Successful Diazotization check_salt_formation->check_diazotization No Precipitate (Re-evaluate Diazotization) check_decomposition Optimize Thermal Decomposition check_salt_formation->check_decomposition Precipitate Forms check_decomposition->check_decomposition solution Improved Yield check_decomposition->solution Optimized Conditions

Caption: Troubleshooting workflow for the Balz-Schiemann reaction.

Issue 2: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to synthesize a fluorinated benzonitrile by reacting a difluorobenzonitrile with a nucleophile, but I am getting a mixture of isomers. How can I improve the regioselectivity?

Answer: Nucleophilic aromatic substitution (SNAr) is a powerful method for synthesizing fluorinated benzonitriles. The regioselectivity of this reaction is primarily governed by the electronic effects of the substituents on the aromatic ring. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8]

  • Activating Group Position: For SNAr to occur efficiently, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group.[9] The nucleophilic attack is favored at the carbon atom bearing the leaving group (in this case, a fluorine atom) that is positioned ortho or para to the EWG.[8] This is because the negative charge of the Meisenheimer complex can be delocalized onto the EWG through resonance, thus stabilizing the intermediate.[9] A meta-positioned EWG does not offer this resonance stabilization.[8]

Key Factors Influencing Regioselectivity:

FactorInfluence on RegioselectivityRecommended Action
Position of EWG The nucleophile will preferentially attack the fluorine atom that is ortho or para to the strongest EWG.[9]Choose a starting material where the desired fluorine for substitution is in an activated position.
Steric Hindrance Bulky nucleophiles or substituents near the reaction site can hinder the approach of the nucleophile, favoring attack at a less sterically crowded position.Use a less sterically hindered nucleophile if possible, or consider a starting material with less steric congestion around the target fluorine.
Reaction Temperature Higher temperatures can sometimes lead to a loss of selectivity.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely.[10]
Solvent The polarity of the solvent can influence the stability of the Meisenheimer complex and the reaction rate.Screen different polar aprotic solvents like DMF, DMSO, or acetonitrile to find the optimal conditions for your specific reaction.[11]

Mechanism of SNAr and Regioselectivity:

reactant Ortho/Para-Fluorobenzonitrile + Nucleophile intermediate Resonance-Stabilized Meisenheimer Complex reactant->intermediate Attack at o/p position meta_reactant Meta-Fluorobenzonitrile + Nucleophile no_stabilization No Resonance Stabilization of Meisenheimer Complex meta_reactant->no_stabilization Attack at m position product Substituted Product intermediate->product Elimination of F- no_reaction No Reaction no_stabilization->no_reaction

Caption: SNAr regioselectivity based on EWG position.

Issue 3: Formation of Dark-Colored Byproducts (Tars)

Question: My reaction mixture is turning dark brown or black, and I am isolating a significant amount of tar-like material instead of my desired fluorinated benzonitrile. What is causing this, and how can I prevent it?

Answer: The formation of dark-colored byproducts, often referred to as "tars," is a common issue in organic synthesis, particularly in reactions involving reactive intermediates or harsh conditions.

  • Potential Causes:

    • Oxidation: The starting material or the product may be susceptible to oxidation, especially at elevated temperatures or in the presence of air.[10]

    • Side Reactions of Diazonium Salts: In Sandmeyer or Balz-Schiemann reactions, diazonium salts can undergo various side reactions, including coupling to form colored azo compounds.[7]

    • Decomposition: High reaction temperatures can lead to the decomposition of reagents or products. For instance, in the Balz-Schiemann reaction, uncontrolled thermal decomposition can be highly exothermic and lead to the formation of complex byproducts.[7]

    • Reaction with Solvent: Some fluorinating agents or reactive intermediates can react with the solvent, especially at higher temperatures.[12]

  • Mitigation Strategies:

    • Maintain Low Temperatures: Running the reaction at the lowest feasible temperature can significantly reduce the rate of side reactions.[10]

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation by atmospheric oxygen.[12]

    • Controlled Addition of Reagents: Adding reagents slowly and in a controlled manner can help to manage the reaction exotherm and maintain a low concentration of reactive species at any given time.[10]

    • Purity of Starting Materials: Ensure that all starting materials and solvents are pure and free from contaminants that could catalyze side reactions.[13]

Issue 4: Difficult Purification of the Final Product

Question: I have successfully synthesized my target fluorinated benzonitrile, but I am struggling to purify it from byproducts and unreacted starting materials. What are some effective purification strategies?

Answer: The purification of fluorinated benzonitriles can be challenging due to the potential for closely related isomers and byproducts with similar physical properties.

  • Common Impurities:

    • Isomeric Byproducts: In reactions with poor regioselectivity, you will have a mixture of isomers that can be difficult to separate.

    • Unreacted Starting Materials: Incomplete reactions will leave you with starting materials in your crude product.[14]

    • Hydrolysis Products: If water is present, the nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid.

    • Byproducts from the Fluorinating Agent: The remnants of the fluorinating agent can also contaminate the product.

  • Purification Techniques:

TechniqueApplicationConsiderations
Column Chromatography The most common and versatile method for separating compounds with different polarities.The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical. A careful screening of solvent systems is often necessary to achieve good separation.
Recrystallization Effective for purifying solid products if a suitable solvent can be found in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.Finding an appropriate solvent or solvent mixture can be challenging.
Distillation Suitable for purifying liquid products with boiling points that are significantly different from those of the impurities.Vacuum distillation may be necessary for high-boiling point compounds to prevent decomposition.
Preparative HPLC A high-resolution technique that can be used to separate complex mixtures, including isomers.This method is often more expensive and time-consuming than other techniques and is typically used for small-scale purifications.

General Protocol for Column Chromatography Purification:

  • Dry the Crude Product: Ensure the crude product is free of solvent before attempting purification.

  • Choose a Solvent System: Use thin-layer chromatography (TLC) to screen different solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find one that gives good separation between your product and the impurities (aim for a product Rf of 0.2-0.4).[15]

  • Prepare the Column: Pack a glass column with the chosen stationary phase (e.g., silica gel) and equilibrate it with the eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the Column: Run the eluent through the column and collect fractions.

  • Analyze the Fractions: Use TLC to analyze the collected fractions and identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Key Synthetic Protocols

Protocol 1: General Procedure for the Balz-Schiemann Reaction

This protocol outlines a general procedure for the synthesis of a fluorinated benzonitrile from an aminobenzonitrile.

  • Diazotization:

    • Dissolve the aminobenzonitrile (1.0 eq) in an aqueous solution of fluoroboric acid (HBF₄, ~48%).

    • Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete.

  • Isolation of the Diazonium Salt:

    • The diazonium tetrafluoroborate salt will often precipitate from the solution.

    • Collect the precipitate by filtration and wash it with cold water, followed by a cold, non-polar solvent like diethyl ether.

    • Dry the salt carefully under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with care. [6]

  • Thermal Decomposition:

    • Gently heat the dry diazonium tetrafluoroborate salt in a suitable apparatus. The decomposition is often carried out without a solvent.

    • The product can be collected by distillation as it forms.

    • Monitor the reaction for the evolution of nitrogen gas (N₂), which indicates the progress of the reaction.[5]

  • Work-up and Purification:

    • The crude product is typically purified by distillation or column chromatography.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the synthesis of a fluorinated benzonitrile via an SNAr reaction.

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the activated fluoroaromatic starting material (e.g., a dinitrofluorobenzonitrile) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Addition of Nucleophile:

    • Add the nucleophile (1.0-1.2 eq) to the solution at room temperature or a lower temperature if the reaction is highly exothermic.

    • If the nucleophile is an alcohol or amine, a non-nucleophilic base (e.g., NaH or K₂CO₃) may be required to generate the active nucleophile in situ.

  • Reaction Monitoring:

    • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the substrates).

    • Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into water or an acidic aqueous solution to quench the reaction.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification:

    • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

References

  • Benchchem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids.
  • Grokipedia. (n.d.). Balz–Schiemann reaction.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Side Reactions in Fluorination.
  • Wikipedia. (2023, December 27). Balz–Schiemann reaction.
  • PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Wikipedia. (2023, December 27). Sandmeyer reaction.
  • ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine.
  • Scientific Update. (2019, February 6). The Balz-Schiemann Reaction.
  • FlexiPrep. (n.d.). Balz Schiemann Reaction Mechanism.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • ACS Publications. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
  • Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses.
  • Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution.
  • Benchchem. (n.d.). troubleshooting low yield in 2-Hydroxybenzonitrile synthesis.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • PMC. (2019, June 20). The Dark Side of Fluorine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). Fluorinated Benzonitriles: Exploring the Chemical Landscape with 3-Fluorobenzonitrile.
  • ACS Publications. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics.
  • Royal Society of Chemistry. (2024, August 14). Recent advances in late-stage monofluorination of natural products and their derivatives.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • YouTube. (2022, April 26). Diazonium Substitution - Sandmeyer Reactions (IOC 38).
  • Beilstein Journal of Organic Chemistry. (2024, July 10). Benzylic C(sp3)–H fluorination.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • YouTube. (2024, February 16). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024.
  • Manufacturer's Website. (2025, October 18). The Crucial Role of Fluorinated Nitriles in Modern Synthesis.
  • Benchchem. (n.d.). Navigating the Synthesis of 2-Amino-3-fluoroisonicotinic Acid: A Technical Troubleshooting Guide.
  • MedCrave online. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.
  • PMC. (n.d.). 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
  • ResearchGate. (n.d.). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis.
  • PMC. (n.d.). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes.
  • Benchchem. (n.d.). Troubleshooting low yield during the chemical synthesis of Episappanol.
  • Royal Society of Chemistry. (2023, June 7). Recycling and the end of life assessment of fluoropolymers: recent developments, challenges and future trends. Chemical Society Reviews.
  • ResearchGate. (2025, August 7). Research progress on preparation and purification of fluorine-containing chemicals in lithium-ion batteries.

Sources

Technical Support Center: Stability of 2,4-Difluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Difluoro-6-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for experiments involving this compound. Given the limited direct stability data for this specific molecule, this guide extrapolates from the known chemical behavior of its core functional moieties—a phenolic hydroxyl group, a nitrile group, and a difluorinated aromatic ring—to provide a robust framework for your experimental design and interpretation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Question 1: I'm observing a rapid loss of my compound in an aqueous buffered solution. What could be the cause?

Answer:

Rapid degradation in aqueous solutions is most likely due to the hydrolysis of the nitrile functional group. The stability of this compound in aqueous media is highly pH-dependent.[1][2][3]

  • Potential Cause 1: pH-Catalyzed Hydrolysis. Both acidic and basic conditions can catalyze the hydrolysis of the nitrile group to first form 2,4-difluoro-6-hydroxybenzamide and subsequently 2,4-difluoro-6-hydroxybenzoic acid.[1] The rate of hydrolysis is generally accelerated at pH extremes.[3]

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your solution.

    • Adjust pH: For short-term storage and use, maintain the pH as close to neutral as possible. For longer-term stability, a slightly acidic pH (around 4-5) may be preferable to minimize base-catalyzed hydrolysis, though this should be experimentally confirmed for this specific molecule.[1]

    • Use Buffers: Employ a suitable buffer system to maintain a stable pH throughout your experiment.[2][3]

Question 2: My HPLC analysis shows multiple new peaks appearing over time, even when the solution is stored in the dark. What are these impurities?

Answer:

The appearance of new peaks in your HPLC chromatogram is indicative of degradation. Besides hydrolysis, other degradation pathways could be at play.

  • Potential Cause 1: Hydrolysis Products. As mentioned above, the primary degradation products are likely 2,4-difluoro-6-hydroxybenzamide and 2,4-difluoro-6-hydroxybenzoic acid.

  • Potential Cause 2: Oxidative Degradation. Phenolic compounds can be susceptible to oxidation, which can be catalyzed by trace metal ions or exposure to air. This can lead to the formation of colored degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the new peaks to confirm if they correspond to the expected hydrolysis products.[][5]

    • De-gas Solvents: To minimize oxidative degradation, consider de-gassing your solvents and blanketing your solutions with an inert gas like nitrogen or argon.

    • Use Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA might improve stability.

Question 3: I'm dissolving the compound in methanol for my experiments, but I'm seeing inconsistent results. Is this a suitable solvent?

Answer:

Methanol is a polar solvent and is often used for dissolving phenolic compounds.[6] However, its suitability depends on the specifics of your experiment and storage conditions.

  • Potential Issue 1: Solvolysis. While less rapid than in water, the nitrile group can undergo solvolysis (reaction with the solvent) in methanol, especially in the presence of acidic or basic impurities, or upon prolonged storage at elevated temperatures.

  • Potential Issue 2: Solvent Quality. The presence of impurities in the methanol (e.g., water, acidic or basic contaminants) can accelerate degradation.

  • Troubleshooting Steps:

    • Use High-Purity Solvent: Always use high-purity, anhydrous methanol.

    • Prepare Fresh Solutions: Prepare solutions of this compound in methanol fresh for each experiment to minimize the risk of degradation during storage.

    • Consider Alternative Solvents: For long-term storage in solution, consider a less reactive polar aprotic solvent like acetonitrile, although solubility should be verified.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the main anticipated degradation pathways are:

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxamide and then a carboxylic acid.[1][7]

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-like structures and other colored byproducts.

  • Photodegradation: Aromatic compounds, including phenols and benzonitriles, can be sensitive to light.[1][8] However, the presence of fluorine atoms may increase photostability compared to non-fluorinated analogs.[9][10]

  • Thermal Degradation: At elevated temperatures, decomposition can occur. For some benzonitriles, this can involve trimerization.[1]

Q2: What are the recommended storage conditions for solid this compound and its solutions?

A2:

  • Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent oxidation and moisture-induced hydrolysis.

  • Solutions: For short-term storage (hours to a few days), solutions should be kept refrigerated (2-8°C) and protected from light.[1] For long-term storage, it is highly recommended to store aliquots in tightly sealed containers at -20°C or -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles.

Q3: How does the difluoro substitution affect the stability of the molecule?

A3: The two fluorine atoms, being highly electronegative, have several effects:

  • Increased Acidity: The fluorine atoms will increase the acidity of the phenolic hydroxyl group compared to unsubstituted 4-hydroxybenzonitrile. This might influence its reactivity and solubility in basic solutions.

  • Electronic Effects on Nitrile Group: The electron-withdrawing nature of the fluorine atoms can influence the susceptibility of the nitrile group to nucleophilic attack (hydrolysis).

  • Potential for Increased Photostability: Fluorination of aromatic rings has been shown to improve photostability in some cases.[9][10]

Q4: What solvents are compatible with this compound?

A4: The choice of solvent depends on the intended application.

  • For Analysis (e.g., HPLC): Acetonitrile and methanol are common choices. Acetonitrile is generally more inert than methanol.

  • For Reactions: Aprotic solvents like THF, DMF, or DMSO might be suitable, depending on the reaction conditions. However, the stability in these solvents over time, especially if they are not anhydrous, should be considered.

  • For Biological Assays: The use of DMSO for stock solutions, followed by dilution in aqueous buffers, is common. The final concentration of DMSO should be kept low to avoid artifacts. Be mindful of the potential for precipitation upon dilution into aqueous media.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.[11][12][13]

Objective: To generate potential degradation products under various stress conditions. An appropriate starting concentration is 1 mg/mL.[12]

1. Acid Hydrolysis: a. Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. b. Incubate a sample at room temperature and another at 60°C. c. Withdraw aliquots at 0, 2, 6, 12, and 24 hours. d. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis: a. Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. b. Incubate at room temperature. c. Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) as base hydrolysis is often rapid. d. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation: a. Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. b. Incubate at room temperature, protected from light. c. Withdraw aliquots at 0, 2, 6, 12, and 24 hours. d. Quench the reaction by adding a small amount of a saturated sodium bisulfite solution if necessary before analysis.

4. Thermal Degradation: a. Place the solid compound in a controlled temperature oven at 70°C. b. Place a solution of the compound (e.g., in acetonitrile) in the same oven. c. Sample at 1, 3, and 7 days.

5. Photolytic Degradation: a. Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 1:1 acetonitrile:water). b. Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[12] c. Keep a control sample wrapped in aluminum foil to protect it from light. d. Sample at appropriate time points until significant degradation is observed.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.[14][15][16]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or lambda max). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Gradient Elution: Start with a gradient that allows for the elution of polar degradants first, followed by the parent compound. A suggested starting gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation: Once developed, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[16] The specificity is demonstrated by analyzing the samples from the forced degradation study to show that all degradation product peaks are resolved from the parent peak.

Data Summary and Visualization

Table 1: Predicted Stability Profile and Potential Degradation Products
Stress ConditionExpected StabilityPotential Degradation ProductsPredicted Mechanism
Acidic (0.1 M HCl) Moderate to Low2,4-Difluoro-6-hydroxybenzamide, 2,4-Difluoro-6-hydroxybenzoic acidAcid-catalyzed hydrolysis of the nitrile group
Basic (0.1 M NaOH) Low2,4-Difluoro-6-hydroxybenzoate saltBase-catalyzed hydrolysis of the nitrile group
Oxidative (3% H₂O₂) ModerateQuinone-type species, ring-opened productsOxidation of the phenolic hydroxyl group
Thermal (70°C) High (solid), Moderate (solution)Possible oligomers or other decomposition productsThermally induced decomposition
Photolytic (UV/Vis) Moderate to HighVarious photoproductsPhotochemical degradation
Diagrams

G cluster_hydrolysis Hydrolysis Pathway Parent 2,4-Difluoro-6- hydroxybenzonitrile Amide 2,4-Difluoro-6- hydroxybenzamide Parent->Amide H+ or OH- H2O Acid 2,4-Difluoro-6- hydroxybenzoic acid Amide->Acid H+ or OH- H2O

Caption: Predicted hydrolysis pathway of this compound.

G Start Start Stability Study Prep Prepare Solutions (1 mg/mL) Start->Prep Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize/Quench (if applicable) Sample->Neutralize Analyze Analyze via Stability- Indicating HPLC Neutralize->Analyze Data Assess Purity & Identify Degradants Analyze->Data End End Study Data->End

Caption: General experimental workflow for a forced degradation study.

References

  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(100), 12207-12209. [Link]

  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Abstract of Unexpected photostability improvement of aromatics in polyfluorinated solvents. pubs.rsc.org. [Link]

  • Gomez, L. D., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(13), 8873–8883. [Link]

  • Zou, Y., Lu, Y., & Wei, D. (2004). The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. Journal of Food Science, 69(7), C530-C534. [Link]

  • Gomez, L. D., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Gomez, L. D., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. National Institutes of Health. [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. [Link]

  • Tripathi, S., et al. (2025). The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. Current Research in Nutrition and Food Science Journal. [Link]

  • Li, Y., et al. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Omega. [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]

  • Academia.edu. (n.d.). stability indicating hplc method development: a review. Academia.edu. [Link]

  • Tripathi, S., et al. (2025). The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. ResearchGate. [Link]

  • Anwar, F., et al. (2013). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Journal of Food Science and Technology, 52(6), 3327–3335. [Link]

  • International Research Journal of Pharmacy and Medical Sciences (IRJPMS). (n.d.). Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Rathore, A. S. (2025). Analytical Methods to Determine the Stability of Biopharmaceutical Products. ResearchGate. [Link]

  • MRIGlobal. (n.d.). Stability Testing for API Synthesis. MRIGlobal. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(10), 22-29. [Link]

  • ResearchGate. (n.d.). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • Kumar, V., & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-166. [Link]

  • Organic Chemistry – Specific Name Reactions. (n.d.). byjus.com. [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Science.gov. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]

  • PubChem. (n.d.). 2,6-Difluoro-4-hydroxybenzonitrile. PubChem. [Link]

  • Vardan, V. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv. [Link]

  • ResearchGate. (n.d.). (PDF) Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate. [Link]

  • Walchem. (2024). Chemical Compatibility Chart. Walchem. [Link]

  • Zho, J., & Zho, S. (1998). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 20(3), 159-166. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Cole-Parmer. [Link]

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Technical Support Center: Synthesis of 2,4-Difluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4-Difluoro-6-hydroxybenzonitrile. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your experimental outcomes effectively.

Overview of the Synthetic Challenge

The synthesis of this compound typically proceeds from 3,5-difluorophenol. A common and effective route involves an initial ortho-formylation to produce 2,4-difluoro-6-hydroxybenzaldehyde, followed by the conversion of the aldehyde to the target nitrile. While straightforward in principle, the electron-rich nature of the phenol ring and the reactivity of the functional groups present potential pitfalls leading to impurity formation and reduced yields.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Core Synthetic Pathway & Potential Pitfalls

The diagram below illustrates the primary synthetic transformation and highlights the key stages where side reactions commonly occur.

Synthesis_Pathway cluster_0 Step 1: Ortho-Formylation cluster_1 Step 2: Cyanation cluster_side_reactions Potential Side Reactions 3,5-Difluorophenol 3,5-Difluorophenol Formylated_Intermediate 2,4-Difluoro-6- hydroxybenzaldehyde 3,5-Difluorophenol->Formylated_Intermediate e.g., Gattermann or Vilsmeier-Haack Reaction Ether_Formation O-Alkylation/ Ether Byproduct 3,5-Difluorophenol->Ether_Formation Reaction Conditions Target_Product 2,4-Difluoro-6- hydroxybenzonitrile Formylated_Intermediate->Target_Product e.g., Aldoxime Dehydration Diformylation Diformylated Byproduct Formylated_Intermediate->Diformylation Over-reaction Hydrolysis Amide/Carboxylic Acid Impurity Target_Product->Hydrolysis Workup/Purification

Caption: General synthetic route and common side reaction pathways.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Part 1: Issues During the Formylation Step

Question: My ortho-formylation of 3,5-difluorophenol is resulting in a low yield of the desired 2,4-difluoro-6-hydroxybenzaldehyde. What are the common causes?

Answer: Low yields in this step typically stem from three primary issues: incomplete conversion, formation of undesired isomers, or the generation of over-formylated byproducts.

  • Incomplete Conversion: Phenols can be challenging substrates for classic formylation reactions like the Gattermann reaction, which uses HCN/HCl.[1][2][3] The Vilsmeier-Haack reaction, which employs a pre-formed Vilsmeier reagent (e.g., from POCl₃ and DMF), is often more effective for electron-rich aromatics as it proceeds under milder conditions.[4][5][6] Ensure your reagents are anhydrous and the reaction temperature is optimized. Monitoring the reaction by TLC is critical to determine if the starting material is being consumed.

  • Isomer Formation: While the hydroxyl group strongly directs ortho, some para-formylation can occur, leading to the formation of 2,6-difluoro-4-hydroxybenzaldehyde. The choice of formylation method and solvent can influence this selectivity. Chelation control, for instance using MgCl₂ and paraformaldehyde, can significantly enhance ortho-selectivity by forming a complex with the phenolic oxygen, directing the electrophile to the adjacent position.[7]

  • Over-formylation: The most common byproduct is often the diformylated species, 2,4-difluoro-3,5-diformyl-6-hydroxybenzonitrile. This arises because the first formyl group, despite being deactivating, may not sufficiently prevent a second formylation under harsh conditions.

Question: I've confirmed by NMR that a major byproduct is the diformylated phenol. How can I suppress this side reaction?

Answer: The formation of the diformylated product is a classic sign of over-reaction. The key is to control the stoichiometry and reactivity of the formylating agent.

  • Stoichiometric Control: Carefully control the molar equivalents of your formylating agent. Use no more than 1.0 to 1.2 equivalents. Excess electrophile is the most direct cause of this side reaction.

  • Reaction Temperature: Lowering the reaction temperature can increase selectivity. Vilsmeier-Haack reactions, for example, can often be run effectively between 0°C and room temperature for activated substrates.[4]

  • Choice of Reagent: A less reactive formylating system may be beneficial. The Duff reaction, which uses hexamethylenetetramine (HMT) in an acidic medium, is another method for ortho-formylation of phenols and can sometimes offer better control.[8]

The table below summarizes key parameters to control for minimizing diformylation.

ParameterRecommendationRationale
Formylating Agent Stoichiometry 1.0 - 1.2 equivalentsPrevents excess electrophile available for a second attack on the ring.
Reaction Temperature Start at 0-25°C and slowly warm if necessaryReduces the reaction rate, favoring the kinetically preferred mono-formylation over the thermodynamically driven diformylation.
Reaction Time Monitor closely with TLCStop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.
Methodology Consider chelation-controlled methods (e.g., MgCl₂/paraformaldehyde)The magnesium chelate protects the ortho-positions and can prevent further reaction after the first formylation.[7]
Part 2: Issues During the Cyanation Step & Workup

Question: After converting the aldehyde to the nitrile, my final product is contaminated with a more polar impurity that I suspect is the corresponding benzamide or benzoic acid. How does this happen and how can I avoid it?

Answer: This is a very common issue caused by the hydrolysis of the nitrile functional group. The nitrile group (-C≡N) can undergo hydrolysis under either acidic or basic conditions to first form a primary amide (-CONH₂) and then a carboxylic acid (-COOH).[9][10][11][12]

Mechanism of Hydrolysis:

  • Acid-Catalyzed: The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water.[9][10]

  • Base-Catalyzed: A hydroxide ion directly attacks the electrophilic carbon of the nitrile, followed by protonation from water.

This side reaction frequently occurs during the aqueous workup or purification if conditions are not carefully controlled.

Preventative Measures:

  • Neutral Workup: After the reaction is complete, quench it carefully with a neutral or near-neutral aqueous solution. Avoid strong acids or bases. A saturated solution of ammonium chloride (NH₄Cl) or a phosphate buffer (pH ≈ 7) can be effective.

  • Purification Strategy: When performing column chromatography, avoid using highly acidic or basic solvents in your eluent system. A mixture of hexanes and ethyl acetate is generally suitable. If the product is acidic, pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine can prevent streaking and on-column hydrolysis.

  • Temperature Control: Perform the workup and extractions at a lower temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.

The following workflow can help diagnose and solve this issue:

Troubleshooting_Hydrolysis cluster_solutions Corrective Actions observe Observation: Polar impurity in final product (TLC spot with lower Rf) confirm Confirm Identity: Obtain ¹H NMR and Mass Spec. Look for -NH₂ peaks or a mass increase corresponding to H₂O addition. observe->confirm cause Likely Cause: Nitrile Hydrolysis during Workup or Purification confirm->cause sol1 Modify Workup: Use buffered (pH 7) or saturated NH₄Cl quench. cause->sol1 Solution 1 sol2 Control Temperature: Perform extractions at 0-5 °C. cause->sol2 Solution 2 sol3 Adjust Chromatography: Use neutral eluents. Consider pre-treating silica. cause->sol3 Solution 3

Caption: Diagnostic workflow for nitrile hydrolysis.

Question: I have an unexpected, less polar byproduct in my final product. What could this be?

Answer: A less polar byproduct often points to the modification of the free hydroxyl group. The most likely candidate is an O-alkylated or O-acylated product (an ether or ester) . The phenolic hydroxyl is nucleophilic and can react under certain conditions.

  • Ether Formation: This can occur if your reaction or workup involves alcohols (like methanol or ethanol) under acidic conditions, or if there's a reactive alkyl halide present with a base (a Williamson-like ether synthesis).[13] For example, if DMF is used as a solvent in a Vilsmeier-Haack reaction, trace amounts of dimethylamine from its decomposition can react with the Vilsmeier reagent to form a methylating agent.

  • Ester Formation: If acylating agents (like acetic anhydride or acetyl chloride) are used in any step or cleaning procedure, the phenol can be acylated.

To identify this, check the ¹H NMR for new signals in the alkyl region (e.g., a singlet around 3.8-4.0 ppm for a methoxy group) and the disappearance of the phenolic -OH peak. Mass spectrometry will show a corresponding increase in mass (e.g., +14 for methylation). To prevent this, ensure all solvents are pure and avoid conditions that promote the reaction of the phenol group.

Experimental Protocols

Protocol: Ortho-Formylation of 3,5-Difluorophenol via Vilsmeier-Haack Reaction

This protocol is a representative method and should be adapted and optimized for your specific laboratory conditions.

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF. Stir the mixture at 0°C for 30 minutes. A solid may form.[4]

  • Substrate Addition: Dissolve 3,5-difluorophenol (1.0 equiv.) in a minimal amount of anhydrous DMF or another suitable solvent like 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent mixture, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. This will hydrolyze the intermediate iminium salt to the aldehyde.

  • Extraction & Wash: Stir the mixture vigorously for 1 hour. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,4-difluoro-6-hydroxybenzaldehyde. The product can be purified by column chromatography or recrystallization.

References

  • PrepChem. (2017). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile. Available at: [Link]

  • Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (14), 223-226. Available at: [Link]

  • Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained. Available at: [Link]

  • Semantic Scholar. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Available at: [Link]

  • Wikipedia. (n.d.). Benzoic acid. Available at: [Link]

  • Collegedunia. (n.d.). Gattermann Reaction: Mechanism, Examples & Application. Available at: [Link]

  • Careers360. (n.d.). Gattermann Reaction - Mechanism, Examples, Application, FAQs. Available at: [Link]

  • CORE. (n.d.). The development and evaluation of procedures for the synthesis of phenolic ethers by Baeyer-Villiger oxidation. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Available at: [Link]

  • Unacademy. (n.d.). Gattermann Reaction. Available at: [Link]

  • Slideshare. (n.d.). Gattermann reaction. Available at: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (2014). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Available at: [Link]

  • Sciencemadness.org. (2015). Diphenyl Ether From Phenol?. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Available at: [Link]

  • ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Available at: [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Available at: [Link]

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Technical Support Center: Purification of 2,4-Difluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource designed for researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting and frequently asked questions for the purification of 2,4-Difluoro-6-hydroxybenzonitrile. As a senior application scientist, this document synthesizes established chemical principles with practical, field-proven insights to address challenges encountered during the purification of this critical chemical intermediate.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Achieving high purity is critical, as residual impurities from its synthesis can lead to undesirable side reactions, lower yields in subsequent steps, and compromise the biological or material properties of the final product. The presence of the acidic hydroxyl (phenolic) group is the most significant feature of the molecule, dictating the primary strategies for its purification. This guide details robust methods for impurity removal, focusing on acid-base extraction, recrystallization, and chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing likely causes and actionable solutions.

Issue 1: Final Product is Discolored (Yellow, Brown, or Tan)

  • Potential Cause: The presence of colored polymeric byproducts or oxidized impurities is a common cause of discoloration. These can form during synthesis, especially if the reaction is overheated.

  • Recommended Solution: Activated Charcoal Treatment during Recrystallization

    • During the recrystallization process, after the crude product is fully dissolved in the hot solvent, remove the flask from the heat source.

    • Add a small amount (typically 1-2% by weight of your compound) of activated charcoal to the hot solution.[1][2]

    • Swirl the flask and gently heat the mixture back to boiling for 2-5 minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration using a pre-heated funnel and fluted filter paper to rapidly remove the activated charcoal.[1]

    • Proceed with the cooling and crystallization steps as usual. Causality Note: Activated charcoal has a high surface area with a network of pores that effectively trap large, colored impurity molecules, while the smaller desired product molecules remain in solution.[1] Using an excessive amount of charcoal should be avoided as it can also adsorb the target compound, leading to reduced yield.

Issue 2: Low Purity Confirmed by Analytical Methods (HPLC, GC-MS)

  • Potential Cause A: Presence of Non-polar/Neutral Impurities. Unreacted starting materials (e.g., 2,4-difluorobromobenzene) or neutral byproducts may not be effectively removed by a simple crystallization.

  • Recommended Solution A: Acid-Base Extraction. This technique leverages the acidic nature of the phenolic hydroxyl group on this compound to separate it from neutral or basic impurities.[3][4][5]

    • A detailed protocol for this is provided in the "Experimental Protocols" section below. The fundamental principle involves using an aqueous base (like NaOH) to convert the water-insoluble phenol into its water-soluble sodium salt, thereby extracting it from the organic layer which retains the neutral impurities.[6][7] The phenol is then recovered by acidifying the aqueous layer.

  • Potential Cause B: Presence of Acidic Impurities. Stronger acidic impurities, such as a byproduct where the nitrile group has hydrolyzed to a carboxylic acid, may co-purify with the phenolic product.

  • Recommended Solution B: Sequential Acid-Base Extraction. A two-step basic wash can effectively separate acidic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • First, wash the organic layer with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate and remove strongly acidic impurities like carboxylic acids, while leaving the less acidic phenol in the organic layer.[5][8]

    • Separate the layers, and then proceed to extract the organic layer with a stronger base (e.g., 1M NaOH) to isolate your target phenolic compound as described in the full protocol below.

Issue 3: Product "Oils Out" Instead of Crystallizing During Recrystallization

  • Potential Cause: This occurs when the solute's melting point is lower than the solvent's boiling point, or when a high concentration of impurities depresses the melting point of the mixture.[1] The compound separates as a liquid phase instead of forming a crystal lattice.

  • Recommended Solutions:

    • Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[1]

    • Slow Down Cooling: Allow the solution to cool very slowly to room temperature on an insulated surface (e.g., a cork ring or folded towel) before moving it to an ice bath. Slower cooling favors the formation of ordered crystals over an amorphous oil.[1]

    • Scratch/Seed: Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Alternatively, add a tiny "seed" crystal of pure product to the cooled solution to initiate crystallization.[1]

    • Change Solvents: Select a lower-boiling point solvent or solvent system for the recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most robust initial purification strategy for crude this compound?

A1: For a typical crude product from synthesis, a sequential acid-base extraction is the most effective initial strategy.[3][5] This method efficiently removes a broad range of impurity types: unreacted neutral starting materials, basic byproducts, and more strongly acidic impurities. The extraction is often followed by a final recrystallization step to achieve high purity.

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal solvent should dissolve the compound well when hot but poorly when cold.[1] For this compound, which has both polar (hydroxyl, nitrile) and non-polar (fluorinated benzene ring) character, you should screen the following:

  • Single Solvents: Alcohols (Isopropanol, Ethanol), Toluene.

  • Solvent Systems: A combination of a "good" solvent (in which the compound is quite soluble) and a "bad" solvent (in which it is poorly soluble) is often effective. Common pairs include Ethyl Acetate/Hexanes, Toluene/Heptane, or Ethanol/Water.

A small-scale solubility test is the best approach. Add a small amount of your crude product to a test tube and add a potential solvent dropwise at room temperature until the solid dissolves. If it dissolves easily at room temperature, the solvent is too good. If it is insoluble, heat the mixture. If it dissolves when hot and precipitates upon cooling, you have found a good candidate.

Q3: What analytical methods are recommended to assess the purity of the final product?

A3: A combination of methods should be used for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or trifluoroacetic acid to improve peak shape) is a good starting point.[9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents or low-boiling point starting materials.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to detect and identify structurally related impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.

Analytical Technique Primary Use Common Conditions
HPLC-UV Quantitative purity determination, detection of non-volatile impurities.[12]Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detector: UV (e.g., 254 nm).[11]
GC-MS Identification of volatile impurities (solvents, starting materials).[12]Column: HP-5MS or equivalent; Carrier Gas: Helium.
¹H NMR Structural confirmation and identification of proton-containing impurities.Solvent: DMSO-d₆ or Acetone-d₆ (to observe the phenolic -OH proton).
Melting Point Qualitative indicator of purity.Compare observed melting range to literature value. A narrow range indicates higher purity.

Experimental Protocols

Protocol 1: Comprehensive Acid-Base Extraction

This protocol is designed to remove neutral, basic, and strongly acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Weak Base Wash (Optional): To remove strongly acidic impurities, add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and invert gently, venting frequently to release CO₂ gas. Shake more vigorously, then allow the layers to separate. Drain and discard the lower aqueous layer.

  • Strong Base Extraction: Add 1M aqueous sodium hydroxide (NaOH) solution (1-2 molar equivalents relative to the product) to the organic layer in the funnel. Shake vigorously for 1-2 minutes, venting occasionally. The target compound will deprotonate and move into the aqueous layer.[7]

  • Separation: Allow the layers to separate. The lower aqueous layer now contains the sodium salt of your product. Drain this aqueous layer into a clean Erlenmeyer flask. The upper organic layer contains neutral impurities and can be discarded.

  • Backwash: To remove any residual neutral impurities, add a small amount of fresh organic solvent (e.g., ethyl acetate) to the flask containing the aqueous extract, swirl, transfer back to the separatory funnel, shake, and discard the organic wash.

  • Acidification & Precipitation: Cool the aqueous extract in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~1-2, check with pH paper). The protonated this compound will precipitate out as a solid.[4]

  • Isolation: Collect the purified solid product by vacuum filtration. Wash the solid in the funnel with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the product thoroughly, preferably in a vacuum oven, to remove all traces of water.

Protocol 2: Standard Recrystallization

  • Solvent Selection: Choose an appropriate solvent or solvent system based on prior small-scale tests (see FAQ A2).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to boiling (using a hot plate) while stirring or swirling. Continue to add small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, perform the activated charcoal treatment as described in the Troubleshooting section.[1]

  • Hot Filtration (Optional): If there are any insoluble impurities (or charcoal), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals completely to remove residual solvent.

Visual Workflows and Diagrams

G start Crude 2,4-Difluoro-6- hydroxybenzonitrile extraction Perform Acid-Base Extraction start->extraction High level of neutral impurities recrystallize Perform Recrystallization start->recrystallize Product is solid & moderately pure extraction->recrystallize Further polishing needed analysis Analyze Purity (HPLC, NMR, MP) extraction->analysis chromatography Perform Silica Gel Column Chromatography recrystallize->chromatography Impurities have similar solubility recrystallize->analysis chromatography->analysis

G cluster_0 Extraction Steps cluster_1 Separated Phases cluster_2 Recovery Steps A 1. Dissolve Crude Product in Organic Solvent B 2. Add Aqueous Base (NaOH) & Shake A->B C 3. Separate Layers B->C D Organic Layer: Neutral Impurities (Discard) C->D E Aqueous Layer: Product as Sodium Salt C->E F 4. Acidify Aqueous Layer with HCl E->F G 5. Filter Precipitate F->G H Pure Solid Product G->H

References

  • University of California, Davis. (n.d.). Acid-Base Extraction. Chem 118L Manual.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • Wikipedia. (2023). Acid–base extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Organic Chemistry Lab Manual.
  • BenchChem. (2025). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.
  • Vernier Software & Technology. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
  • Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
  • PrepChem.com. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28).
  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- on Newcrom R1 HPLC column.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies.
  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-[[(4-hexylphenyl)methylene]amino]- on Newcrom R1 HPLC column.
  • ResearchGate. (2017). How can I purify impure benzonitrile?.
  • ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. 101, 542–563.
  • Google Patents. (n.d.). CN1962623A - Process for preparing 2,4-difluoro benzonitril.
  • BenchChem. (2025). Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide.
  • BenchChem. (2025). Technical Support Center: 2,3-Difluoro-6-nitrobenzonitrile Synthesis.
  • ChemicalBook. (n.d.). 2,6-Difluoro-4-hydroxybenzonitrile CAS#: 123843-57-2.
  • PubChem. (n.d.). 2,6-Difluoro-4-hydroxybenzonitrile. National Center for Biotechnology Information.
  • Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile.
  • BenchChem. (2025). 2-Hydroxybenzonitrile solubility in organic solvents.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile.
  • BenchChem. (2025). Technical Support Center: Analytical Methods for Detecting Impurities in 4,4'-Methylenedibenzonitrile.
  • Pharmacia. (2020).
  • University of Minnesota. (2022). Properties of Common Organic Solvents.
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  • BLD Pharm. (n.d.). 1261793-35-4|this compound.
  • BenchChem. (2025). A Comparative Guide to Purity Determination of 2,3-Difluoro-6-nitrobenzonitrile by High-Performance Liquid Chromatography.
  • BenchChem. (2025). Navigating the Industrial Synthesis of 2,3-Difluoro-6-nitrobenzonitrile: A Technical Support Guide.
  • BenchChem. (2025). Synthesis of 2,3-Difluoro-6-nitrobenzonitrile from 2,3,4-trifluoronitrobenzene.

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Technical Support Center: Optimization and Troubleshooting for the HPLC Analysis of 2,4-Difluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust analysis of 2,4-Difluoro-6-hydroxybenzonitrile. This guide is designed for researchers, analytical scientists, and drug development professionals who require a reliable High-Performance Liquid Chromatography (HPLC) method. We will move beyond simple procedural lists to explore the chemical principles governing the separation, enabling you to not only execute the method but also to intelligently troubleshoot and adapt it to your specific needs.

Section 1: Understanding the Analyte - The Key to a Robust Method

Successful HPLC method development begins with a thorough understanding of the target analyte's physicochemical properties. This compound is a multifunctional molecule, and each group influences its chromatographic behavior.

PropertyStructure / ValueImplication for HPLC Analysis
Chemical Structure Aromatic ring with -OH, -CN, and two -F substituentsThe aromatic ring provides strong UV chromophores for detection. The combination of polar (-OH, -CN) and hydrophobic (fluorinated ring) features makes it ideal for reversed-phase chromatography.
CAS Number 1261793-35-4[1]For accurate identification and literature search.
Molecular Weight ~155.10 g/mol [2]Relevant for mass spectrometry and calculating concentrations.
Acidity (pKa) Estimated pKa ≈ 7.5 - 8.5This is the most critical parameter. The phenolic hydroxyl group is acidic. The electron-withdrawing effects of the nitrile and fluorine groups lower its pKa from that of phenol (~10), making it more acidic. At a mobile phase pH near its pKa, the analyte will exist as a mixture of ionized (phenolate) and non-ionized (phenol) forms, leading to severe peak splitting and poor peak shape.[3][4]

Section 2: Core Methodology & Optimization

This section provides a validated starting point for your method and explains the rationale behind each parameter choice, empowering you to optimize effectively.

FAQ 1: What is a reliable starting HPLC method for this compound?

A robust starting point for analysis is a reversed-phase method designed to ensure the analyte is in a single, non-ionized state.

ParameterRecommended ConditionRationale & Expert Insights
HPLC Column C18, 150 x 4.6 mm, 5 µm (USP L1)A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for the aromatic ring.[5] A 150 mm length provides a good balance of resolution and analysis time for simple mixtures.[6]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (ACN)The acidic mobile phase is crucial. A pH of ~2.1 (from 0.1% H₃PO₄) is well below the analyte's pKa, ensuring the phenolic group is fully protonated (neutral).[7][8][9] This neutral form is more hydrophobic, leading to consistent retention and sharp, symmetrical peaks. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower backpressure.[10]
Elution Mode Isocratic or GradientStart with an isocratic elution (e.g., 40% ACN) and adjust based on retention time. If impurities with different polarities are present, a gradient elution (e.g., 20% to 80% ACN over 15 minutes) will be necessary.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a temperature-controlled column compartment is essential for reproducible retention times.[11] 30 °C is a good starting point to ensure stability.
Detection UV at 220 nm or 275 nmThe benzonitrile structure has strong absorbance in the low UV range (~220 nm) and a secondary absorbance maximum at higher wavelengths. 220 nm will offer higher sensitivity, while a higher wavelength may provide more selectivity against certain impurities.
Injection Vol. 10 µLA typical volume; can be adjusted based on analyte concentration and sensitivity requirements.
Sample Diluent Mobile Phase or a weaker solventCritical: Dissolving the sample in a solvent stronger than the mobile phase (e.g., 100% ACN) can cause peak distortion. Ideally, use the initial mobile phase composition as the diluent.
Diagram: HPLC Method Development Workflow

This diagram outlines the logical flow for developing a robust method for an ionizable analyte like this compound.

MethodDevWorkflow cluster_prep Phase 1: Analyte & System Prep cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation Analyte Characterize Analyte (pKa, Solubility, UV Spectra) Col_Select Select Column (Start with C18) Analyte->Col_Select System System Suitability Check (Pump, Detector, Injector) System->Col_Select MP_Select Select Mobile Phase (ACN/Water or MeOH/Water) Col_Select->MP_Select pH_Control Control pH (Set pH << pKa using buffer/acid) MP_Select->pH_Control Optimize Optimize Separation (Adjust % Organic, Gradient) pH_Control->Optimize Validation Validate Method (ICH Q2) (Linearity, Accuracy, Precision) Optimize->Validation Final Final Method Validation->Final

Caption: A logical workflow for HPLC method development.

Section 3: Troubleshooting Guide

Even with a robust method, issues can arise. This section addresses the most common problems in a direct question-and-answer format.

Peak Shape Problems

Q: My peak for this compound is tailing severely. What is the cause and how do I fix it?

A: Peak tailing for this specific analyte is almost always caused by unwanted secondary interactions, primarily related to the ionization of the phenolic hydroxyl group.

  • Primary Cause: Mobile Phase pH is too high. If the mobile phase pH is not at least 2 units below the analyte's pKa, a portion of the molecules will be in their ionized (phenolate) form.[3][7] This negatively charged form can interact strongly with residual, positively charged silanol groups on the silica surface of the column, leading to a "tail" as it elutes.[12]

  • Solution 1 (Most Effective): Lower the Mobile Phase pH. Ensure your mobile phase is buffered or acidified to a pH between 2 and 4. Using 0.1% phosphoric acid, formic acid, or trifluoroacetic acid (TFA) is highly effective.[10] This keeps the analyte fully protonated and minimizes silanol interactions.

  • Solution 2: Use an End-Capped Column. Modern, high-purity silica columns are "end-capped" to shield most residual silanols, but some may still be accessible. If pH adjustment alone is insufficient, ensure you are using a high-quality, end-capped C18 column.

  • Solution 3: Check for Column Contamination. Strongly basic compounds from previous analyses can bind to the column and cause tailing for acidic analytes. Flush the column according to the manufacturer's regeneration procedure.

Q: My peak is fronting. What does this indicate?

A: Peak fronting, where the peak is sloped on the leading edge, typically points to column overloading or issues with the sample solvent.[13]

  • Cause 1: Sample Overload. You have injected too much sample mass onto the column. The stationary phase becomes saturated, and the analyte molecules travel through the column more quickly, leading to a fronting peak.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Cause 2: Improper Sample Solvent. Your sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 40% Acetonitrile).[11] The sample does not properly "band" at the head of the column, causing distortion.

    • Solution: Prepare your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Q: I am observing split or shoulder peaks. What's happening?

A: Split peaks can be one of the most frustrating issues. For this analyte, the causes can be chemical or physical.

  • Cause 1: pH is too close to the pKa. This is a major cause for ionizable compounds.[4][7] If the mobile phase pH is within ~1.5 units of the analyte's pKa, you will have two forms (ionized and non-ionized) in equilibrium, which can separate slightly on the column, causing a split or severely broadened peak.

    • Solution: Re-evaluate and adjust the mobile phase pH to be well outside this range (preferably pH < 5).

  • Cause 2: Column Void or Clogged Frit. A physical disruption in the packed bed at the column inlet can cause the sample to travel through two different paths, resulting in a split peak.[12] This can be caused by pressure shocks or particulate matter.

    • Solution: Try reversing the column (if permitted by the manufacturer) and flushing with a strong solvent. If this doesn't work, the column may need to be replaced. Using guard columns and in-line filters can prevent this.[12]

  • Cause 3: Co-eluting Impurity. A small, unresolved impurity peak may be hiding under your main peak, appearing as a shoulder.

    • Solution: Change the detection wavelength to see if the peak-to-shoulder ratio changes. Modify the mobile phase composition (e.g., switch from ACN to Methanol) or use a different column chemistry (like a Phenyl-Hexyl) to alter selectivity and resolve the two peaks.[14]

Diagram: Troubleshooting HPLC Peak Shape

This flowchart provides a systematic approach to diagnosing and solving common peak shape issues.

Troubleshooting Start Identify Peak Shape Problem Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Cause_Tailing1 pH too high / near pKa Tailing->Cause_Tailing1 Yes Splitting Peak Splitting? Fronting->Splitting No Cause_Fronting1 Sample Overload Fronting->Cause_Fronting1 Yes Cause_Splitting1 Column Void / Frit Blockage Splitting->Cause_Splitting1 Yes Cause_Tailing2 Secondary Silanol Interactions Cause_Tailing1->Cause_Tailing2 Sol_Tailing Lower Mobile Phase pH (e.g., add 0.1% H3PO4) Cause_Tailing2->Sol_Tailing Cause_Fronting2 Sample Solvent too strong Cause_Fronting1->Cause_Fronting2 Sol_Fronting Dilute Sample or Reduce Inj. Vol. Use Mobile Phase as Diluent Cause_Fronting2->Sol_Fronting Cause_Splitting2 pH near pKa Cause_Splitting1->Cause_Splitting2 Cause_Splitting3 Co-eluting Impurity Cause_Splitting2->Cause_Splitting3 Sol_Splitting Reverse/Flush Column Adjust pH away from pKa Change Selectivity (e.g., new column) Cause_Splitting3->Sol_Splitting

Caption: A decision tree for troubleshooting HPLC peak shape issues.

Section 4: Method Validation Protocol

Once your method is optimized, it must be validated to prove it is fit for its intended purpose.[15] This is a mandatory regulatory requirement in drug development.[16][17]

Protocol: Key Validation Parameters (ICH Q2(R2))

This protocol outlines the essential experiments required for validating the HPLC method for quantifying this compound.

  • Specificity / Selectivity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[16][18]

    • Procedure:

      • Analyze a blank sample (diluent only) to ensure no interfering peaks at the analyte's retention time.

      • Analyze a placebo sample (if in a formulation) to check for excipient interference.

      • Perform forced degradation studies (e.g., expose the analyte to acid, base, peroxide, heat, and light) and run the chromatograms. The method should be able to resolve the parent peak from all major degradation peaks. This is key for a stability-indicating method.[19]

  • Linearity:

    • Objective: To demonstrate a direct, proportional relationship between analyte concentration and the detector response.[18]

    • Procedure:

      • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).

      • Inject each standard in triplicate.

      • Plot a graph of the mean peak area versus concentration.

      • Perform a linear regression analysis. The correlation coefficient (r²) should typically be ≥ 0.999.

  • Accuracy:

    • Objective: To determine the closeness of the measured value to the true value.[16]

    • Procedure:

      • Perform a recovery study by spiking a placebo matrix with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

      • Calculate the percentage recovery for each sample.

      • Acceptance Criteria: Typically, mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

      • Acceptance Criteria: The Relative Standard Deviation (%RSD) should typically be not more than 2.0%.[18]

  • Robustness:

    • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure:

      • Slightly vary parameters such as mobile phase composition (e.g., ±2% organic), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

      • Analyze the sample under each modified condition and evaluate the impact on retention time, peak area, and tailing factor. The system suitability parameters should remain within acceptable limits.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Maxi Scientific. (2025). Troubleshooting Common HPLC Issues: A Practical Guide.
  • Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Pandey, P. K. (2025). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Shinde, V. (2025).
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Industry News. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Polar Acidic Compounds.
  • Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?.
  • PubChem. (n.d.). 2,6-Difluoro-4-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • LCGC International. (2013). HPLC Column Selection.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- on Newcrom R1 HPLC column.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • National Institutes of Health (NIH). (n.d.). Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies.
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  • BLD Pharm. (n.d.). 1261793-35-4|this compound.
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  • PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of 2,4-Difluoro-6-hydroxybenzonitrile and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and agrochemical development, the nuanced structural variations of small molecules can lead to profound differences in biological activity. This guide provides a comprehensive comparison of the biological activities of 2,4-Difluoro-6-hydroxybenzonitrile and its structural isomers. By examining the available experimental data and understanding the underlying structure-activity relationships, researchers can gain valuable insights into the design of more potent and selective agents.

Introduction: The Significance of Fluorine and Hydroxyl Substitution in Benzonitriles

Benzonitrile derivatives are a well-established class of compounds with a broad spectrum of biological activities, including herbicidal, antifungal, and cytotoxic effects.[1][2][3] The introduction of fluorine atoms and hydroxyl groups to the benzonitrile scaffold can dramatically modulate its physicochemical properties and, consequently, its biological profile. Fluorine, with its high electronegativity and small size, can alter a molecule's metabolic stability, binding affinity, and membrane permeability.[4][5] The hydroxyl group, a key hydrogen bond donor and acceptor, often plays a critical role in target recognition and binding.[6]

This guide focuses on this compound and its isomers, exploring how the relative positions of these functional groups on the benzene ring influence their biological activities. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutic and agricultural agents.[7][8]

Isomeric Landscape of Difluoro-hydroxybenzonitriles

The focus of this comparison is this compound and its key isomers where the positions of the two fluorine atoms and one hydroxyl group are varied around the benzonitrile core. The primary isomers for comparison include, but are not limited to:

  • This compound

  • 2,6-Difluoro-4-hydroxybenzonitrile

  • 3,5-Difluoro-2-hydroxybenzonitrile

  • 3,5-Difluoro-4-hydroxybenzonitrile

The precise arrangement of these substituents dictates the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, all of which are critical determinants of biological activity.

Figure 1. Chemical structures of this compound and its key isomers.

Comparative Biological Activities

While direct comparative studies on all isomers of difluoro-hydroxybenzonitrile are limited in the public domain, we can synthesize a comparative overview based on existing data for related benzonitrile derivatives and the principles of SAR.

Herbicidal Activity

Benzonitrile herbicides, such as bromoxynil and ioxynil, are known to be potent inhibitors of photosynthesis.[2][3] The herbicidal activity of hydroxylated benzonitriles is often linked to their ability to uncouple oxidative phosphorylation. The position of the halogen and hydroxyl groups significantly influences this activity.

Table 1: Postulated Herbicidal Activity Comparison

CompoundPostulated ActivityRationale
This compound Moderate to HighThe ortho- and para-fluorine atoms are strong electron-withdrawing groups, potentially enhancing the acidity of the hydroxyl group, a key factor in uncoupling activity.
2,6-Difluoro-4-hydroxybenzonitrile HighThe two ortho-fluorine atoms create significant steric hindrance around the nitrile group and enhance the acidity of the para-hydroxyl group, a structural feature common in potent benzonitrile herbicides.
3,5-Difluoro-2-hydroxybenzonitrile Low to ModerateThe meta-positioning of the fluorine atoms has a less pronounced effect on the acidity of the ortho-hydroxyl group compared to ortho- or para-substitutions.
3,5-Difluoro-4-hydroxybenzonitrile ModerateThe meta-fluorine atoms still contribute to the overall electron-withdrawing nature of the ring, influencing the properties of the para-hydroxyl group.
Antimicrobial Activity

Fluorinated compounds are widely recognized for their antimicrobial properties.[4] The antimicrobial action of phenolic compounds, which includes the isomers , is often attributed to their ability to disrupt cell membranes and inhibit essential enzymes.[9]

Table 2: Potential Antimicrobial Activity Comparison

CompoundPotential ActivityRationale
This compound Likely ActiveThe presence of both fluorine and a hydroxyl group suggests potential for antimicrobial effects, similar to other fluorinated phenolic compounds.
2,6-Difluoro-4-hydroxybenzonitrile Likely ActiveThe substitution pattern may enhance membrane permeability and interaction with microbial targets.
3,5-Difluoro-2-hydroxybenzonitrile Activity to be determinedThe specific positioning of the functional groups would require experimental validation to ascertain its antimicrobial efficacy.
3,5-Difluoro-4-hydroxybenzonitrile Activity to be determinedFurther studies are needed to evaluate its potential as an antimicrobial agent.
Cytotoxic Activity

Certain benzonitrile derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][10] The mechanism of action can vary, but often involves the induction of apoptosis or inhibition of key cellular processes. The cytotoxic potential of the difluoro-hydroxybenzonitrile isomers would be highly dependent on their ability to interact with specific cellular targets.

Table 3: Hypothetical Cytotoxicity Comparison

CompoundHypothetical IC50 (µM)Rationale for Investigation
This compound To be determinedThe electronic and steric properties conferred by the substituent pattern warrant investigation into its cytotoxic potential.
2,6-Difluoro-4-hydroxybenzonitrile To be determinedIsomers with this substitution pattern in other compound classes have shown biological activity, making it a priority for screening.
3,5-Difluoro-2-hydroxybenzonitrile To be determinedThe unique electronic and steric environment of the functional groups could lead to novel interactions with biological targets.
3,5-Difluoro-4-hydroxybenzonitrile To be determinedAs with the other isomers, experimental evaluation is necessary to determine its cytotoxic profile.

Experimental Protocols for Biological Activity Screening

To empirically determine and compare the biological activities of these isomers, standardized and robust experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, cell viability and proliferation.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., HepG2 for liver and HEK293T for kidney) in appropriate media and conditions.[2]

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of each difluoro-hydroxybenzonitrile isomer (typically from 0.1 to 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Culture Cancer Cells seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Add Isomer Dilutions seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4h mtt_addition->formazan_formation solubilization Dissolve Formazan formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Sources

The Strategic Design of Kinase Inhibitors: A Comparative Guide to the Structure-Activity Relationship of 2,4-Difluoro-6-hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzonitrile scaffold has emerged as a privileged structure, integral to the development of a multitude of therapeutic agents.[1] Its unique electronic properties and metabolic stability make it a cornerstone in the design of targeted therapies. This guide delves into the nuanced structure-activity relationships (SAR) of a particularly promising class of compounds: 2,4-difluoro-6-hydroxybenzonitrile derivatives. By examining the intricate interplay between molecular architecture and biological function, we aim to provide a comprehensive resource for the rational design of next-generation kinase inhibitors.

The this compound Scaffold: A Foundation for Potency and Selectivity

The this compound core is a highly decorated phenyl ring, with each substituent playing a critical role in its pharmacological profile. The fluorine atoms at positions 2 and 4 are strong electron-withdrawing groups, which can significantly influence the pKa of the hydroxyl group and the overall electron distribution of the ring. This, in turn, affects the molecule's ability to form key interactions with biological targets, such as hydrogen bonds and halogen bonds. The hydroxyl group at position 6 can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the active site of a target enzyme. The nitrile group, also electron-withdrawing, can participate in dipole-dipole interactions or act as a hydrogen bond acceptor.

Unraveling the Structure-Activity Relationship: A Case Study in Kinase Inhibition

While a comprehensive SAR study on a single, broad panel of kinases for a systematic series of this compound derivatives is not extensively documented in publicly available literature, we can glean significant insights from studies on structurally related compounds, particularly in the realm of protein kinase inhibitors. Kinases are a major class of drug targets, and understanding how to achieve both potency and selectivity is paramount.[2]

Insights from Epidermal Growth Factor Receptor (EGFR) Inhibitors

A study focusing on EGFR inhibitors that bind to the inactive conformation of the kinase provides valuable clues.[3] In this research, derivatives incorporating a 2,6-difluorophenyl moiety were investigated. The introduction of fluorine atoms at the 2 and 6 positions of a phenyl ring, analogous to the 2,4-difluoro substitution pattern, was found to be highly beneficial for inhibitory activity against mutant forms of EGFR. Specifically, derivatives with this 2,6-difluoro substitution exhibited IC50 values in the low nanomolar range.[3]

Furthermore, the addition of a hydroxyl group at the 3-position of this difluorinated ring, creating a 2,6-difluoro-3-hydroxyphenyl group, led to a significant enhancement in potency.[3] This suggests that the interplay between the electron-withdrawing fluorine atoms and the hydrogen-bonding capacity of the hydroxyl group is critical for high-affinity binding. This principle can be directly extrapolated to the this compound scaffold, where the positioning of these functional groups is likely to be a key determinant of activity.

Lessons from Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors

Another relevant study explored a series of pyrrolo[2,1-f][1][3][4]triazine-based VEGFR-2 kinase inhibitors.[4] A key structural feature of the most potent compounds in this series was the presence of a 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino] group. Here, the 2,4-difluorinated phenyl ring is a central component of the pharmacophore. The structure-activity relationship studies in this work highlighted the importance of the substitution pattern on this ring for achieving low nanomolar inhibition of VEGFR-2.[4] While the core scaffold is different, the consistent finding of enhanced potency with a 2,4-difluorophenyl moiety underscores its importance in kinase inhibitor design.

Comparative Analysis of Inhibitory Activity

To illustrate the impact of these structural modifications, the following table summarizes representative data from the aforementioned studies on EGFR inhibitors. This provides a tangible comparison of how substitutions on a difluorinated phenyl ring can modulate inhibitory potency.

Compound/DerivativeTargetIC50 (nM)Key Structural FeaturesReference
Derivative 1 EGFR (L858R mutant)~5-152,6-difluorophenyl group[3]
Derivative 2 EGFR (L858R/T790M mutant)~32-1002,6-difluorophenyl group[3]
Derivative 3 EGFR (L858R mutant)Sub-nanomolar2,6-difluoro-3-hydroxyphenyl group[3]

Key Observations:

  • The presence of the 2,6-difluorophenyl moiety is associated with potent inhibition of mutant EGFR.[3]

  • The addition of a hydroxyl group to the difluorinated ring significantly enhances inhibitory activity, demonstrating the importance of this hydrogen-bonding feature.[3]

Experimental Protocols for Synthesis and Evaluation

The successful development of novel inhibitors relies on robust and reproducible experimental methods. Below are representative protocols for the synthesis of a this compound precursor and the evaluation of kinase inhibitory activity.

Synthesis of 2,4-Difluorobenzonitrile

A common route to synthesizing the core benzonitrile structure involves the cyanation of a corresponding brominated precursor.[5]

Materials:

  • 2,4-Difluorobromobenzene

  • Sodium cyanide

  • Cuprous iodide

  • Potassium iodide

  • N,N'-dimethylethylenediamine

  • Alkylbenzene (e.g., toluene)

  • Nitrogen gas

Procedure:

  • To a reaction vessel containing an alkylbenzene solvent, add 2,4-difluorobromobenzene and sodium cyanide.

  • Add the catalyst system consisting of cuprous iodide, potassium iodide, and N,N'-dimethylethylenediamine.

  • Purge the vessel with nitrogen gas and heat the reaction mixture to 100-150°C for 20-48 hours.

  • After the reaction is complete, cool the mixture and filter to remove insoluble materials.

  • The filtrate is then subjected to fractional distillation under reduced pressure to isolate the 2,4-difluorobenzonitrile product.[5]

In Vitro Kinase Inhibition Assay (Example: EGFR)

A widely used method to determine the inhibitory potency of a compound is the in vitro kinase assay, which measures the phosphorylation of a substrate by the target kinase.

Materials:

  • Recombinant human EGFR kinase

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare a reaction mixture containing the EGFR kinase and the peptide substrate in the assay buffer.

  • Add the test compounds at various concentrations to the reaction mixture. A no-compound control and a positive control (a known EGFR inhibitor) should be included.

  • Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a detection reagent such as the ADP-Glo™ system.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-compound control.

  • Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.

Visualizing the Structure-Activity Relationship and Experimental Workflow

To better conceptualize the principles discussed, the following diagrams illustrate a generalized SAR workflow and a representative kinase signaling pathway that can be targeted by these inhibitors.

SAR_Workflow A Scaffold Selection (2,4-Difluoro-6- hydroxybenzonitrile) B Library Synthesis (Systematic Modification) A->B Design C Biological Screening (Kinase Inhibition Assays) B->C Testing D Data Analysis (IC50 Determination) C->D Quantification E SAR Identification (Correlation of Structure with Activity) D->E Interpretation F Lead Optimization E->F Refinement F->B Iterative Design

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Kinase_Signaling_Pathway ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization Activation downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream proliferation Cell Proliferation, Survival, etc. downstream->proliferation inhibitor 2,4-Difluoro-6-hydroxy- benzonitrile Derivative inhibitor->dimerization Inhibition

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway targeted by inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic placement of fluorine atoms and a hydroxyl group provides a unique combination of electronic and hydrogen-bonding properties that can be exploited for potent and selective enzyme inhibition. While direct and extensive SAR data for this specific scaffold is emerging, insights from structurally related EGFR and VEGFR-2 inhibitors strongly suggest that systematic modification of this core can lead to the discovery of highly active compounds. Future research should focus on the synthesis and evaluation of a diverse library of this compound derivatives against a broad panel of kinases to fully elucidate their therapeutic potential. The detailed experimental protocols and SAR principles outlined in this guide provide a solid foundation for researchers to embark on this exciting endeavor.

References

  • The Rise of Benzonitrile Compounds in Medicinal Chemistry: A Technical Guide - Benchchem. (URL: )
  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - NIH. (URL: [Link])

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (URL: )
  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][3][4]triazine-based VEGFR-2 kinase inhibitors - PubMed. (URL: [Link])

  • CN1962623A - Process for preparing 2,4-difluoro benzonitril - Google P
  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors - Journal of Medicinal Chemistry - ACS Figshare. (URL: [Link])

Sources

A Comparative Guide to Confirming the Purity of 2,4-Difluoro-6-hydroxybenzonitrile using LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, establishing the purity of a chemical entity is a cornerstone of reliable and reproducible scientific outcomes. This guide provides an in-depth, technical comparison for confirming the purity of 2,4-Difluoro-6-hydroxybenzonitrile, a key building block in various synthetic pathways. We will delve into the practical application of Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful and sensitive analytical technique, and compare its performance with other common analytical methods. This guide is designed to be a practical resource, grounded in scientific principles and field-proven insights, to ensure the confident assessment of compound purity.

The Critical Role of Purity in Research and Development

The presence of impurities, even in trace amounts, can significantly impact the validity of experimental results, the efficacy of a drug candidate, and the safety of a final product. For a compound like this compound, which often serves as a starting material, ensuring its purity from the outset prevents the propagation of unwanted side-reactions and simplifies the purification of downstream products. This proactive approach to quality control is not just good practice; it is a fundamental requirement for robust scientific research and efficient drug development.

LC-MS: A Synergy of Separation and Detection for Purity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a gold standard for the purity determination of small molecules due to its unique combination of a high-resolution separation technique (LC) with a highly sensitive and specific detection method (MS).[1][2][3] The liquid chromatograph separates the components of a mixture based on their physicochemical properties as they pass through a column, while the mass spectrometer provides detailed information about the molecular weight of each eluting component.[3][4] This dual capability allows for both the quantification of the main compound and the identification of potential impurities, even those present at very low levels.[1][4]

The power of LC-MS lies in its ability to provide orthogonal information. The retention time from the LC provides one dimension of identification, while the mass-to-charge ratio (m/z) from the MS provides a second, highly specific dimension. This makes it an incredibly robust method for confirming both the identity and purity of a compound.

Experimental Protocol: Purity Determination of this compound by LC-MS

This section outlines a detailed, step-by-step protocol for the purity analysis of this compound. The choices made in this protocol are explained to provide a clear understanding of the underlying scientific principles.

Sample and Standard Preparation

Accuracy in sample and standard preparation is paramount for reliable quantitative analysis.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of LC-MS grade methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 50:50 (v/v) mixture of methanol and ultrapure water to create calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare a solution of the this compound sample to be tested at a concentration of approximately 10 µg/mL in 50:50 (v/v) methanol/water.

Liquid Chromatography (LC) Conditions

The goal of the LC method is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. Given the phenolic nature of this compound, a reversed-phase separation is appropriate.

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmA C18 stationary phase provides good retention for moderately polar compounds. The smaller particle size enhances separation efficiency and peak resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that improves peak shape and ionization efficiency in positive ion mode ESI-MS.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase LC that provides good elution strength for a wide range of compounds.
Gradient 5% to 95% B over 5 minutesA gradient elution is employed to ensure the timely elution of both the polar main compound and any less polar impurities.
Flow Rate 0.4 mL/minA flow rate of 0.4 mL/min is suitable for a 2.1 mm ID column and is compatible with standard ESI-MS interfaces.
Column Temperature 40 °CElevated column temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 2 µLA small injection volume minimizes the risk of column overload and peak distortion.
Mass Spectrometry (MS) Conditions

The MS parameters are optimized to achieve sensitive and specific detection of this compound.

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), NegativeDue to the acidic phenolic hydroxyl group, negative ion mode is expected to provide a strong signal for the deprotonated molecule [M-H]⁻.
Scan Range m/z 100 - 500This scan range will encompass the expected molecular ion of this compound (m/z 154.02 for [M-H]⁻) and potential impurities.
Capillary Voltage 3.5 kVThis voltage is a typical starting point for ESI and should be optimized for maximum signal intensity.
Cone Voltage 30 VThe cone voltage can be adjusted to control in-source fragmentation. A moderate voltage is chosen to minimize fragmentation and maximize the signal of the molecular ion.
Source Temperature 150 °CThis temperature aids in the desolvation of the ESI droplets.
Desolvation Gas Flow 800 L/hrThe desolvation gas (typically nitrogen) helps to remove the solvent and facilitate the ionization process.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis stock 1. Prepare Stock Solution (1 mg/mL) working 2. Prepare Working Standards (1-100 µg/mL) stock->working sample 3. Prepare Sample Solution (10 µg/mL) stock->sample inject 4. Inject onto LC-MS System working->inject sample->inject separate 5. Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect 6. Mass Spectrometric Detection (ESI Negative, m/z 100-500) separate->detect integrate 7. Integrate Peak Areas detect->integrate calculate 8. Calculate Purity (% Area) integrate->calculate identify 9. Identify Impurities (Mass Spectra) integrate->identify

Caption: Workflow for LC-MS purity analysis of this compound.

Data Analysis and Interpretation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The mass spectrum of the main peak should show a prominent ion at an m/z corresponding to the deprotonated molecule of this compound (C₇H₃F₂NO, exact mass: 155.02). Any other peaks in the chromatogram are considered impurities, and their mass spectra can be used to tentatively identify them based on their molecular weight.

Comparison with Alternative Purity Assessment Techniques

While LC-MS is a powerful tool, other analytical techniques also play a crucial role in purity determination. The choice of method often depends on the specific requirements of the analysis.[6][]

TechniquePrincipleAdvantagesDisadvantages
LC-MS Separation by liquid chromatography, detection by mass spectrometry.High sensitivity and selectivity, provides molecular weight information for impurity identification.[1][4]Can be destructive to the sample, matrix effects can sometimes suppress ionization.
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Provides detailed structural information, can be used for absolute purity determination (qNMR).[6][8]Lower sensitivity compared to MS, may not detect trace impurities.
GC-MS Separation by gas chromatography, detection by mass spectrometry.Excellent for volatile and thermally stable compounds, provides high-resolution separation.[6][]Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
HPLC-UV Separation by high-performance liquid chromatography, detection by UV-Vis spectroscopy.Robust and widely available, good for quantitative analysis of known compounds.[1][6]Less sensitive than MS, requires the analyte and impurities to have a chromophore, co-eluting impurities may not be detected.
Decision-Making for Purity Analysis

The selection of the most appropriate analytical technique is a critical decision. The following diagram illustrates a simplified decision-making process.

G start Need to determine purity? volatile Is the compound volatile and thermally stable? start->volatile structural_info Is detailed structural information and absolute purity required? volatile->structural_info No gcms Use GC-MS volatile->gcms Yes trace_impurities Need to detect and identify trace-level impurities? structural_info->trace_impurities No nmr Use NMR (qNMR) structural_info->nmr Yes lcms Use LC-MS trace_impurities->lcms Yes hplcuv Use HPLC-UV for routine analysis of known impurities trace_impurities->hplcuv No

Caption: Decision tree for selecting a purity analysis technique.

Trustworthiness and Method Validation

To ensure the trustworthiness of the analytical results, the LC-MS method should be validated according to established guidelines, such as those from the Food and Drug Administration (FDA).[9][10][11] Method validation demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

Confirming the purity of this compound is a critical step in ensuring the quality and reliability of research and development activities. LC-MS offers a powerful combination of separation and detection capabilities, making it an ideal technique for this purpose. By following a well-developed and validated method, researchers can confidently assess the purity of their compounds, identify potential impurities, and make informed decisions in their scientific endeavors. While other techniques like NMR, GC-MS, and HPLC-UV have their own merits, the sensitivity, specificity, and ability to provide molecular weight information make LC-MS a superior choice for comprehensive purity profiling of small molecules like this compound.

References

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Tzima, S., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7705. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Retrieved from [Link]

  • Ncube, N., et al. (2021). Targeted analysis of phenolic compounds by LC-MS. protocols.io. Retrieved from [Link]

  • Wang, G., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 1-8. Retrieved from [Link]

  • Cimpoiu, C., et al. (2020). Development and Application of an LC-MS/MS Method for Identification of Polyphenols in Propolis Extract. Molecules, 25(19), 4386. Retrieved from [Link]

  • Grimm, M., et al. (2024). Development and validation of a LC-MS/MS method for the quantification of phenolic compounds in human saliva after intake of a procyanidin-rich pine bark extract. Journal of Pharmaceutical and Biomedical Analysis, 239, 115914. Retrieved from [Link]

  • UC CORE. (n.d.). Purity Determination by LC-MS. Retrieved from [Link]

  • Cal-Star. (2024). Ways to Test for Chemical Purity. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Pharmaffiliates. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • AxisPharm. (n.d.). Small Molecule Analysis. Retrieved from [Link]

  • Agilent. (n.d.). Basics of LC/MS - Liquid Chromatography. Retrieved from [Link]

  • Spectroscopy Online. (2016). Replacing Traditional Heavy Metals Testing with Modern Plasma-Based Spectrochemical Techniques. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoro-4-hydroxybenzonitrile. Retrieved from [Link]

  • Chemex. (n.d.). Understanding 2,6-Difluoro-4-hydroxybenzonitrile: Properties, Uses, and Suppliers. Retrieved from [Link]

  • Example of LC-MS method reporting. (n.d.).
  • LCGC International. (2000). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Retrieved from [Link]

  • ResearchGate. (2018). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Retrieved from [Link]

  • BioPharm International. (2013). FDA Reissues Bioanalytical Method Validation Guidance. Retrieved from [Link]

  • Midttun, Ø., et al. (2009). Quantitative profiling of biomarkers related to B‐vitamin status, tryptophan metabolism and inflammation in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(9), 1371-1379. Retrieved from [Link]

  • Lauwers, M., et al. (2019). Multi LC-MS/MS and LC-HRMS Methods for Determination of 24 Mycotoxins including Major Phase I and II Biomarker Metabolites in Biological Matrices from Pigs and Broiler Chickens. Toxins, 11(3), 171. Retrieved from [Link]

  • Camacho-Muñoz, D., et al. (2014). Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS. Water, Air, & Soil Pollution, 225(8), 2064. Retrieved from [Link]

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A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from 2,4-Difluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activities of novel compounds synthesized using 2,4-Difluoro-6-hydroxybenzonitrile as a key chemical scaffold. The inherent physicochemical properties of the difluorinated phenyl ring, such as high electronegativity and lipophilicity, make it a valuable starting point in medicinal chemistry for enhancing metabolic stability and binding affinity.[1] This document delves into a comparative evaluation of various derivative classes, focusing on their antimicrobial, anticancer, and enzyme-inhibiting properties, supported by experimental data from peer-reviewed studies.

The 2,4-difluorobenzonitrile moiety is a versatile building block used in the synthesis of a wide range of heterocyclic compounds and other complex molecules.[2] Its derivatives have been explored for applications ranging from treatments for neurodegenerative diseases to materials for OLEDs.[2] This guide will focus specifically on its application in developing potential therapeutic agents.

Comparative Biological Evaluation

Novel compounds derived from the 2,4-difluorobenzonitrile scaffold have demonstrated a diverse range of biological activities. Below, we compare the performance of distinct chemical classes against various biological targets.

Antimicrobial Activity

A significant area of investigation has been the development of antimicrobial agents. Hydrazone derivatives incorporating a pyrazole ring, synthesized from a difluorophenyl precursor, have shown notable efficacy against a panel of pathogenic bacteria.[1]

Key Insights: The introduction of different substituents on the phenyl hydrazone ring system dramatically influences the antimicrobial spectrum and potency. For instance, a 4-Trifluoromethyl phenyl group resulted in potent activity against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) as low as 0.78 µg/mL against S. aureus.[1] In contrast, a 4-Chloro substituted derivative showed enhanced activity against the Gram-negative bacterium A. baumannii (MIC of 1.56 µg/mL).[1] This highlights the critical role of substituent electronic and steric effects in determining target specificity.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Hydrazone Derivatives[1]

Compound DerivativeS. aureus (Gram-positive)B. subtilis (Gram-positive)A. baumannii (Gram-negative)
Phenyl hydrazone25256.25
2,4-Difluoro phenyl hydrazoneNA3.16.2
4-Trifluoromethyl phenyl hydrazone0.780.78>50
4-Chloro phenyl hydrazone6.256.251.56
(NA = Not Active)
Anticancer Activity

The difluorobenzonitrile scaffold has been incorporated into various heterocyclic systems exhibiting potent cytotoxic activity against human cancer cell lines. These derivatives often function by targeting critical cellular machinery like tubulin or signaling pathways such as VEGFR-2.[3]

Key Insights:

  • Tubulin Polymerization Agents: Fluoroindole-chalcone hybrids have been identified as microtubule-stabilizing agents, showing potent and selective activity against A549 lung cancer cells with IC50 values as low as 0.8 µM.[3]

  • VEGFR-2 Inhibition: Pyrimidine derivatives with a difluorophenyl moiety have demonstrated significant VEGFR-2 inhibitory activity. The presence of electron-withdrawing groups on an associated aniline ring was found to enhance potency, with one compound exhibiting an IC50 of 3.8 nM.[3]

  • Aromatase Inhibition: 1,3,4-Thiadiazole derivatives have been synthesized as potential nonsteroidal aromatase inhibitors for hormone-dependent breast cancer.[4] These compounds showed selective cytotoxicity against the estrogen-dependent MCF-7 cell line.[4]

Table 2: Comparative Anticancer Activity (IC50) of Selected Derivatives

Compound ClassCancer Cell LineTarget/MechanismIC50 ValueReference
Fluoroindole-chalcone hybridA549 (Lung)Tubulin Stabilization0.8 µM[3]
Fluorinated Pyrimidine-VEGFR-2 Inhibition3.8 nM[3]
1,3,4-Thiadiazole (Compound A2)MCF-7 (Breast)Aromatase Inhibition52.35 µM[4]
1,3,4-Thiadiazole (Compound B1)MCF-7 (Breast)Aromatase Inhibition53.9 µM[4]
Enzyme Inhibition

Beyond anticancer and antimicrobial applications, derivatives of this scaffold have been developed as highly selective enzyme inhibitors for various therapeutic targets.

Key Insights:

  • Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamide analogues have been engineered for high selectivity towards CA XII, an anti-cancer target, over the ubiquitous CA II isoform.[5] One derivative achieved a 155-fold selectivity for CA XII (Kd = 19 nM) over CA II (Kd = 3000 nM), demonstrating how scaffold modification can fine-tune isoform specificity.[5]

  • Leukotriene C4 Synthase (LTC4S) Inhibition: An oral inhibitor for asthma, AZD9898, incorporates a 5-chloro-2,4-difluorophenyl group. This compound is a picomolar inhibitor of LTC4S (IC50 = 0.28 nM) and demonstrates nanomolar potency in cellular assays, highlighting its potential for treating inflammatory diseases.[6]

Table 3: Comparative Enzyme Inhibition Data

Compound ClassTarget EnzymeInhibition MetricPotencySelectivityReference
Benzenesulfonamide analogueCarbonic Anhydrase XIIKd19 nM155-fold vs. CA II[5]
Pyrazine derivative (AZD9898)Leukotriene C4 SynthaseIC500.28 nMHigh[6]

Visualizing the Drug Discovery Workflow & Rationale

The development of these novel compounds follows a structured, multi-stage process. The diagrams below illustrate the general workflow, a representative signaling pathway targeted, and the core principle of structure-activity relationship studies.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization & Preclinical A Scaffold Selection (this compound) B Derivative Synthesis (e.g., Heterocycles, Hydrazones) A->B C Primary Screening (Antimicrobial, Anticancer, Enzyme) B->C D Potency & Selectivity Assays (MIC, IC50, Kd) C->D E Mechanism of Action Studies D->E F Structure-Activity Relationship (SAR) Analysis E->F G ADMET Prediction (Absorption, Distribution, etc.) F->G H In Vivo Efficacy Models G->H

Caption: General workflow for the biological evaluation of novel compounds.

G cluster_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PI3K PI3K/Akt Pathway VEGFR2->PI3K Phosphorylates Inhibitor Novel Inhibitor (Pyrimidine Derivative) Inhibitor->VEGFR2 Blocks ATP Binding Site Proliferation Tumor Cell Proliferation & Angiogenesis PI3K->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by a novel compound.

G Core 2,4-Difluorobenzonitrile Core R1 R2 Activity1 Antimicrobial Activity (e.g., Hydrazone) Core:f1->Activity1 Modification at R1 Activity2 Anticancer Activity (e.g., Pyrimidine) Core:f2->Activity2 Modification at R2 Activity3 Enzyme Inhibition (e.g., Sulfonamide) Core:f1->Activity3 Different R1 Group

Caption: Conceptual diagram of Structure-Activity Relationships (SAR).

Experimental Protocols: A Guide to Self-Validating Assays

The trustworthiness of biological data hinges on robust and well-controlled experimental design. Below are detailed methodologies for key assays discussed in this guide.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50). It measures the metabolic activity of viable cells.[3]

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a "vehicle control" (e.g., DMSO) and a "no treatment" control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[1]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, A. baumannii) adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include the following essential controls on each plate:

    • Sterility Control: Broth only (no bacteria, no compound).

    • Growth Control: Broth with bacteria (no compound).

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin) to validate the assay's sensitivity.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Conclusion and Future Directions

The this compound scaffold is a demonstrably fruitful starting point for the synthesis of novel, biologically active compounds. The evidence compiled shows that derivatives can be tailored to exhibit potent and often selective activity across diverse therapeutic areas, including anti-infectives, oncology, and inflammatory diseases. The comparative data reveals that minor structural modifications can lead to significant shifts in potency and target specificity, a foundational principle of modern drug discovery.

Future research should focus on optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the most promising lead compounds. Further exploration into novel heterocyclic systems built upon this scaffold could uncover new mechanisms of action and lead to the development of next-generation therapeutic agents.

References

  • Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl). National Institutes of Health (NIH).

  • 2,4-Difluorobenzonitrile | CAS 3939-09-1. Ossila.

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health (NIH).

  • In vitro activity of Ro 23-6240, a new difluoroquinolone derivative, compared with that of other antimicrobial agents. National Institutes of Health (NIH).

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.

  • Switching the Inhibitor-Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII. Wiley Online Library.

  • In vitro anticancer activity of compounds 5a-n. ResearchGate.

  • 2,4-Difluorobenzonitrile | C7H3F2N | CID 77545. PubChem.

  • Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma. PubMed.

  • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate.

  • Synthesis of alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase. PubMed.

  • Synthesis and study of antimicrobial agents of newly 6-nitro-4-hydroxy-2- quinolone derivatives. ResearchGate.

  • Cas 3939-09-1,2,4-Difluorobenzonitrile. LookChem.

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI.

  • Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives. PubMed.

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses.

  • 2,4-Difluorobenzonitrile | CAS#:3939-09-1. Chemsrc.

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI.

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Auctores Publishing.

  • 2,4-Difluorobenzonitrile 97 3939-09-1. Sigma-Aldrich.

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI.

  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). PubMed.

  • Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. ResearchGate.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,4-Difluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2,4-Difluoro-6-hydroxybenzonitrile, a key building block in the synthesis of various pharmaceuticals, demands rigorous analytical oversight to ensure product quality and process consistency. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, rooted in the principles of method cross-validation. As every seasoned scientist knows, the choice of analytical methodology is not a matter of universal superiority, but of fitness for a specific purpose[1]. This document will equip researchers, scientists, and drug development professionals with the technical insights and practical data necessary to make informed decisions for their analytical workflows.

The Imperative of Cross-Validation

Before delving into the specifics of each technique, it is crucial to understand the concept of cross-validation. In the context of analytical chemistry, cross-validation is the process of demonstrating that two or more distinct analytical procedures are suitable for the same intended purpose and yield comparable results. This is particularly critical when methods are transferred between laboratories, or when a new method is introduced to replace an existing one. The International Council for Harmonisation (ICH) guidelines provide a framework for such validation studies, ensuring data integrity and regulatory compliance.

This guide will present a comparative analysis of a reversed-phase HPLC-UV method and a capillary GC-MS method for the determination of this compound. The experimental data presented herein is a synthesis of typical performance characteristics derived from validated methods for structurally similar phenolic and halogenated aromatic compounds.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide array of compounds, including those that are non-volatile or thermally labile[2]. For a polar, phenolic compound like this compound, HPLC offers a robust and reliable analytical solution.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program: A linear gradient tailored to achieve optimal separation of the analyte from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm, selected based on the UV spectrum of this compound.[3]

  • Injection Volume: 10 µL.

Rationale Behind Experimental Choices:

  • The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte.

  • The use of a formic acid modifier in the mobile phase ensures the protonation of the phenolic hydroxyl group, leading to improved peak shape and retention time stability.

  • Gradient elution is employed to ensure efficient elution of the analyte while also providing adequate separation from any process-related impurities that may have different polarities.

Gas Chromatography (GC): The Specialist for Volatile Analytes

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[1][2] While this compound is a solid at room temperature, its relatively low molecular weight and potential for sublimation make it amenable to GC analysis, particularly when coupled with a sensitive and selective detector like a mass spectrometer (MS).

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.

  • A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp to ensure the separation of the analyte from any volatile impurities.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer: Operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

Rationale Behind Experimental Choices:

  • The choice of a mid-polarity column provides a good balance of retention and selectivity for the polar and aromatic analyte.

  • A programmed temperature ramp is essential for achieving good chromatographic resolution of volatile and semi-volatile compounds.

  • Mass spectrometric detection offers high sensitivity and selectivity, and the fragmentation pattern provides structural confirmation of the analyte.

Comparative Performance Data

The following table summarizes the typical performance characteristics for the HPLC-UV and GC-MS methods for the analysis of this compound. This data is synthesized from validated methods for analogous compounds to provide a realistic comparison.[4][5][6][7][8]

Validation Parameter HPLC-UV GC-MS (SIM Mode)
Linearity (R²) > 0.999> 0.998
Range (µg/mL) 1 - 1000.1 - 20
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) (µg/mL) 0.10.01
Limit of Quantitation (LOQ) (µg/mL) 0.30.05
Specificity GoodExcellent
Sample Throughput ModerateHigh

Cross-Validation Workflow and Data Comparison

The cross-validation of these two methods would involve analyzing the same set of samples, including standards and spiked matrices, by both HPLC-UV and GC-MS. The results would then be statistically compared to assess their equivalence.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gc GC-MS Analysis cluster_comparison Data Comparison & Validation Sample Test Sample of This compound StockSolution Prepare Stock Solution Sample->StockSolution SpikedSamples Prepare Spiked Samples (Accuracy & Precision) StockSolution->SpikedSamples HPLC_Analysis Analyze Samples by HPLC-UV SpikedSamples->HPLC_Analysis GC_Analysis Analyze Samples by GC-MS SpikedSamples->GC_Analysis HPLC_Data HPLC Results HPLC_Analysis->HPLC_Data Compare Statistical Comparison (e.g., t-test, F-test) HPLC_Data->Compare GC_Data GC-MS Results GC_Analysis->GC_Data GC_Data->Compare ValidationReport Validation Report: - Method Equivalence - Bias Assessment Compare->ValidationReport

Caption: Workflow for the cross-validation of HPLC and GC methods.

In-Depth Discussion: Choosing the Right Method

The choice between HPLC and GC is not always straightforward and depends on the specific analytical needs.

  • For routine quality control of the bulk drug substance , where high precision and accuracy are paramount, the HPLC-UV method is often preferred. Its lower variability (as indicated by the %RSD) and established robustness make it ideal for release testing.[9][10]

  • For the analysis of trace-level impurities or in complex matrices , the superior sensitivity and selectivity of the GC-MS method make it the more suitable choice. The ability to use selected ion monitoring (SIM) allows for the quantification of the analyte at levels that may be below the detection limit of the HPLC-UV method. Furthermore, the mass spectral data provides an extra layer of confidence in the identification of the analyte and any potential impurities.

  • Throughput and Cost: GC methods can often have shorter run times than HPLC methods, leading to higher sample throughput.[11] However, the initial capital cost and maintenance of a GC-MS system can be higher than that of an HPLC-UV system.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound. The cross-validation of these methods ensures that data generated by either technique is comparable and trustworthy.

  • Recommendation for routine QC: The HPLC-UV method is recommended for routine quality control applications due to its high precision and robustness.

  • Recommendation for impurity profiling and high-sensitivity applications: The GC-MS method is the preferred choice for trace-level analysis and when unambiguous identification is required.

Ultimately, the decision of which method to employ should be based on a thorough risk assessment and a clear understanding of the analytical objectives, in line with the principles outlined by regulatory bodies such as the FDA and ICH.[12][13] By leveraging the strengths of each technique and understanding their respective domains of applicability, researchers and drug development professionals can ensure the highest standards of quality and safety for their products.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (n.d.). Retrieved January 19, 2026, from [Link]

  • HPLC vs GC: What Sets These Methods Apart - Phenomenex. (2025, June 6). Retrieved January 19, 2026, from [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News. (2024, July 4). Retrieved January 19, 2026, from [Link]

  • HPLC vs GC - A Beginner's Guide - Chromatography Today. (n.d.). Retrieved January 19, 2026, from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved January 19, 2026, from [Link]

  • Development and validation of GC/MS method for simultaneous determination of 16 polycyclic aromatic hydrocarbons (PAHs) in pork meat matrix. (2020, April 18). Retrieved January 19, 2026, from [Link]

  • Improved accuracy and precision of gas chromatography/mass spectrometry measurements for metabolic tracers. (n.d.). Retrieved January 19, 2026, from [Link]

  • The LOQ and LOD of HPLC method. | Download Scientific Diagram. (n.d.). Retrieved January 19, 2026, from [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). Retrieved January 19, 2026, from [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023, May 20). Retrieved January 19, 2026, from [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. (n.d.). Retrieved January 19, 2026, from [Link]

  • Accurately Identify Emerging Environmental Chemical Contaminants - Agilent. (2015, December 7). Retrieved January 19, 2026, from [Link]

  • Validation of HPLC Techniques for Pharmaceutical Analysis. (2025, August 6). Retrieved January 19, 2026, from [Link]

  • A robust method for quantifying 42 phenolic compounds by RP-HPLC. (2024, August 8). Retrieved January 19, 2026, from [Link]

  • Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. (2019, April 9). Retrieved January 19, 2026, from [Link]

  • GC AND GC/MS. (n.d.). Retrieved January 19, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. (n.d.). Retrieved January 19, 2026, from [Link]

  • Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. (2019, March 7). Retrieved January 19, 2026, from [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). Retrieved January 19, 2026, from [Link]

  • An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. (n.d.). Retrieved January 19, 2026, from [Link]

  • Agilent GC/MS & GC/MS/MS TODAY. (n.d.). Retrieved January 19, 2026, from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1). Retrieved January 19, 2026, from [Link]

  • Full article: HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. (2021, March 30). Retrieved January 19, 2026, from [Link]

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Navigating the Landscape of Kinase Inhibition: A Comparative Analysis of Difluorobenzonitrile-Based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The strategic incorporation of fluorine atoms into small molecule inhibitors has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Among the various fluorinated motifs, the 2,4-difluorobenzonitrile scaffold has emerged as a privileged structure in the design of a new generation of kinase inhibitors.

This guide provides a comprehensive comparison of the efficacy of kinase inhibitors built upon a difluorobenzonitrile core. While direct comparative data for inhibitors based on the specific 2,4-Difluoro-6-hydroxybenzonitrile scaffold is not extensively available in the public domain, we will explore the broader class of 2,4-difluorobenzonitrile-containing inhibitors, drawing on established principles and available research to offer a scientifically grounded perspective. We will delve into the mechanistic rationale behind their design, present a framework for comparing their efficacy, and provide detailed experimental protocols for their evaluation.

The Strategic Advantage of the 2,4-Difluorobenzonitrile Moiety

The 2,4-difluorobenzonitrile group offers several advantages in the design of kinase inhibitors. The electron-withdrawing nature of the fluorine atoms and the nitrile group can significantly influence the electronic properties of the molecule, often enhancing interactions with the target protein. The nitrile group can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases. Furthermore, the fluorine atoms can form favorable orthogonal multipolar interactions with the protein backbone, contributing to higher binding affinity and selectivity.

A notable example of a broader class of inhibitors featuring a difluorophenol group are aminopyridine-based inhibitors targeting Vaccinia-related kinases (VRK1 and VRK2). In these inhibitors, the difluorophenol moiety has been shown to promote favorable polar interactions with structurally conserved residues within the VRK ATP-binding site.[1] This highlights the potential of the difluorinated phenyl ring in establishing crucial binding interactions.

Comparative Efficacy of 2,4-Difluorobenzonitrile-Based Kinase Inhibitors: A Hypothetical Analysis

In the absence of a head-to-head comparison of multiple this compound-based inhibitors, we present a hypothetical comparative analysis. This framework is designed to guide researchers in evaluating their own novel compounds within this class against established benchmarks. For this purpose, we will consider hypothetical inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. The quinazoline core is a common scaffold for EGFR inhibitors.[2]

Table 1: Hypothetical Efficacy Data for 2,4-Difluorobenzonitrile-Based EGFR Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (nM)Notes
DFBN-EGFR-01 EGFR (WT)15A54980Potent against wild-type EGFR.
DFBN-EGFR-02 EGFR (L858R)5HCC82725Increased potency against a common activating mutation.
DFBN-EGFR-03 EGFR (T790M)50H1975200Demonstrates activity against the T790M resistance mutation.
Gefitinib EGFR (WT)20A549100Reference first-generation EGFR inhibitor.
Osimertinib EGFR (T790M)1H197515Reference third-generation EGFR inhibitor.

This table presents hypothetical data for illustrative purposes.

The Underlying Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. The diagram below illustrates the canonical EGFR signaling cascade and the point of intervention for our hypothetical inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds DFBN_Inhibitor DFBN-Based Inhibitor DFBN_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of DFBN-based compounds.

Experimental Protocols for Efficacy Determination

To generate the kind of robust, comparative data presented in our hypothetical table, a series of well-defined experiments are necessary. The following protocols outline the key steps for evaluating the efficacy of novel kinase inhibitors.

1. Kinase Inhibition Assay (Biochemical IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.

  • Principle: A purified, active kinase is incubated with its substrate (a peptide or protein) and ATP. The inhibitor is added at varying concentrations. The amount of phosphorylated substrate is then measured, typically using a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based method.

  • Step-by-Step Protocol:

    • Prepare a serial dilution of the test inhibitor (e.g., from 100 µM to 1 pM).

    • In a 384-well plate, add the kinase, the substrate, and the inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the amount of product formed using a suitable detection reagent.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Cellular Proliferation Assay (Cellular IC50 Determination)

This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines that are dependent on the target kinase.

  • Principle: Cancer cells are cultured in the presence of varying concentrations of the inhibitor. After a set period, the number of viable cells is quantified.

  • Step-by-Step Protocol:

    • Seed cancer cells (e.g., A549 for wild-type EGFR, HCC827 for L858R mutant, H1975 for T790M mutant) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the inhibitor.

    • Incubate for a prolonged period (e.g., 72 hours).

    • Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) and measure the signal according to the manufacturer's instructions.

    • Calculate the percentage of cell growth inhibition relative to a vehicle-treated control and determine the cellular IC50 value by non-linear regression analysis.

Experimental Workflow Diagram

Experimental_Workflow Start Novel DFBN-Based Inhibitor Synthesis Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cellular_Assay Cellular Proliferation Assay (Cellular IC50 Determination) Start->Cellular_Assay Data_Analysis Data Analysis and IC50 Calculation Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Comparison Comparison with Reference Inhibitors Data_Analysis->Comparison

Caption: A streamlined workflow for evaluating the efficacy of novel kinase inhibitors.

Conclusion and Future Directions

The 2,4-difluorobenzonitrile scaffold represents a promising starting point for the development of novel kinase inhibitors. While the specific this compound subclass requires further exploration and public disclosure of efficacy data, the principles outlined in this guide provide a robust framework for the evaluation of such compounds. By employing rigorous biochemical and cellular assays, researchers can effectively characterize the potency and selectivity of their novel inhibitors and benchmark them against existing therapeutics. The continued exploration of structure-activity relationships within this chemical space is likely to yield the next generation of targeted therapies for a range of diseases.

References

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. [Link][1]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link][2]

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A Comparative Guide to the Authentication of 2,4-Difluoro-6-hydroxybenzonitrile Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the integrity of a chemical reference standard is the bedrock upon which reliable experimental data is built. This guide provides a comprehensive, technically-grounded framework for the authentication of 2,4-Difluoro-6-hydroxybenzonitrile (CAS No. 1261793-35-4), a key intermediate in the synthesis of complex molecules.[1][2] We will move beyond a simple listing of methods to provide a comparative analysis, explaining the "why" behind the "how" of each experimental choice.

The Critical Role of a Verified Reference Standard

This compound is a fluorinated aromatic compound whose unique substitution pattern makes it a valuable building block in medicinal chemistry.[2] The presence of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Therefore, ensuring the identity, purity, and consistency of this starting material is paramount. An unverified standard can lead to ambiguous results, failed syntheses, and the costly repetition of experiments. This guide outlines a multi-pronged analytical approach, creating a self-validating system to unequivocally confirm the authenticity of the reference standard.

Physicochemical Profile

An authenticated reference standard must conform to its known physical and chemical properties. These serve as the initial benchmark for comparison.

PropertyValueSource
Molecular Formula C₇H₃F₂NO[1]
Molecular Weight 155.10 g/mol [1]
Appearance White to off-white solid[3]
CAS Number 1261793-35-4[1]

Orthogonal Analytical Techniques for Structural Elucidation and Purity Assessment

No single analytical technique is sufficient to fully authenticate a reference standard. A robust validation strategy employs multiple, orthogonal methods that measure different chemical properties. This ensures that the structural identity is confirmed and that potential impurities, which might be missed by one technique, are detected by another.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structure determination of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. The predictable chemical shifts and, critically, the coupling constants between ¹H and ¹⁹F nuclei provide a unique fingerprint of the molecule's substitution pattern.

Expected Spectral Data for an Authentic Standard:

  • ¹H NMR: The spectrum should show distinct signals for the two aromatic protons and the hydroxyl proton. The aromatic signals will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The hydroxyl proton's chemical shift may be broad and vary depending on the solvent and concentration.

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, each showing coupling to the neighboring aromatic protons.

  • ¹³C NMR: The spectrum will reveal seven distinct carbon signals. The carbons bonded to fluorine will show characteristic large one-bond C-F coupling constants. The nitrile carbon will have a chemical shift typically greater than 115 ppm.[4]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound standard.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹⁹F, and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H spectrum and compare the chemical shifts and coupling constants to established values or theoretical predictions.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides crucial information about the molecular weight of the compound, offering a primary check on its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further corroborating the molecular formula.

Expected Data for an Authentic Standard: The mass spectrum should display a molecular ion peak ([M]+ or [M]-) corresponding to the exact mass of the compound (C₇H₃F₂NO). For example, in an electrospray ionization (ESI) negative mode, a peak at m/z 154.01 would be expected for the [M-H]⁻ ion. The isotopic pattern should also match the theoretical distribution for the molecular formula.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the standard (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system to separate the main component from any potential impurities before it enters the mass spectrometer.[5]

  • Ionization: Utilize an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and compare its mass-to-charge ratio with the theoretical value. For HRMS, confirm that the measured mass is within a narrow tolerance (e.g., < 5 ppm) of the calculated exact mass.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for determining the purity of a chemical compound. By separating the sample into its individual components, it allows for the quantification of the main peak (the reference standard) relative to any impurities. A well-developed HPLC method should be able to resolve the target compound from closely related structural isomers and potential synthetic precursors.

Expected Data for an Authentic Standard: An HPLC chromatogram for a high-purity standard should show a single, sharp, and symmetrical major peak, with any impurity peaks being minimal (e.g., <0.15%). The purity is typically calculated as the area of the main peak divided by the total area of all peaks.

Experimental Protocol: Purity Assessment by HPLC-UV

  • Mobile Phase Preparation: Prepare and degas the mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid like formic acid).

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol) and create a series of dilutions for analysis.

  • Instrument Setup: Equilibrate the HPLC system, equipped with a suitable column (e.g., C18) and a UV detector set to an appropriate wavelength for the analyte.

  • Injection and Analysis: Inject the prepared standard solution and run the chromatographic method.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the area percentage of the main peak to determine the purity of the standard.

Comparative Analysis of Authentication Techniques

The choice of analytical technique depends on the specific question being asked—be it structural confirmation, purity assessment, or elemental composition. The following table compares the primary methods discussed.

TechniquePrimary Information ProvidedAdvantagesLimitations
NMR Spectroscopy Unambiguous molecular structure, atomic connectivity.Highly specific, provides detailed structural information.Relatively low sensitivity, can be expensive.
Mass Spectrometry Molecular weight, elemental composition (with HRMS).High sensitivity, requires very little sample.Does not distinguish between isomers without chromatography.
HPLC Purity, quantification of impurities.[6]Highly accurate and precise for purity determination, robust.Does not provide structural information on its own.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, -C≡N).Fast, non-destructive, good for quick identity checks.Provides limited structural detail, not ideal for purity.
Elemental Analysis Percentage of C, H, N.Confirms elemental composition and empirical formula.Requires specialized equipment, less common for routine checks.

Visualization of the Authentication Workflow

The following diagram illustrates the logical workflow for the comprehensive authentication of a chemical reference standard.

cluster_0 Authentication Workflow A Receive Standard & Review Documentation B Physicochemical Characterization (Appearance, Solubility) A->B Initial Check C Structural Elucidation (NMR, MS, IR) B->C Proceed if OK D Purity Assessment (HPLC) C->D Structure Confirmed E Data Review & Comparison to Specification D->E Purity Determined E->A Fail F Issue Certificate of Analysis E->F Pass

Caption: A typical workflow for authenticating a chemical reference standard.

Logical Relationships of Analytical Data

This diagram shows how different analytical techniques provide complementary information to build a complete profile of the reference standard.

cluster_techniques Analytical Techniques cluster_info Derived Information center 2,4-Difluoro-6- hydroxybenzonitrile Reference Standard NMR NMR (¹H, ¹³C, ¹⁹F) center->NMR MS Mass Spec (HRMS) center->MS HPLC HPLC center->HPLC IR IR Spec center->IR Struct Molecular Structure & Connectivity NMR->Struct MW Molecular Weight & Formula MS->MW Purity Purity & Impurity Profile HPLC->Purity Func Functional Groups IR->Func

Caption: The relationship between analytical techniques and the data they provide.

Conclusion

The authentication of a this compound reference standard is not a single measurement but a holistic process. By integrating data from orthogonal analytical techniques such as NMR, MS, and HPLC, a self-validating dossier of evidence is created. This rigorous approach ensures that the standard is suitable for its intended use in high-stakes research and development environments, ultimately contributing to the reliability and reproducibility of scientific outcomes.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Difluoro-4-hydroxybenzonitrile. PubChem. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile. PubChem. Retrieved January 19, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Retrieved January 19, 2026, from [Link]

  • Global Trade Online Limited. (n.d.). Understanding 2,6-Difluoro-4-hydroxybenzonitrile: Properties, Uses, and Suppliers. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved January 19, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Difluoro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, technically grounded protocol for the proper disposal of 2,4-Difluoro-6-hydroxybenzonitrile (CAS No. 1261793-35-4). As a substituted benzonitrile, this compound presents specific hazards that necessitate a rigorous and informed disposal strategy. This document moves beyond mere compliance, offering insights into the chemical reasoning behind these essential procedures to ensure the safety of personnel and the protection of our environment.

Hazard Identification and Essential Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound, and structurally similar compounds, are classified as hazardous under the Globally Harmonized System (GHS).[1][2]

  • Acute Toxicity: The primary danger lies in its toxicity. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] Exposure can lead to serious health consequences. The nitrile functional group (-C≡N) is a key structural alert, as related compounds can interfere with cellular respiration.

  • Irritation: It is known to cause significant skin irritation and serious eye irritation.[2]

  • Environmental Hazard: Many synthetic organic compounds exhibit aquatic toxicity. Therefore, preventing release into drains and waterways is a critical directive.[3]

The causality for these hazards is rooted in the molecule's structure: the reactive nitrile group combined with the halogenated aromatic ring. This combination influences its biological activity and dictates the stringent handling precautions required.

Regulatory Framework: RCRA Classification

In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] Waste this compound is not explicitly found on the F, K, P, or U "listed wastes".[5][6] However, this does not render it non-hazardous.

Instead, it falls under the category of a "characteristic" hazardous waste due to its toxicity.[6][7] The toxic properties identified in the GHS classification mean it must be managed as a regulated hazardous waste. When completing hazardous waste manifests, it would be assigned a generic waste code corresponding to its toxic nature until a formal Toxicity Characteristic Leaching Procedure (TCLP) is performed. For practical purposes, it should always be treated as a toxic waste (Hazard Code: T).[7]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the compound's toxicity and irritant nature, a robust PPE protocol is mandatory.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, 0.4 mm or thicker).To prevent dermal absorption, which is a primary route of toxic exposure.[2]
Eye/Face Protection Safety glasses with side-shields and a face shield.To protect against splashes and the serious eye irritation hazard.[2]
Skin/Body Protection Laboratory coat and, if handling large quantities, a chemical-resistant apron.To prevent contact with skin and contamination of personal clothing.
Respiratory Protection Use only within a certified chemical fume hood.To prevent inhalation of dust or aerosols, a key route of toxic exposure.[2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection
  • Identify: Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound".

  • Segregate: This waste stream must be kept separate. Do not mix with other chemical wastes, especially acids or strong oxidizing agents.[8][9] The rationale for avoiding acid co-disposal is to prevent a potential reaction that could generate highly toxic hydrogen cyanide gas.

  • Collect: Place all contaminated materials, including the primary chemical waste (solid), any contaminated weighing paper or spatulas, and used PPE (gloves, etc.), into this designated container.

  • Seal: Keep the container tightly closed when not in use and store it in a well-ventilated, secure area, such as a satellite accumulation area within the laboratory.

Step 2: Spill and Decontamination Procedures
  • Evacuate: In case of a spill, ensure the area is well-ventilated and restrict access.

  • Protect: Don the appropriate PPE as outlined in the table above.

  • Contain & Absorb: For a solid spill, carefully sweep up the material, avoiding dust generation. Place the swept material into your hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol) and paper towels. All cleaning materials must be disposed of as hazardous waste in the same container.

  • Report: Report any significant spills to your institution's Environmental Health & Safety (EHS) department.

Step 3: Arranging for Final Disposal
  • Contact EHS: Follow your institution's protocol for hazardous waste pickup. This typically involves contacting the EHS office, which will coordinate with a licensed hazardous waste contractor.

  • Manifesting: Ensure the waste is correctly identified on the hazardous waste manifest provided by the contractor. This is a legal requirement for tracking hazardous waste from generation to final disposal.[10]

Recommended Disposal Methodology: High-Temperature Incineration

The preferred and most effective disposal method for fluorinated organic compounds is high-temperature incineration.

  • Mechanism: This process utilizes controlled, high-temperature (typically >1,000°C) combustion with a sufficient residence time to achieve complete destruction of the organic molecule.[11] The high strength of the carbon-fluorine bond requires these extreme conditions to ensure its cleavage.[3][8]

  • Scrubbing: A critical component of this process is the "scrubbing" of the incinerator's flue gas. As the compound is destroyed, fluorine atoms are released and can form acidic gases like hydrogen fluoride (HF). The scrubber is an air pollution control device that neutralizes these acidic gases, preventing their release into the atmosphere.[11]

  • Why Not Landfill? Landfilling is not a suitable option. The compound's potential for environmental persistence and aquatic toxicity means it could leach from a landfill and contaminate groundwater.

The diagram below outlines the decision-making workflow for the proper management and disposal of this chemical.

G cluster_lab Laboratory Operations cluster_disposal Disposal Pathway A Waste Generation (this compound & contaminated materials) B Hazard Assessment (Toxic, Irritant, Environmental Hazard) A->B C Segregate Waste (Dedicated, Labeled Container) AVOID mixing with acids. B->C D Store in Satellite Accumulation Area (Sealed, Ventilated, Secure) C->D E Request Waste Pickup (Contact EHS Office) D->E Container Full or Per Site Protocol F Transfer to Licensed Hazardous Waste Contractor E->F G Transport via Manifest System F->G H Final Disposal: High-Temperature Incineration (with Flue Gas Scrubbing) G->H

Caption: Decision workflow for disposal of this compound.

References

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • Tsang, W., Burgess, D. R., Jr., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139(1-6), 385-402. Retrieved from [Link]

  • Tsang, W., Burgess, D. R., Jr., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Taylor & Francis Online. Retrieved from [Link]

  • ML Environmental. (2015). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Retrieved from [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778774, 2,6-Difluoro-4-hydroxybenzonitrile. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 39(7), 1767–1779. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131530966, 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737030, 2,6-Difluoro-3-nitrobenzonitrile. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Rochester. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). EPA Hazardous Waste Number Pocket Handbook. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C7H3F2NO, 1 gram. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.